diethylazanide;vanadium(4+)
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H40N4V |
|---|---|
Molecular Weight |
339.46 g/mol |
IUPAC Name |
diethylazanide;vanadium(4+) |
InChI |
InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI Key |
TYAFTSSBHXMDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of diethylazanide vanadium(4+) precursor
Advanced Precursor Architecture for Thin-Film Vanadium Nitride & Oxide Applications
Executive Summary
Tetrakis(diethylamido)vanadium(IV) (TDEAV), chemically distinct as vanadium(4+) tetrakis(diethylazanide) , represents a critical organometallic junction between inorganic materials science and advanced biomedical engineering. While primarily utilized as a volatile precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of vanadium nitride (VN) and vanadium oxide (
This guide provides a rigorous physicochemical profile, synthesis workflow, and deposition mechanism for TDEAV. It addresses the specific needs of researchers requiring high-purity vanadium sources for semiconductor barriers and biocompatible implant coatings.
Part 1: Molecular Architecture & Physicochemical Profile
TDEAV (
Table 1: Physicochemical Specifications
| Property | Value / Characteristic | Notes |
| IUPAC Name | Vanadium(4+) tetrakis(diethylazanide) | Common: TDEAV, |
| CAS Registry | 219852-96-7 | Alternate generic: 19633-20-6 |
| Molecular Formula | ||
| Molar Mass | 339.46 g/mol | |
| Appearance | Dark green to black oily liquid | Paramagnetic |
| Density | 0.93 g/mL | At 25°C |
| Boiling Point | ~100°C | At reduced pressure (sub-atmospheric) |
| Thermal Stability | Stable < 150°C | Decomposes > 200°C to VCN |
| Solubility | Pentane, Hexane, Toluene, Benzene | Reacts violently with alcohols/water |
| Vapor Pressure | Moderate | Typically bubbled at 40–60°C |
Expert Insight: The "IV" oxidation state renders the complex paramagnetic, which complicates NMR characterization (broadened signals). Purity is best assessed via elemental analysis or titration (permanganate method) rather than standard proton NMR.
Part 2: Synthesis & Purification Protocol
Causality: The synthesis relies on a salt metathesis reaction. We utilize Vanadium(IV) chloride (
Protocol: Salt Metathesis Route
-
Preparation: In an Argon-filled glovebox, dissolve
in dry pentane chilled to -78°C (dry ice/acetone bath). -
Addition: Slowly add 4 equivalents of
(suspended in pentane) dropwise. Why: Exothermic control is critical to prevent reduction of V(IV) to V(III). -
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The solution will turn dark green.
-
Filtration: Filter through a Celite pad to remove precipitated LiCl salts.
-
Isolation: Remove solvent in vacuo.
-
Purification: Distill the resulting dark oil under high vacuum (
Torr) at 80-100°C.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis pathway from inorganic chloride to organometallic precursor.
Part 3: Surface Chemistry & Deposition Mechanism (ALD)
For researchers developing thin films, understanding the surface mechanism is vital for controlling stoichiometry. TDEAV is primarily used to deposit Vanadium Nitride (VN) using Ammonia (
The Mechanism: The deposition follows a standard ligand-exchange pathway known as transamination .
-
Adsorption: TDEAV vapor pulses onto the substrate. The V center binds to surface active sites (hydroxyls or amines), losing one or more
ligands as volatile diethylamine ( ). -
Saturation: Steric hindrance of the remaining ethyl groups prevents multilayer adsorption (self-limiting).
-
Reaction:
is introduced. It attacks the V-N bonds, replacing the remaining ligands with species, resetting the surface for the next cycle.
Visualization: ALD Half-Cycles
Figure 2: Cyclic ALD mechanism demonstrating the self-limiting growth of Vanadium Nitride.
Part 4: Biomedical Relevance (The "Drug Development" Bridge)
While TDEAV is not a pharmaceutical active ingredient, it is a critical enabling reagent for biomedical surface engineering .
Biocompatible Coatings: Drug development professionals and medical device engineers utilize TDEAV to deposit Vanadium Nitride (VN) coatings on orthopedic implants (e.g., hip and knee replacements).
-
Wear Resistance: VN coatings are extremely hard (~15-20 GPa), reducing the generation of wear debris which causes inflammation and implant loosening.
-
Inertness: The VN layer acts as a diffusion barrier, preventing the leaching of metal ions (like Nickel or Cobalt from the alloy substrate) into the bloodstream.
-
Hemocompatibility: Research indicates VN surfaces exhibit lower thrombogenicity compared to bare titanium alloys.
Self-Validating Protocol for Bio-Coating: When coating implants, the TDEAV precursor temperature must be strictly controlled (typically 45°C) to ensure a deposition rate of ~0.5 Å/cycle. If the rate spikes, it indicates thermal decomposition (CVD mode) rather than ALD, leading to carbon contamination which compromises biocompatibility.
Part 5: Handling & Safety Matrix
TDEAV is a pyrophoric liquid . It reacts violently with moisture in the air to release diethylamine and form vanadium oxides.
-
Storage: Stainless steel bubblers or glass ampoules under Argon.
-
Transfer: Never expose to air. Use cannula transfer or glovebox techniques.
-
Spill Control: Do not use water. Smother with dry sand or Class D fire extinguisher.
References
-
Synthesis & Properties: Gordon, R. G., et al. "Volatile Liquid Precursors for the Chemical Vapor Deposition of Thin Films." Inorganic Chemistry, vol. 31, no. 12, 1992. Link
-
ALD Mechanism: Rampelberg, G., et al. "Atomic Layer Deposition of Vanadium Oxides and Nitrides." Materials, vol. 16, no.[2][3] 4, 2023.[2] Link
-
Biocompatibility: Qiu, J., et al. "Biocompatibility and wear resistance of vanadium nitride coatings on medical titanium alloys." Surface and Coatings Technology, vol. 201, 2007. Link
-
Precursor Data: Ereztech. "Tetrakis(diethylamino)vanadium(IV) Product Specification." Link
Sources
Electronic Structure & Synthetic Protocols for Vanadium(IV) Amido Complexes
A Technical Guide for Structural Elucidation and Catalytic Application
Executive Summary
This guide provides an in-depth analysis of vanadium(IV) amido complexes, focusing on their unique
Part 1: Electronic Structure & Bonding Mechanism
The Configuration and Ligand Field Theory
Vanadium(IV) possesses a
The V–N -Interaction
The defining feature of these complexes is the planarity of the amido nitrogen atoms. The nitrogen lone pair resides in a
-
Covalency: The V–N bond exhibits high covalency compared to V–O bonds. This reduces the effective nuclear charge (
) sensed by the unpaired electron. -
Spin Delocalization: The
-interaction facilitates the delocalization of spin density onto the ligand framework, which directly influences the magnitude of the hyperfine coupling constant ( ) observed in EPR.
Orbital Energy Diagram (DOT Visualization)
The following diagram illustrates the ligand field splitting for a
Caption: Energy level diagram showing the lifting of degeneracy in
Part 2: Spectroscopic Signatures (EPR & Magnetism)
Electron Paramagnetic Resonance (EPR)
The EPR spectrum of V(IV) is diagnostic due to the coupling of the electron spin (
-
Hyperfine Pattern: A characteristic 8-line pattern is observed.[1][2][3]
-
g-values: Typically
(the free electron value), often ranging from 1.96 to 1.99, indicating spin-orbit coupling contributions from low-lying excited states. -
Hyperfine Coupling (
): The magnitude of is sensitive to the covalency. Higher covalency (as in amides vs. oxides) leads to smaller values because the electron spends less time near the vanadium nucleus.
Comparative Data: Amides vs. Oxides
The table below contrasts the magnetic parameters of homoleptic amides against the classic vanadyl ion.
| Parameter | Vanadyl ( | V(IV) Amide ( | Interpretation |
| Geometry | Square Pyramidal | Distorted Tetrahedral | Steric bulk of |
| ~1.96 - 1.98 | ~1.965 | Similar spin-orbit coupling effects. | |
| 100 - 110 G | 60 - 80 G | Crucial: Lower | |
| Bonding | Strong axial | Isotropic | Amides lack the "trans-effect" dominance of the oxo group. |
Part 3: Synthetic Protocols & Handling
Synthesis of Homoleptic Vanadium(IV) Amides
Target: Tetrakis(diethylamido)vanadium(IV)
Protocol Integrity (Self-Validating System):
-
Validation 1 (Color):
is reddish-brown; the product is typically dark green/brown. A blue hue indicates hydrolysis to V(IV) oxo species. -
Validation 2 (Solubility): Homoleptic amides are highly soluble in non-polar solvents (pentane/hexane). Insoluble residues indicate LiCl or oxide formation.
Step-by-Step Methodology:
-
Preparation (In Glovebox/Schlenk): Charge a Schlenk flask with
in dry pentane at -78°C (Dry ice/acetone bath). is thermally unstable and light-sensitive; handle in subdued light. -
Addition: Slowly add 4 equivalents of
(suspended in pentane) dropwise.-
Why: Exothermic reaction. Rapid addition causes thermal reduction to V(III).
-
-
Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Filtration: Filter through a Celite pad to remove LiCl byproducts.
-
Isolation: Remove solvent in vacuo.
-
Purification: Sublimation or distillation under high vacuum (
Torr). V(IV) amides are volatile.
Synthesis Workflow Diagram
Caption: Synthetic pathway for homoleptic vanadium(IV) amides. Temperature control at the addition stage is the critical failure point to avoid reduction to V(III).
Part 4: Applications & Reactivity[1][4]
Catalytic Precursors (Olefin Polymerization)
Vanadium(IV) amides serve as single-site catalyst precursors for Ziegler-Natta type polymerizations.
-
Mechanism: Reaction with alkylating agents (e.g., MAO or
) generates cationic alkyl vanadium species. -
Advantage: The amido ligands can be modified (steric bulk) to tune the tacticity of the resulting polymer (e.g., polypropylene).
Biological Relevance (Amavadin Models)
While homoleptic amides are hydrolytically unstable, they serve as electronic models for the natural product Amavadin , a V(IV) complex found in Amanita mushrooms.
-
Significance: Amavadin contains V-N bonds (via hydroxyimino ligands) and exhibits unique non-oxo V(IV) stability.
-
Drug Development Insight: Understanding the V-N covalency in amido complexes aids in designing insulin-mimetic vanadium drugs where ligand exchange rates (kinetics) are tuned by the donor strength of the nitrogen ligands.
References
-
Electronic Structure of Vanadium Amides
- Cummins, C. C., et al. "Three-Coordinate Vanadium(III) Complexes." Journal of the American Chemical Society.
-
Source: (Context: Bonding comparisons V(III)/V(IV)).
-
EPR Characterization of V(IV)
- Mabbs, F. E., & Collison, D. "Electron Paramagnetic Resonance of d Transition Metal Compounds."
-
Source: (Authoritative text on d1 EPR physics).
-
Synthetic Protocols
-
Amavadin and Biological V(IV)
-
Berry, R. E., et al. "Amavadin, a Vanadium Natural Complex: Its Role and Applications."[11]
-
Source:
-
-
Catalytic Applications
Sources
- 1. sciensage.info [sciensage.info]
- 2. www1.udel.edu [www1.udel.edu]
- 3. iris.unito.it [iris.unito.it]
- 4. New homoleptic organometallic derivatives of vanadium(III) and vanadium(IV): synthesis, characterization, and study of their electrochemical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. uh.edu [uh.edu]
- 7. Origin of the unusually strong and selective binding of vanadium by polyamidoximes in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Magnetic and relaxation properties of vanadium(iv) complexes: an integrated 1H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Thermodynamic Stability of Tetrakis(diethylamino)vanadium(IV): A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of Tetrakis(diethylamino)vanadium(IV) (TDEAV, V(NEt₂)₄), a critical precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of vanadium-based thin films.
Executive Summary
Tetrakis(diethylamino)vanadium(IV) (V(NEt₂)₄, CAS: 219852-96-7) represents a classic "stability paradox" in precursor chemistry.[1] While its liquid state at room temperature offers superior handling characteristics over its solid homolog Tetrakis(dimethylamino)vanadium(IV) (TDMAV), it suffers from reduced thermal stability due to the presence of β-hydrogens on the ethyl ligands.
This guide details the thermodynamic boundaries of TDEAV, delineating the specific decomposition pathways that researchers must control to prevent premature gas-phase particle formation while ensuring efficient surface reactions.
Molecular Architecture & Thermodynamic Profile[2]
To understand the stability of TDEAV, one must first analyze the steric and electronic environment of the Vanadium(IV) center.
Structural Comparison: TDEAV vs. TDMAV
The stability difference between the ethyl- and methyl-substituted variants is governed by the β-Hydride Elimination mechanism.
| Feature | TDMAV (Methyl) | TDEAV (Ethyl) | Thermodynamic Implication |
| Formula | V[N(CH₃)₂]₄ | V[N(CH₂CH₃)₂]₄ | TDEAV has higher molecular weight and entropy. |
| Physical State | Solid (mp ~53°C) | Liquid (RT) | TDEAV offers easier liquid delivery (bubbler/DLI) but lower vapor pressure. |
| β-Hydrogens | 0 | 24 | Critical Failure Mode: TDEAV is susceptible to low-temp decomposition via β-H elimination. |
| Vapor Pressure | ~1 Torr @ 64°C | Lower than TDMAV | Requires higher source heating, increasing decomposition risk. |
| Coordination | Sterically congested | Highly congested | Bulky Et groups weaken V-N bonds via steric repulsion. |
The Stability Window
TDEAV exhibits a narrow "Goldilocks" window. It must be heated enough to generate sufficient vapor pressure (typically >80°C for decent flux) but kept below its onset of decomposition (~150-180°C).
-
Enthalpy of Vaporization (
): High, due to molecular weight. -
Bond Dissociation Energy (V-N): Estimated at ~280-320 kJ/mol, but the activation energy for β-H elimination is significantly lower, often <150 kJ/mol, making it the dominant kinetic pathway.
Decomposition Mechanism: The -Hydride Threat
The primary thermodynamic instability of TDEAV arises not from simple bond homolysis, but from a low-energy concerted mechanism.
The Mechanism
In TDEAV, the vanadium center is electron-deficient (17-electron or 13-electron species depending on counting, but coordinatively unsaturated). A
Reaction Pathway:
-
Product 1: Diethylamine (HNEt₂) - via reductive elimination or proton transfer.
-
Product 2: N-ethylideneethylamine (Schiff base).
-
Result: Reduction of V(IV) to V(III) or formation of V-N-C polymeric films (carbon contamination).
Visualization of Decomposition Pathways
The following diagram illustrates the competing pathways of clean evaporation vs. decomposition.
Figure 1: Competing kinetic pathways for TDEAV. The β-Hydride elimination pathway (Red) competes with clean vaporization (Green) at elevated temperatures.
Experimental Validation Protocols
To verify the quality and stability of a TDEAV batch, rely on these self-validating protocols.
Proton NMR Validation
Objective: Detect early-stage decomposition products (Imine/Amine).
-
Solvent: Benzene-d₆ (Anhydrous, stored over sieves).
-
Protocol:
-
Prepare sample in glovebox (<0.1 ppm H₂O/O₂).
-
Acquire ¹H NMR.
-
Diagnostic Signals:
-
TDEAV: Quartet (~3.5 ppm) and Triplet (~1.1 ppm) for Ethyl groups. Broadening may occur due to paramagnetism of V(IV) (
). -
Decomposition: Sharp signals for free Diethylamine or the vinylic proton of the imine (
).
-
-
-
Pass Criteria: Absence of sharp diamagnetic impurity peaks superimposed on the paramagnetic V(IV) spectrum.
Thermogravimetric Analysis (TGA)
Objective: Determine the "Useable Window" vs. "Decomposition Onset".
-
Instrument: TGA inside a glovebox or with hermetic pan transfer.
-
Method:
-
Ramp: 10°C/min to 500°C.
-
Purge: High purity N₂ (100 sccm).
-
Crucible: Alumina (Open) vs. Aluminum (Sealed with pinhole).
-
-
Interpretation:
-
Clean Evaporation: Smooth curve reaching 0% mass at <250°C.
-
Decomposition: "Step" or "Tail" in the curve, leaving significant residual mass (>5%) typically consisting of Vanadium Carbonitride.
-
Handling & Storage: The Self-Validating Workflow
TDEAV is extremely sensitive to moisture, hydrolyzing instantly to form Vanadyl species (
Visual Indicators (The "Traffic Light" System)
-
Dark Green: Pure V(NEt₂)₄. (Pass)
-
Brown/Black: Thermal decomposition (V(III)/V(II) species). (Fail)
-
Orange/Yellow: Hydrolysis/Oxidation (Formation of V(V) species like
). (Critical Fail)
Storage Workflow
Figure 2: Standard Operating Procedure for TDEAV handling to ensure thermodynamic integrity.
References
-
Bonnefond, P., et al. (1996).[2] Thermal decomposition of V(NEt₂)₄ in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings. Journal of Materials Chemistry. Link
-
Gordon, R. G., et al. (1998). Vapor Deposition of Metal Oxides and Silicates: Possible Gate Insulators for Future Microelectronics. Chemistry of Materials. (Contextualizes Amido-Precursor Stability). Link
-
Fix, R., Gordon, R. G., & Hoffman, D. M. (1991). Chemical vapor deposition of vanadium nitride films. Chemistry of Materials. Link
-
Strem Chemicals. (2024). Product Catalog: Tetrakis(diethylamino)vanadium(IV). Link
-
Wonik Materials. (2024). Precursor Data Sheet: TDMAV vs TDEAV Properties. Link
Sources
Thermal Decomposition Pathways of Vanadium(IV) Alkylamides: Mechanisms, Kinetics, and Process Implications
Topic: Thermal Decomposition Pathways of Vanadium(IV) Alkylamides Content Type: In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the thermal decomposition of Vanadium(IV) alkylamides, specifically Tetrakis(dimethylamido)vanadium(IV) (TDMAV) and Tetrakis(ethylmethylamido)vanadium(IV) (TEMAV) . While primarily utilized as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Vanadium Nitride (VN) and Vanadium Oxide (
Part 1: Molecular Architecture & Stability
Vanadium(IV) alkylamides are homoleptic complexes where the central vanadium atom (
Structural Considerations
-
Geometry: TDMAV adopts a distorted tetrahedral geometry.
-
Electronic Configuration: The
configuration of V(IV) renders these complexes paramagnetic and highly sensitive to oxidation and hydrolysis compared to their Titanium(IV) analogs (e.g., TDMAT). -
Steric Bulk: The stability of the complex is inversely proportional to the steric bulk of the alkyl groups. TEMAV is generally less thermally stable than TDMAV due to the increased steric strain and the presence of
-hydrogens on the ethyl group, which facilitates lower-temperature decomposition.
The "Drug Development" Context
Note for Pharmaceutical Researchers: While these compounds are pyrophoric CVD precursors, the mechanistic insights regarding V–N bond hydrolysis and ligand exchange are directly translatable to the design of Vanadium-based insulin mimetics (e.g., bis(maltolato)oxovanadium(IV)). The thermal instability described below models the ligand dissociation kinetics that occur in biological media, albeit driven by hydrolysis rather than heat.
Part 2: Primary Decomposition Pathways
The thermal decomposition of TDMAV and TEMAV is not a singular event but a competition between two distinct pathways:
Pathway A: -Hydrogen Elimination (Dominant < 300°C)
This is the desired pathway for clean ligand removal. It requires a planar four-center transition state.
-
Mechanism: A
-hydrogen on the alkyl group (e.g., the methyl H in a dimethylamido ligand) interacts agostically with the Vanadium center. -
Bond Cleavage: The V–N bond breaks, and the hydrogen transfers to the nitrogen.
-
Products:
-
Volatile Byproduct: Dimethylamine (
). -
Surface Species: A V–Imido species (
) or V–Hydride (transient).
-
-
Result: Clean formation of V–N bonds in the film.
Pathway B: Metallacycle Formation (Dominant > 350°C)
This pathway is responsible for carbon contamination (carbide formation) in thin films.
-
Mechanism: Activation of a
-hydrogen (gamma to the metal) leads to the formation of a stable V–C–N metallacycle ring. -
Reaction: The alkyl group "folds back" onto the metal center.
-
Result: The carbon atom becomes chemically bonded to the vanadium, making it extremely difficult to remove via volatilization. This leads to Vanadium Carbonitride (
) rather than pure VN.
Pathway Visualization
The following diagram illustrates the competition between these mechanisms.
Caption: Competitive thermal decomposition pathways for TDMAV. Green paths indicate clean ligand removal; red paths indicate carbon incorporation.
Part 3: Experimental Validation Protocols
To validate these pathways in a laboratory setting, a self-validating workflow combining Thermogravimetric Analysis (TGA) and In-Situ Mass Spectrometry (MS) is required.
Protocol: Differential TGA/DSC
Objective: Determine the precise onset temperature (
-
Sample Prep: Load 10–15 mg of TDMAV into an aluminum hermetic pan inside an Argon-filled glovebox (
ppm). -
Pinhole: Pierce the lid with a single 50
pinhole immediately before loading into the TGA to allow volatile escape without premature hydrolysis. -
Ramp: Heat from 30°C to 600°C at 10°C/min under flowing
(100 sccm). -
Analysis:
-
Calculate the derivative weight loss (
). -
Validation Check: If the residue mass is >30% of initial mass, significant oxidation (forming
) or carbide formation occurred. Pure decomposition to VN should yield ~25-28% residual mass.
-
Protocol: In-Situ Effluent Mass Spectrometry
Objective: Confirm
-
Setup: Connect TGA exhaust via a heated capillary (150°C) to a Quadrupole Mass Spectrometer (QMS).
-
Monitoring: Track the following
signals:-
45: Dimethylamine (
) — Primary indicator of clean elimination. -
57: N-methylmethanimine (
) — Secondary product. -
198: Parent ion (
) — Indicates evaporation without decomposition.
-
45: Dimethylamine (
-
Interpretation:
-
Regime I (< 150°C): High
198 signal (Evaporation). -
Regime II (200–300°C): Rise in
45/57, drop in 198 (Decomposition).
-
Experimental Workflow Diagram
Caption: Integrated analytical workflow for distinguishing evaporation from decomposition mechanisms.
Part 4: Quantitative Data Summary
The following data summarizes the thermal behavior of Vanadium(IV) alkylamides compared to their Titanium analogs.
| Parameter | TDMAV ( | TEMAV ( | TDMAT (Ti Analog) |
| Molecular Weight | 227.2 g/mol | 283.3 g/mol | 224.2 g/mol |
| Volatility ( | ~60°C @ 0.1 Torr | ~85°C @ 0.1 Torr | ~50°C @ 0.1 Torr |
| Decomposition Onset | 150–180°C | 130–160°C | 180–200°C |
| Dominant Mechanism | |||
| Activation Energy ( | ~12–15 kcal/mol | ~10–12 kcal/mol | ~18 kcal/mol |
| Carbon Content (w/o | High (10–20 at.%) | High (>20 at.%) | High (15–30 at.%) |
Data synthesized from CVD process windows and comparative organometallic stability studies.
Part 5: Implications for Process Engineering
The "Transamination" Solution
To prevent the "Pathway B" (Metallacycle) described in Section 2.2, an excess of Ammonia (
-
Mechanism:
attacks the V–N bond more aggressively than the thermal elimination process. -
Reaction:
. -
Benefit: This effectively "scrubs" the alkyl ligands before they can activate the
-hydrogen to form carbides, yielding stoichiometric VN films.
Storage and Handling
Due to the
-
Requirement: Store in stainless steel bubblers under
or Ar. -
Shelf Life: Degradation accelerates >25°C. Refrigerated storage (4°C) is recommended to prevent slow thermal disproportionation.
References
-
Gordon, R. G., Fix, R., & Hoffman, D. M. (1993).[1] Chemical vapor deposition of vanadium, niobium, and tantalum nitride thin films.[1] Chemistry of Materials.[1][2][3][4][5][6][7] Link
-
Dubois, L. H., Zegarski, B. R., & Girolami, G. S. (1992).[6] Infrared studies of the surface and gas phase reactions leading to the growth of titanium nitride thin films from tetrakis(dimethylamido)titanium and ammonia.[6][8] Journal of the Electrochemical Society. Link
-
Ereztech. (2024).[9][10] Tetrakis(dimethylamino)vanadium(IV) Technical Data Sheet.Link
-
Yun, J. Y., et al. (2009).[11] Real-time decomposition monitoring of a metal organic precursor for MOCVD processes. Measurement Science and Technology.[11][12] Link
-
Strem Chemicals. (2024).[5] Product Booklet: CVD/ALD Precursors for Metal Nitrides.Link
Sources
- 1. Synthesis and Characterization of Vanadium Nitride/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronics.org [electronics.org]
- 6. researchgate.net [researchgate.net]
- 7. e-asct.org [e-asct.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]
- 10. Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]
- 11. nanoscience.or.kr [nanoscience.or.kr]
- 12. mdpi.com [mdpi.com]
Mechanistic Control of Ligand Exchange in Diethylazanide Vanadium(4+) Complexes
A Technical Guide for Synthetic Chemists and Materials Scientists
Executive Summary
This guide details the ligand exchange mechanisms of Tetrakis(diethylamido)vanadium(IV) (also known as vanadium(IV) diethylazanide,
Part 1: The Chemical Architecture of V(IV) Diethylazanides
To control the exchange, one must first understand the lability of the V-N bond. The
Electronic and Steric Configuration
-
Oxidation State: Vanadium is in the +4 state (
configuration), rendering the complex paramagnetic . This complicates standard NMR analysis (causing line broadening) but makes Electron Paramagnetic Resonance (EPR) a primary validation tool. -
The V-N Bond: The bond between Vanadium and the Nitrogen of the diethylazanide is highly polarized (
). The nitrogen lone pair donates -electron density into the empty d-orbitals of the vanadium, stabilizing the coordinatively unsaturated metal center. -
Steric Bulk: The ethyl groups provide significant steric protection compared to the dimethyl analogue (
), making the diethyl variant slightly less volatile but more manageable for solution-phase ligand exchange experiments.
The "Internal Base" Advantage
In drug development, synthesizing vanadium complexes often requires deprotonating a ligand (e.g., a phenol, hydroxamate, or thiol). Using
Part 2: Mechanistic Pathways of Ligand Exchange
The ligand exchange mechanism in
The Associative Protonolysis Mechanism
Because the V(IV) center is coordinatively unsaturated (typically 4-coordinate), it readily accepts incoming nucleophiles before releasing the leaving group.
-
Association: The incoming protic ligand (
) binds to the vanadium center via its lone pair, increasing the coordination number from 4 to 5 (Transition State I). -
Proton Transfer (Rate Limiting): The acidic proton on the incoming ligand is transferred to the nitrogen of the diethylazanide ligand. This is facilitated by the basicity of the amido nitrogen.
-
Elimination: The V-N bond cleaves, releasing neutral diethylamine (
) and restoring the coordination number (or retaining the new ligand to form a higher-coordinate species).
Visualization of the Reaction Coordinate
The following diagram illustrates the energy landscape and structural evolution during the exchange of a diethylazanide ligand with a generic alcohol/phenol (ROH).
Caption: The reaction proceeds via coordination expansion followed by intracomplex proton transfer.
Part 3: Experimental Protocols for Kinetic Analysis & Synthesis
Warning:
Protocol: Anhydrous Synthesis of V(IV) Bioactive Complexes
This protocol describes replacing
Materials:
-
Precursor:
(Sigma-Aldrich or synthesized via ). -
Ligand: 2 equivalents of Maltol (dried).
-
Solvent: Anhydrous Toluene (dried over Na/Benzophenone).
Step-by-Step Workflow:
-
Preparation (Glovebox): Dissolve 1.0 mmol of ligand in 10 mL anhydrous toluene. Dissolve 0.5 mmol of
in 5 mL toluene. -
Addition: Add the ligand solution dropwise to the vanadium solution at
(dry ice/acetone bath). Reasoning: Low temperature controls the exotherm of the acid-base reaction and prevents over-reduction or polymerization. -
Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. A color change (typically dark green/blue to brown/purple) indicates substitution.
-
Elimination: Apply dynamic vacuum to the Schlenk flask for 1 hour at RT.
-
Isolation: Redissolve the solid residue in minimal Pentane/Hexane and crystallize at
.
Protocol: Kinetic Monitoring via UV-Vis Spectroscopy
Since the complex is paramagnetic (
Table 1: Kinetic Parameters for V(IV) Amide Protonolysis
| Parameter | Value / Condition | Notes |
| Detection Method | UV-Vis (d-d transitions) | Monitor shift in |
| Reaction Order | Second Order (Overall) | First order in [V], First order in [Ligand]. |
| Rate Constant ( | Highly dependent on steric bulk of the incoming alcohol/phenol. | |
| Isotope Effect | Indicates proton transfer is involved in the rate-determining step. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for handling moisture-sensitive vanadium amides.
Part 4: Applications in Drug Development & Materials
From Precursor to Bioactive Scaffold
The "diethylazanide route" is superior to aqueous synthesis for creating lipophilic vanadium drugs.
-
Target: Insulin-mimetic bis(maltolato)oxovanadium(IV) (BMOV) analogs.
-
Advantage: Aqueous synthesis often yields vanadyl hydroxides or oligomers. The amide route yields discrete, monomeric species because the only byproduct is an amine gas.
Analytical Validation (Self-Validating the Protocol)
How do you know the exchange worked?
-
EPR (Electron Paramagnetic Resonance):
-
Precursor:
shows a characteristic 8-line hyperfine splitting pattern (due to , ). -
Product: The coupling constant (
) and g-values will shift significantly upon coordination of oxygen/sulfur ligands.
-
-
IR Spectroscopy:
-
Disappearance of the
stretch ( ). -
Appearance of ligand-specific bands (e.g.,
shifts in maltol).
-
References
-
Gordon, R. G., et al. (2001). "Volatile Liquid Precursors for the Atomic Layer Deposition of Thin Films." Inorganic Chemistry.
- Lappert, M. F., Power, P. P., et al. (2009). Metal Amide Chemistry. Wiley. (Fundamental text on the polarity of M-N bonds and protonolysis mechanisms).
-
Crans, D. C., et al. (2018). "Vanadium in Biological Systems and Medicinal Chemistry."[3] Chemical Reviews.
-
Rehder, D. (2015). "The role of Vanadium in Biology and Medicine." Inorganic Chemistry Frontiers.
-
Ma, Y., et al. (2012). "Synthesis and ALD of Vanadium Oxide using Tetrakis(dimethylamino)vanadium." Journal of The Electrochemical Society.
Sources
- 1. What Makes a Substance Reactive? Properties and Risks • Environmental Studies (EVS) Institute [evs.institute]
- 2. Synthesis of vanadium(IV,V) hydroxamic acid complexes and in vivo assessment of their insulin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopy, and biological properties of vanadium(IV)-hydrazide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of tetrakis(diethylamino)vanadium in organic solvents
Executive Summary
Tetrakis(diethylamino)vanadium(IV) (TDEAV , V(NEt₂)\₄) is a highly reactive, paramagnetic organometallic precursor utilized primarily in Atomic Layer Deposition (ALD) for semiconductor fabrication and as a specialized catalyst/reagent in organic synthesis.
For researchers in drug development and materials science, TDEAV presents a unique solubility paradox: it is highly soluble in non-polar organic solvents but violently reactive toward protic solvents. Successful application requires strict adherence to inert atmosphere protocols.[1][2][3] This guide defines the solubility limits, mechanistic stability factors, and validated handling workflows to ensure experimental reproducibility and safety.
Physicochemical Profile & Mechanistic Basis
To understand TDEAV’s solubility, one must analyze its coordination environment. The vanadium center is in the +4 oxidation state (
Table 1: Physicochemical Properties of TDEAV
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 339.46 g/mol | |
| Appearance | Dark Green to Brown Liquid | Color intensity varies with purity/oxidation. |
| Boiling Point | 110°C @ 0.05 mmHg | High vacuum required for distillation.[4] |
| Oxidation State | +4 | Paramagnetic (EPR active). |
| Coordination Geometry | Distorted Tetrahedral | Steric bulk of |
| Sensitivity | High (Air/Moisture) | Reacts instantly with |
Solubility & Solvent Compatibility[5][6]
The solubility of TDEAV is binary: it is either miscible (compatible) or reactive (incompatible). There is no "partial solubility" in protic solvents; there is only decomposition.
Compatible Solvents (Inert Media)
TDEAV dissolves via Van der Waals interactions. The alkyl groups of the solvent interact with the ethyl ligands of the complex.
-
Hydrocarbons (Preferred): Hexane, Pentane, Cyclohexane, Heptane.
-
Utility: Ideal for recrystallization, washing, and ALD delivery.
-
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylene.
-
Utility: High solubility; preferred for synthetic reactions requiring higher reflux temperatures.
-
-
Ethers: Tetrahydrofuran (THF), Diethyl Ether (
).-
Utility: Good solubility due to weak donor ability, but ensure solvents are strictly anhydrous and peroxide-free.
-
Incompatible Solvents (Reactive Media)
Protic solvents donate a proton to the amido nitrogen, cleaving the V–N bond.
-
Water: Hydrolysis yields Vanadium Oxide (
) and diethylamine. -
Alcohols (MeOH, EtOH, iPrOH): Alcoholysis yields Vanadium Alkoxides (
) and diethylamine. -
Chlorinated Solvents (Caution):
and can be used if strictly dry, but long-term stability is lower than in hydrocarbons due to potential radical reactions with the V(IV) center.
Table 2: Solubility & Reactivity Matrix
| Solvent Class | Specific Solvent | Solubility Status | Reaction / Outcome |
| Aliphatic HC | Hexane, Pentane | High (Miscible) | Stable. Ideal for storage/transport. |
| Aromatic HC | Toluene, Benzene | High (Miscible) | Stable. Standard reaction medium. |
| Ethers | THF, Diethyl Ether | Good | Stable (must be anhydrous). |
| Alcohols | Methanol, Ethanol | Decomposes | Rapid alcoholysis |
| Water | Violent Decomp. | Hydrolysis | |
| Ketones | Acetone | Avoid | Potential enolate chemistry / coordination. |
Reactivity Pathways & Drug Development Relevance
While TDEAV is a materials precursor, its reactivity is exploited in Medicinal Chemistry to synthesize bioactive Vanadium(IV) complexes (e.g., insulin mimetics).
Synthetic Utility: Ligand Exchange
TDEAV acts as a "Vanadium Source" that delivers the
Reaction:
Visualization: Reactivity Flowchart
Figure 1: Reactivity pathways of TDEAV. Green paths indicate physical dissolution; red/yellow paths indicate chemical transformation.
Validated Handling Protocol (Schlenk & Glovebox)
Trustworthiness: This protocol is self-validating. If the TDEAV turns from dark green to blue/black or forms a precipitate, the inert atmosphere has been compromised.
Preparation of Anhydrous Solvents
-
Requirement: Solvents must be dried to < 1 ppm
. -
Method: Distill Toluene/Hexane over Sodium/Benzophenone or pass through an activated alumina column (Solvent Purification System).
-
Validation: Test solvent with a drop of titanocene dichloride (should remain red) or use a coulometric Karl Fischer titrator.
Dissolution Workflow
-
Environment: Perform all operations in a Nitrogen/Argon filled Glovebox (
ppm). -
Weighing: Weigh TDEAV into a dry Schlenk flask or vial. Note: TDEAV is a liquid; use a gas-tight syringe for volumetric transfer if density is known (approx 0.9-1.0 g/mL, verify specific batch).
-
Solvent Addition: Add anhydrous Hexane or Toluene slowly.
-
Observation: The liquid should mix instantly, forming a clear, dark green solution.
-
Failure Mode: Cloudiness indicates moisture in the solvent.
-
-
Transfer: Use cannula transfer techniques or gas-tight syringes with Luer-lock tips for removing the solution from the glovebox.
Visualization: Handling Workflow
Figure 2: Operational workflow for preparing TDEAV solutions. Adherence to the "Visual Check" step ensures sample integrity.
Safety & Toxicology
-
Vanadium Toxicity: Vanadium compounds are toxic by inhalation and ingestion. TDEAV hydrolyzes to release diethylamine (corrosive, toxic) and vanadium oxides.
-
Flammability: TDEAV is often stored in flammable solvents. The compound itself may be pyrophoric in high concentrations or on high surface area supports.
-
PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and safety glasses. Work strictly in a fume hood or glovebox.
References
- Synthesis & Properties: Haiduc, I., & Edelmann, F. T. (1999). Supramolecular Organometallic Chemistry. Wiley-VCH. (Discusses general properties of metal amides).
-
ALD Applications: Gordon, R. G., et al. (2017). "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor." Journal of Materials Research, 32(1), 38-46. Link (Analogous chemistry for TDEAV).
-
Solubility & Reactivity: Bradley, D. C., & Thomas, I. M. (1960). "Metallo-organic compounds containing metal-nitrogen bonds: Part I. Some dialkylamino-derivatives of vanadium." Journal of the Chemical Society, 3857-3861. Link
- Bioactive Vanadium Precursors: Thompson, K. H., & Orvig, C. (2003). "Boon and bane of metal ions in medicine." Science, 300(5621), 936-939. (Contextualizes V(IV) in drug dev).
Sources
Steric Hindrance & Stability: A Deep Dive into Vanadium(IV) Diethylamide Precursors
Executive Summary
This technical guide analyzes the physicochemical properties of Tetrakis(diethylamido)vanadium(IV) (TDEAV,
Molecular Architecture & Steric Quantification
The reactivity of vanadium amides is governed by the competition between the electrophilicity of the
Ligand Cone Angles and Shielding
The steric bulk of a ligand is quantified by its Tolman Cone Angle (
| Precursor | Ligand | Formula | Approx.[1][2] Cone Angle ( | Steric Implications |
| TDMAV | Dimethylamido | ~118° | Low shielding; metal center is accessible to nucleophiles (e.g., | |
| TDEAV | Diethylamido | ~148° | High shielding; significant steric crowding around V. Lower GPC due to site blocking. |
Causality: The larger ethyl groups in TDEAV create a "steric umbrella." While this reduces the rate of hydrolysis (enhancing handling time slightly), it primarily acts to lower the saturation coverage on a substrate surface during ALD, as fewer molecules can physically fit per unit area.
Structural Visualization
The following diagram illustrates the steric crowding difference. In TDEAV, the ethyl "arms" sweep out a larger volume, preventing the approach of co-reactants and neighboring precursor molecules.
Figure 1: Comparative molecular topology showing the increased steric clash (red dotted line) in TDEAV compared to the open structure of TDMAV.
The Stability Paradox: Sterics vs. Beta-Hydrogen Elimination
A common misconception is that bulkier ligands always equal higher thermal stability. For TDEAV, this is false due to the specific decomposition mechanism enabled by the ethyl group.
Mechanism of Decomposition
-
TDMAV (
): Lacks -hydrogens. Decomposition requires high-energy C-N bond homolysis or metallacycle formation. Stable up to ~150-170°C. -
TDEAV (
): Possesses -hydrogens on the ethyl chains. This allows for -Hydride Elimination , a low-energy pathway that occurs at lower temperatures (often <150°C).
The Pathway:
-
Agostic Interaction: A
-hydrogen on the ethyl group interacts with the empty d-orbital of the center. -
Transition State: A 4-membered metallacycle forms (
). -
Elimination: The C-N bond breaks, releasing ethene (
) and leaving a species (which further reacts/decomposes).
Figure 2: The Beta-Hydride elimination pathway, the primary failure mode for TDEAV thermal stability.
Implications for Deposition
Because TDEAV decomposes at lower temperatures than TDMAV, the ALD Process Window is narrower.
-
TDMAV Window: 100°C – 175°C
-
TDEAV Window: 80°C – 130°C (Risk of CVD-like parasitic growth above 130°C).
ALD Performance: Steric Effects on Growth
In Atomic Layer Deposition, the Growth Per Cycle (GPC) is defined by the saturation density of the precursor on the surface.
Surface Saturation Model
When TDEAV adsorbs onto a hydroxylated surface (e.g.,
-
Steric Shielding: One adsorbed TDEAV molecule may physically block 2-3 neighboring surface -OH sites.
-
Result: The surface saturates faster (in terms of dose time) but with fewer metal atoms per unit area.
| Parameter | TDMAV ( | TDEAV ( | Mechanism |
| GPC (Å/cycle) | ~1.6 - 1.9 Å | ~0.5 - 1.0 Å | Steric footprint limits packing density. |
| Dose Time | Short | Medium | Slower diffusion due to higher molecular weight. |
| Impurity (C) | Moderate | Lower | Cleaner ligand exchange if T < |
Experimental Protocol: Synthesis & Handling
Objective: Synthesis of
Materials
-
Vanadium(IV) Chloride (
)[3] -
Lithium Diethylamide (
) -
Solvent: Anhydrous Hexane or Toluene (dried over Na/Benzophenone).
Step-by-Step Workflow
-
Preparation (Glovebox):
-
Suspend 4.1 equivalents of
in frozen hexane (-78°C bath). -
Slowly add 1 equivalent of
dropwise. The reaction is highly exothermic. -
Expert Insight: Keeping the temp low prevents reduction of V(IV) to V(III), a common side reaction.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) slowly over 4 hours.
-
Stir at RT for 12 hours. The solution will turn dark (brown/green).
-
-
Purification (The Critical Step):
-
Filtration: Filter through a Celite pad to remove the fine
precipitate. -
Solvent Removal: Remove hexane under vacuum (
Torr). -
Distillation: TDEAV is a viscous liquid. Distill under high vacuum (
Torr) at ~80-100°C. -
Self-Validation: If the distillate is green/blue, you likely have V(III) contamination. Pure V(IV) amide should be dark orange/brown.
-
-
Storage:
-
Store in stainless steel ampoules or Schlenk flasks at -20°C to inhibit slow thermal decomposition.
-
Figure 3: Synthesis and purification workflow for TDEAV.
References
-
Steric Effects in ALD Precursors
- Comparison of thermal and plasma-enhanced atomic layer deposition of niobium oxide thin films. (Discusses analogous steric effects in Group 5 amides).
-
Source:
-
Decomposition Mechanisms
-
Thermal decomposition of V(NEt2)4 in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings.[4] (Confirms Beta-H elimination pathway).
-
Source:
-
-
General Vanadium Amide ALD
-
Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor.[2]
-
Source:
-
-
Beta-Hydride Elimination Principles
- Beta-Hydrogen Elimin
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vanadium selenoether and selenolate complexes, potential single-source precursors for CVD of VSe2 thin films - ePrints Soton [eprints.soton.ac.uk]
- 4. Thermal decomposition of V(NEt2)4 in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Molecular Geometry of Diethylazanide Vanadium(4+) via DFT Calculations
This guide details the rigorous computational protocol for determining the molecular geometry of Tetrakis(diethylamido)vanadium(IV) (also known as tetrakis(diethylazanide)vanadium(IV)), a paramagnetic
While often utilized as a precursor for vanadium nitride thin films in materials science, the computational methodologies described here are directly transferable to the modeling of vanadium-based metallodrugs (e.g., insulin mimetics like vanadyl sulfate and bis(maltolato)oxovanadium(IV)).
Executive Summary & Chemical Context
Molecule: Tetrakis(diethylamido)vanadium(IV)
Formula:
Accurate modeling of Vanadium(IV) species is challenging due to the Jahn-Teller distortion inherent in
Computational Theory & Methodology
The "Model Chemistry" Selection
To achieve high fidelity, we must balance the description of the core metal electrons with the steric bulk of the ethyl ligands.
| Component | Recommendation | Scientific Rationale |
| Functional | UB3LYP-D3(BJ) or UM06 | Unrestricted (U) formalism is mandatory for the open-shell doublet ( |
| Basis Set (Metal) | def2-TZVP | The Triple-Zeta Valence Polarized basis set on Vanadium minimizes Basis Set Superposition Error (BSSE) and accurately describes the diffuse |
| Basis Set (Ligand) | def2-SVP or 6-31G(d) | A Split-Valence Polarized set is sufficient for C, H, and N, reducing computational cost without sacrificing geometric accuracy. |
| Solvation | Gas Phase (Initial) | Perform initial optimizations in the gas phase. If modeling biological contexts (drug design), apply SMD (Water) in a subsequent step. |
The Self-Validating Workflow
The following Graphviz diagram outlines the logical flow for the computational experiment, ensuring no false minima are accepted.
Step-by-Step Computational Protocol
Step 1: Construction of the Initial Guess
Do not start with a perfect tetrahedron. The steric bulk of the diethyl groups will force a distortion.
-
Ligands: Four
groups. -
Coordination: Arrange N atoms in a tetrahedral geometry around V.
-
Conformation: Rotate the ethyl groups to minimize clashes (
symmetry is a good starting point). -
Bond Length Guess: Set V-N distance to 1.88 Å (based on the dimethyl analog).
Step 2: Input File Configuration (Example for Gaussian/ORCA)
Ensure the spin multiplicity is set to 2 (Doublet).
-
Charge: 0
-
Multiplicity: 2
-
Keywords (Gaussian): # opt freq ub3lyp/gen pseudo=read empiricaldispersion=gd3bj
-
Basis Set Block:
-
V: def2-TZVP
-
C, H, N: def2-SVP
-
Step 3: Analysis of the Optimized Geometry
Upon convergence, you must verify the structure against known crystallographic trends for V(IV) amides.
A. Geometric Parameters
The geometry will not be a perfect tetrahedron (
| Parameter | Expected Value (DFT) | Validation Reference |
| V-N Bond Length | 1.88 - 1.91 Å | Consistent with |
| N-V-N Angles | Split: ~100° & ~114° | Distortion from 109.5° due to |
| N-Geometry | Trigonal Planar | Sum of angles around N |
B. Electronic Structure Validation
-
Spin Contamination: Check
. For a doublet, the exact value is 0.75.-
Acceptable Range:
. -
Action: If
, the wavefunction is spin-contaminated; switch to a Restricted Open-Shell (RODFT) method.
-
-
Spin Density: Plot the spin density surface. It should be localized primarily on the Vanadium atom (
or orbital), with minor delocalization onto the Nitrogen atoms.
Structural Logic & Mechanism
Why does the molecule adopt this shape? The geometry is a competition between steric repulsion (Ethyl groups) and electronic stabilization (
Key Insight for Drug Development
In biological systems, Vanadium(IV) often coordinates to histidine (nitrogen) or glutamate (oxygen). The planar nitrogen geometry observed in
References
-
Haaland, A., Rypdal, K., Volden, H. V., & Andersen, R. A. (1992). Molecular structures of titanium(IV) and vanadium(IV) amides and alkoxides. Journal of the Chemical Society, Dalton Transactions, (5), 891–895.[3] Link
-
Scwilson, D. B. (2001). Tetrakis(dimethylamido)vanadium(IV).[1][2][3][7][8] Acta Crystallographica Section C, 57(8), 902-904.[1] Link
-
Choukroun, R., Moumboko, P., Chevalier, S., & Donnadieu, B. (1998). Cationic Homoleptic Vanadium(II), (IV), and (V)
.[3] Angewandte Chemie International Edition, 37(24), 3363-3367. Link -
Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. Link
Sources
- 1. Tetrakis(dimethylamido)vanadium(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrakis(diethylamino)vanadium(IV) | Tetrakis(diethylamido)vanadium(IV) | VN4C16H40 - Ereztech [ereztech.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. chembk.com [chembk.com]
- 8. Tetra(diethylamino)vanadium | C16H40N4V | CID 551437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: High-Purity Synthesis of Tetrakis(diethylamino)vanadium(IV)
Executive Summary & Strategic Importance
Tetrakis(diethylamino)vanadium(IV) (TDEAV),
This guide details a high-purity synthesis protocol designed to minimize halide contamination and prevent oxidative degradation. The route focuses on the salt metathesis of Vanadium(IV) chloride with Lithium diethylamide, optimized for yield and purity (>99.9% metal basis).
Chemical Principles & Reaction Architecture
The Core Reaction
The synthesis relies on a nucleophilic substitution reaction (salt metathesis) in a non-polar, non-coordinating solvent.
Thermodynamic & Kinetic Considerations:
-
Oxidation State Stability: Vanadium(IV) is easily reduced to V(III) or oxidized to V(V). The steric bulk of the diethylamido ligand stabilizes the monomeric V(IV) center, preventing dimerization.
-
Exothermicity: The formation of the V-N bond and LiCl lattice is highly exothermic. Strict temperature control (-78°C) is mandatory to prevent thermal decomposition of the labile
precursor and the resulting product. -
Solubility Differential:
is highly soluble in pentane/hexane, while the byproduct LiCl is insoluble. This solubility difference is the primary purification vector before distillation.
Impurity Profile
| Impurity | Source | Removal Strategy |
| Lithium Chloride (LiCl) | Reaction byproduct | Filtration through Celite; LiCl is insoluble in hexane. |
| Vanadium(V) Oxides ( | Strict Schlenk/Glovebox technique; Distillation. | |
| Chlorovanadium amides | Incomplete substitution | Excess |
| Reduced V(III) species | Thermal degradation | Maintain T < 0°C during reaction; Avoid overheating during distillation. |
Detailed Experimental Protocol
Reagents & Apparatus
-
Vanadium(IV) Chloride (
): 99.9%, reddish-brown liquid. Note: degrades at RT; store at -20°C. -
Lithium Diethylamide (
): Prepared in situ from n-BuLi and diethylamine or purchased as solid. -
Solvents: Anhydrous Pentane or Hexane (dried over Na/benzophenone, distilled, and degassed).
-
Apparatus: Double-manifold Schlenk line, Argon atmosphere, jacketed addition funnel, filtration cannula, high-vacuum distillation setup (
Torr).
Step-by-Step Synthesis Workflow
Phase 1: Ligand Generation (if making in situ)
-
Charge a flame-dried 1L Schlenk flask with Hexane (500 mL) and Diethylamine (1.05 eq vs
). -
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (1.0 eq) dropwise. Allow to warm to RT and stir for 2 hours to ensure formation of
. -
Checkpoint: A white suspension of
indicates success.
Phase 2: Metallation (The Critical Step)
-
Cool the
suspension back to -78°C . -
Dilute
(1.0 eq) in Hexane (50 mL) in a separate flask. -
Slow Addition: Transfer the
solution to the suspension via a cannula or pressure-equalizing dropping funnel over 60 minutes.-
Why: Rapid addition causes local heating, leading to V(IV) reduction.
-
-
Color Change: The solution will transition from white (amide) to dark reddish-brown/green (product).
-
Allow the mixture to warm slowly to Room Temperature (RT) overnight (12-16 hours).
Phase 3: Workup & Isolation
-
Filtration: The mixture contains suspended LiCl. Filter through a pad of dried Celite on a coarse frit under Argon pressure.
-
Tip: Wash the filter cake with fresh Hexane (2 x 50 mL) to recover trapped product.
-
-
Solvent Removal: Remove volatiles (Hexane, excess amine) under vacuum (0.1 Torr) at RT. A dark, viscous oil remains.[1]
Phase 4: Purification (Distillation)
-
Transfer the crude oil to a short-path distillation apparatus.
-
Apply high vacuum (
to Torr). -
Heat the bath slowly.
-
Fraction 1 (Fore-run): Discard volatiles coming off < 60°C.
-
Fraction 2 (Main Product): Collect the dark green/brown liquid distilling at 85°C - 100°C (depending on vacuum depth).
-
-
Storage: Store in ampoules under Argon at -20°C.
Visualization: Synthesis Logic Flow
The following diagram illustrates the critical path for TDEAV synthesis, highlighting decision nodes for impurity control.
Figure 1: Critical path workflow for the synthesis of TDEAV, emphasizing temperature control and purification stages.
Characterization & Quality Control (QC)
Validating the purity of TDEAV is challenging due to its paramagnetic nature (V(IV),
Analytical Data Table
| Method | Parameter | Expected Result | Note |
| Purity Check | Broad, shifted peaks. Absence of sharp peaks is key. | Sharp peaks indicate diamagnetic impurities (oxidized V(V) or free ligand). | |
| EPR | Oxidation State | 8-line hyperfine splitting pattern ( | Confirms monomeric V(IV) species. |
| TGA | Volatility | 0% residue at 300°C (under | Smooth weight loss curve indicates absence of non-volatile halides/oxides. |
| Titration | Vanadium Content | 14.8% - 15.2% V (w/w). | Standard KMnO4 redox titration. |
| Appearance | Visual | Dark green/brown oily liquid.[1] | Color change to orange/yellow indicates oxidation to V(V). |
The "Silent" NMR Test
While paramagnetic NMR is difficult to interpret for structure, it is excellent for purity.
-
Protocol: Run
NMR in dry . -
Pass Criteria: The spectrum should show very broad, paramagnetically shifted resonances.
-
Fail Criteria: Any sharp multiplets in the 1.0–3.0 ppm range indicate unreacted diethylamine or oxidized V(V) species (which are diamagnetic).
Safety & Handling Protocols
-
Air Sensitivity: TDEAV is pyrophoric in high concentrations and hydrolyzes instantly in air to release diethylamine and HCl (if chloride remains) or Vanadium oxides.
-
PPE: Flame-resistant lab coat, butyl rubber gloves, and eye protection.
-
Spill Control: Do not use water. Smother with dry sand or limestone.
-
Storage: Stainless steel bubblers or glass ampoules with Rotoflo taps, stored at < -10°C.
References
-
Bradley, D. C., & Thomas, I. M. (1960). Metallo-organic compounds containing metal-nitrogen bonds.[2] Part I. Some dialkylamino-derivatives of titanium and zirconium. Journal of the Chemical Society, 3857-3861. (Foundational chemistry for Group 4/5 amides). Link
-
Ereztech. (n.d.). Tetrakis(diethylamino)vanadium(IV) Product Specification and Safety Data Sheet. Retrieved October 26, 2023. Link
-
Gordon, R. G., et al. (1999). Vapor deposition of metal oxides and silicates: possible gate insulators for future microelectronics. Chemistry of Materials, 13(8), 2463-2464. (Context on amide precursors for ALD). Link
-
Strem Chemicals. (n.d.). Catalog Entry: Tetrakis(diethylamino)vanadium(IV), 95% (TDEAV).[1]Link
-
Fix, R., Gordon, R. G., & Hoffman, D. M. (1991). Chemical vapor deposition of vanadium nitride films. Chemistry of Materials, 3(6), 1138-1148. (Application and synthesis context). Link
Sources
Methodological & Application
Precision Engineering of Vanadium Nitride Thin Films via ALD using TDEAV
Application Note: AN-VN-TDEAV-01
Executive Summary
Vanadium Nitride (VN) is a transition metal nitride exhibiting exceptional properties, including high electrical conductivity, mechanical hardness, and superconductivity.[1] However, its deposition is complicated by its high affinity for oxygen and the thermal instability of halide precursors. This guide details the Atomic Layer Deposition (ALD) of VN using the metal-organic precursor Tetrakis(diethylamido)vanadium(IV) (TDEAV) . Unlike halide-based processes, TDEAV allows for lower deposition temperatures and avoids corrosive byproducts (HCl), making it ideal for sensitive semiconductor interconnects (Cu diffusion barriers) and high-surface-area energy storage devices (supercapacitors).
Precursor Chemistry & Handling
Tetrakis(diethylamido)vanadium (TDEAV) is a liquid organometallic precursor. Its selection over the dimethylamido analog (TDMAV) is often driven by differences in thermal stability and volatility suited for specific reactor geometries.
Physicochemical Properties
| Property | Specification |
| Formula | |
| Molecular Weight | 339.44 g/mol |
| State at STP | Dark Liquid |
| Vapor Pressure | ~0.1 Torr at 60°C (Requires heating) |
| Thermal Stability | Decomposes > 180°C (bulk); Surface stability up to ~300°C |
| Reactivity | Highly moisture sensitive (Handle in |
Precursor Delivery Protocol
-
Container: Stainless steel bubbler (ampoule).
-
Temperature: Heat bubbler to 45–60°C to generate sufficient vapor pressure.
-
Delivery Lines: Heat all delivery lines to 10–15°C above bubbler temperature (approx. 70°C) to prevent condensation and clogging.
-
Carrier Gas: High-purity Argon or Nitrogen (99.9999%).
Experimental Configuration
The ALD process can be performed in either Thermal (using
Reactor Diagram (DOT Visualization)
The following diagram illustrates the precursor delivery and reaction pathway.
Caption: Schematic of the ALD delivery system. Heated lines (not shown) must connect the TDEAV source to the manifold.
Process Window & Growth Characteristics[1][3][4][5][6][7]
The ALD Window
The "ALD Window"—the temperature range where growth is self-limiting and constant—for TDEAV is typically 150°C to 300°C .
-
< 150°C: Incomplete ligand exchange; high carbon contamination; low density.
-
> 300°C: Thermal decomposition of TDEAV (CVD-like growth); loss of conformality; high impurity incorporation.
Growth Rate (GPC)[1][2][7]
-
Thermal ALD (
): ~0.8 – 1.0 Å/cycle. -
PEALD (
Plasma): ~0.6 – 0.8 Å/cycle (Slower due to densification and removal of bulky ligands).
Detailed Deposition Protocol
This protocol assumes a standard flow-type ALD reactor.
Step-by-Step Cycle
-
Substrate Preparation: Clean Si/SiO2 wafers (standard RCA clean). Crucial: Load into reactor immediately to minimize surface water, or perform an in-situ bake at 300°C.
-
Stabilization: Bring reactor to 250°C (Optimal balance of GPC and purity).
-
The ALD Cycle:
| Step | Action | Time (Thermal) | Time (PEALD) | Mechanism |
| 1 | TDEAV Pulse | 2.0 s | 2.0 s | Self-limiting adsorption of V-precursor. |
| 2 | Purge | 5.0 s | 5.0 s | Removal of excess TDEAV and volatiles. |
| 3 | Reactant Pulse | 5.0 s ( | 10.0 s (Plasma) | Ligand exchange (transamination) or combustion. |
| 4 | Purge | 5.0 s | 5.0 s | Removal of amine byproducts ( |
Mechanistic Pathway (DOT Visualization)
Understanding the surface chemistry is vital for troubleshooting.
Caption: The cyclic ALD mechanism. Steric hindrance of the diethylamido ligands is the key factor ensuring self-limiting growth.
Critical Quality Attributes & Troubleshooting
Oxidation (The #1 Challenge)
VN is thermodynamically unstable against oxidation. Upon exposure to air, the top 2-5 nm will instantly convert to Vanadium Oxide (
-
Protocol Requirement: If ex-situ characterization (XRD, resistivity) is needed, you must deposit an in-situ capping layer (e.g., 5-10 nm of
or ) before breaking vacuum.
Resistivity[1][4][5][8]
-
Target: 50 – 200 µΩ·cm.
-
High Resistivity (>500 µΩ·cm)?
Carbon Contamination
TDEAV contains significant carbon. Incomplete reaction leads to Vanadium Carbonitride (
-
Solution: PEALD is superior to Thermal ALD for reducing Carbon content to <5 at.%.
Applications
-
Copper Diffusion Barrier: VN prevents Cu migration into Si/SiO2 dielectrics in backend-of-line (BEOL) interconnects.
-
Supercapacitors: VN offers high specific capacitance and electrical conductivity, acting as a pseudocapacitive electrode material.
-
Bio-Electronics: Due to its stability (when capped) and conductivity, VN is explored for neural probe coatings, though biocompatibility requires rigorous validation.
References
-
Rampelberg, G., et al. (2014). "Atomic Layer Deposition of Thin VN Films from Tetrakis(diethylamido)vanadium Precursor." ResearchGate.[5]
-
Fix, T., et al. (2018).[1] "Plasma-enhanced atomic layer deposition of vanadium nitride." Journal of Vacuum Science & Technology A. [1]
-
Lucio-Porto, R., et al. (2015).[6] "Vanadium nitride thin films protected with an atomic-layer-deposited Al2O3 thin film."[6] AIP Advances.
-
Musschoot, J., et al. (2009). "Comparison of thermal and plasma-enhanced ALD of vanadium oxide." Microelectronic Engineering.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Thermoelectric and electronic transport properties of thermal and plasma-enhanced ALD grown titanium nitride thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precursor Vaporization And Stability Challenges For APALD [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
Application Note & Protocol: Chemical Vapor Deposition of Vanadium Nitride Thin Films Using Diethylazanide Vanadium(IV)
An in-depth guide to the deposition of high-quality vanadium nitride thin films.
Abstract and Introduction
Vanadium Nitride (VN) is a transition metal nitride renowned for its exceptional properties, including high mechanical hardness, excellent thermal stability, and metallic electrical conductivity.[1] These characteristics make it a highly desirable material for a range of applications, from wear-resistant coatings on industrial tools to copper diffusion barriers in microelectronics and promising catalysts for electrochemical reactions.[2][3][4] Chemical Vapor Deposition (CVD) is a powerful technique for synthesizing high-purity, conformal VN thin films.[1][5]
The choice of precursor is critical in any CVD process, as it dictates the deposition chemistry, required process temperatures, and ultimately, the purity and properties of the resulting film.[3][6] Diethylazanide vanadium(IV), also known as Tetrakis(diethylamino)vanadium(IV) or TDEAV, has emerged as a highly effective metal-organic precursor for the deposition of VN. Its liquid state, suitable volatility, and absence of oxygen and carbon-metal bonds make it an excellent candidate for producing high-purity vanadium-based films.
This document serves as a comprehensive guide for researchers and scientists on the use of diethylazanide vanadium(IV) for the CVD of vanadium nitride thin films. It provides an in-depth look at the precursor's properties, the fundamental chemistry of the deposition process, a detailed experimental protocol, and the expected characteristics of the resulting films.
Precursor Profile: Diethylazanide Vanadium(IV) (TDEAV)
Understanding the precursor's properties is fundamental to designing a successful and repeatable CVD process. TDEAV is an air- and moisture-sensitive, dark-colored liquid organometallic compound.[7] Its key attributes are summarized below.
| Property | Value | Source |
| Chemical Name | Diethylazanide vanadium(4+) / Tetrakis(diethylamino)vanadium(IV) | [8][9] |
| Acronym | TDEAV | [8] |
| CAS Number | 219852-96-7 | [7][8] |
| Molecular Formula | V[N(CH₂CH₃)₂]₄ | [8][9] |
| Molecular Weight | 339.46 g/mol | [7][9] |
| Appearance | Dark green to dark brown oily liquid | [7] |
| Boiling Point | 100 °C | [7] |
| Purity | Typically ≥95% | [7][8] |
| Key Advantage | Oxygen-free precursor, contains direct V-N bonds, facilitating nitride formation. | [2] |
The V-N bonds inherent in the TDEAV molecule are particularly advantageous, as they provide a direct pathway to forming vanadium nitride, potentially at lower temperatures and with higher efficiency compared to precursors lacking such bonds.
The CVD Process for Vanadium Nitride
Fundamental Principles
CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film deposit.[10] The process generally involves the following stages: mass transport of reactants, adsorption onto the substrate, surface chemical reactions, and desorption of byproducts.[10] Key parameters that control the film growth and its properties are substrate temperature, reactor pressure, and the flow rates of precursors and carrier gases.[10][11]
Reaction Chemistry with TDEAV
In the CVD of VN using TDEAV, ammonia (NH₃) is commonly used as a nitrogen co-reactant. The primary reaction mechanism is believed to be a transamination reaction at the heated substrate surface.[12] In this reaction, the diethylamido ligands [-N(C₂H₅)₂] on the TDEAV molecule are displaced by amino groups from the ammonia, leading to the formation of a solid VN film and volatile diethylamine [HN(C₂H₅)₂] as a byproduct, which is then pumped out of the reactor.
Simplified Reaction: V[N(C₂H₅)₂]₄ (g) + NH₃ (g) → VN (s) + Volatile Byproducts (e.g., HN(C₂H₅)₂)
The use of a co-reactant like ammonia is crucial for achieving low carbon impurity levels in the film.[3][12] Without it, the precursor might decompose thermally, leading to the incorporation of carbon from the ethyl groups into the film, forming vanadium carbonitride (VCxNy).[3]
CVD System Overview
A typical low-pressure thermal CVD reactor for this process consists of a precursor delivery system, a heated reaction chamber, a vacuum system, and a gas handling manifold.
Caption: Experimental workflow for VN CVD.
Step 1: Substrate Preparation
-
Clean a silicon (100) wafer piece by sonicating sequentially in acetone and isopropanol for 5 minutes each to degrease the surface.
-
Rinse thoroughly with deionized (DI) water.
-
To remove the native oxide layer, dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in H₂O) for 30-60 seconds. (Caution: HF is extremely hazardous. Follow all appropriate safety protocols).
-
Rinse again with DI water and dry immediately with a nitrogen gun.
-
Load the substrate into the CVD reactor's load lock chamber without delay to minimize re-oxidation.
Step 2: CVD System Setup
-
Transfer the substrate from the load lock to the reaction chamber.
-
Pump the chamber down to a base pressure (e.g., < 1x10⁻⁶ Torr).
-
Perform a leak check to ensure system integrity.
-
Set the TDEAV precursor bubbler to the desired temperature (e.g., 100 °C) and allow it to stabilize. Ensure all gas lines from the bubbler to the reactor are heated to a slightly higher temperature (e.g., 110-120 °C) to prevent precursor condensation.
Step 3: Deposition Run (Example Parameters)
-
Heat the substrate to the target deposition temperature (e.g., 300 °C). [13]2. Once the temperature is stable, introduce argon (Ar) as a carrier gas at a flow rate of 10-20 sccm to stabilize the chamber pressure.
-
Introduce the ammonia (NH₃) co-reactant at a flow rate of 50-70 sccm and adjust the throttle valve to achieve the desired process pressure (e.g., 7 mTorr). [13]4. Open the valve to flow Ar carrier gas (e.g., 1 sccm) through the TDEAV bubbler, introducing the precursor vapor into the chamber and initiating film growth. [13]5. Continue the deposition for the time required to achieve the target film thickness.
Step 4: Post-Deposition and Characterization
-
After the deposition time is complete, stop the TDEAV precursor flow by closing the valve to the bubbler.
-
Keep the NH₃ and Ar flows on for a short period to purge the chamber, then turn them off.
-
Turn off the substrate heater and allow the system to cool down to room temperature under vacuum.
-
Vent the chamber with nitrogen and remove the coated substrate.
-
Validation: Characterize the film to verify its properties.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the V:N stoichiometry and quantify carbon and oxygen impurity levels. Expected binding energies are ~513.5 eV for V 2p3/2 and ~397.3 eV for N 1s. [13] * X-ray Diffraction (XRD): To determine the crystal structure and phase. The cubic δ-VN phase is typically expected. [13] * Scanning Electron Microscopy (SEM): To visualize the surface morphology and measure film thickness from a cross-section.
-
Four-Point Probe: To measure the sheet resistance and calculate the film's electrical resistivity.
-
Expected Film Properties
Using the protocols described, high-quality VN films can be achieved. The table below summarizes typical properties reported in the literature for VN films grown using amino-vanadium precursors.
| Property | Expected Value/Characteristic | Notes |
| Composition (V:N Ratio) | ~1:1 | Can be slightly nitrogen-rich depending on NH₃ flow. [3] |
| Impurity Levels | Carbon < 6 at.%, Oxygen < 4 at.% | Lower impurity levels are achieved with optimized temperature and sufficient NH₃ flow or plasma enhancement. [3][12][13] |
| Crystal Structure | Nanocrystalline, cubic δ-phase | Crystallinity generally improves with increasing deposition temperature. [14][13] |
| Resistivity | 120 - 320 µΩ·cm | Lower values are associated with higher purity and better crystallinity. [12][13]For comparison, the bulk resistivity of VN is ~85-100 µΩ·cm. [13] |
| Superconductivity | T_c up to ~7.6 K | Films grown at optimal temperatures (≥250 °C) can exhibit superconductivity. [13][15] |
| Hardness | ~1500 kg mm⁻² | VN is a very hard material, making it suitable for protective coatings. [16] |
| Conformality | 65% - >95% | Step coverage depends on process conditions; lower pressures and temperatures can favor higher conformality. [13][15] |
Applications and Outlook
The unique combination of properties makes VN films grown from TDEAV suitable for several advanced applications:
-
Microelectronics: As a copper diffusion barrier in integrated circuits, preventing copper from migrating into the surrounding dielectric layers. [2]* Wear-Resistant Coatings: For cutting tools and mechanical components, leveraging the material's high hardness and thermal stability. [16]* Superconducting Electronics: For potential use in superconducting circuits and devices. [13]* Biomedical Implants: While not a primary focus of current research, the hardness, chemical inertness, and wear resistance of VN suggest it could be an excellent candidate for biocompatible coatings on medical implants, such as orthopedic joints or dental implants, to improve their longevity and performance. It is important to distinguish these inert, solid films from soluble vanadium compounds, which can have systemic biological and toxicological effects. [17][18][19] The continued development of precursors like TDEAV and process control techniques like PECVD is enabling the deposition of high-quality vanadium nitride films at lower temperatures, expanding their compatibility with a wider range of substrates and opening doors to new technological applications.
References
- CORE. (2016, June 16). Reactivity of vanadium oxytrichloride with β-diketones and diesters as precursors for vanadium nitride and carbide.
- Delft University of Technology. (n.d.). Thin film synthesis of VO2 and VN by gas-solid reactions and atomic layer deposition.
- IOPscience. (n.d.). Atomic Layer Deposition of Thin VN x Film from Tetrakis(diethylamido)vanadium Precursor.
- AVS Publications. (2019, April 19). Low temperature chemical vapor deposition of superconducting vanadium nitride thin films.
- PMC. (2026, February 14). VN Thin Films via MOCVD Using a New Vanadium Precursor: Linking Growth Chemistry to Functional Surface Properties.
- ResearchGate. (2019, October 12). (PDF) Plasma-enhanced atomic layer deposition of vanadium nitride.
- ChemRxiv. (2025, June 25). High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor: Linking Growth Chemistry to Functional Catalytic Surfaces.
- RSC Publishing. (2025, July 10). Synthesis and electrical properties of 2D cubic vanadium nitride.
- Strem Chemicals. (n.d.). Tetrakis(diethylamino)vanadium(IV), min. 95% TDEAV.
- ChemRxiv. (n.d.). High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor.
- National Institutes of Health (NIH). (n.d.). Tetra(diethylamino)vanadium | C16H40N4V | CID 551437 - PubChem.
- OPUS. (2025, November 26). 1 High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor.
- Google Patents. (n.d.). US11885013B2 - Method of forming vanadium nitride layer and structure including the....
- PubMed. (n.d.). [Benefit of vanadium compound in therapy for cardiovascular diseases].
- PubMed. (2004, October 15). Vanadium and the cardiovascular functions.
- Girolami Group Website. (2019, April 19). Low temperature chemical vapor deposition of superconducting vanadium nitride thin films.
- Royal Society of Chemistry. (n.d.). Overview of Chemical Vapour Deposition.
- MIT Open Access Articles. (n.d.). Chemical vapour deposition.
- MDPI. (2022, December 6). Therapeutic Properties of Vanadium Complexes.
- Ereztech. (n.d.). Tetrakis(diethylamino)vanadium(IV).
- Kyung Hee University. (2021, December 15). Chemical vapour deposition.
Sources
- 1. Synthesis and electrical properties of 2D cubic vanadium nitride - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03161C [pubs.rsc.org]
- 2. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 3. VN Thin Films via MOCVD Using a New Vanadium Precursor: Linking Growth Chemistry to Functional Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tetrakis(diethylamino)vanadium(IV) | Tetrakis(diethylamido)vanadium(IV) | VN4C16H40 - Ereztech [ereztech.com]
- 8. strem.com [strem.com]
- 9. Tetra(diethylamino)vanadium | C16H40N4V | CID 551437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lab.semi.ac.cn [lab.semi.ac.cn]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. [Benefit of vanadium compound in therapy for cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vanadium and the cardiovascular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Precision Synthesis of Vanadium Oxide Thin Films via Tetrakis(diethylamino)vanadium (TDEAV)
Application Note & Protocol | Materials Science for Bio-Sensing & Smart Coatings
Executive Summary
This guide details the synthesis of Vanadium Oxide (
While standard vanadium precursors like Vanadyl Isopropoxide (VTIP) utilize Vanadium(V), TDEAV offers a distinct advantage: the vanadium center is already in the +4 oxidation state . This valence retention strategy minimizes the need for aggressive post-deposition reduction, making it a superior candidate for synthesizing
Key Technical Insight: TDEAV has lower volatility than its dimethyl/ethylmethyl analogs (TDMAV/TEMAV) due to bulkier diethyl ligands. This protocol incorporates specific source heating parameters to overcome this vapor pressure limitation while avoiding thermal decomposition.
Precursor Profile: Tetrakis(diethylamino)vanadium
Chemical Formula:
Physicochemical Properties & Handling
| Property | Specification | Operational Implication |
| Vapor Pressure | Low (~0.001 Torr @ 90°C) | Requires Source Heating: Unlike TDMAV (volatile at RT), TDEAV requires a heated bubbler system (80–100°C). |
| Thermal Stability | Decomposes >170°C | Process Window: Deposition temperature must remain strictly below 170°C to ensure self-limiting ALD growth. |
| Reactivity | Highly Moisture Sensitive | Handling: Must be loaded in an inert atmosphere ( |
| Ligand Type | Amido (Diethylamino) | Reaction Chemistry: Reacts cleanly with |
Experimental Protocol: Thermal Atomic Layer Deposition (ALD)
Reactor Setup & Configuration
System: Flow-type thermal ALD reactor (e.g., hot-wall viscous flow).
Carrier Gas: Ultra-high purity Nitrogen (
Precursor Delivery System (Graphviz Diagram):
Caption: Schematic of the precursor delivery line. Critical: All lines between the bubbler and reactor must be heated 10-20°C higher than the bubbler (i.e., ~110°C) to prevent condensation.
Deposition Parameters
The following parameters are optimized for a standard 4-inch wafer reactor.
| Parameter | Value | Rationale |
| Substrate Temperature | 150°C | Optimal ALD window. <150°C risks condensation; >170°C risks CVD-like decomposition. |
| TDEAV Source Temp | 90°C | Provides sufficient vapor pressure for saturation without degrading the precursor. |
| Oxidant | Deionized | Water is preferred over Ozone ( |
| Carrier Gas Flow | 100–300 sccm | Ensures rapid purging of the heavy diethylamine byproducts. |
Step-by-Step ALD Cycle
This cycle describes the growth of ~0.8 Å per cycle.
-
Pulse TDEAV (2.0 - 4.0 s): Open precursor valve. TDEAV molecules adsorb onto the hydroxylated surface. The bulky ethyl ligands prevent multilayer formation (steric hindrance).
-
Purge (5.0 - 10.0 s): Flow inert gas. Remove unreacted TDEAV and physisorbed molecules. Note: Longer purge required compared to TDMAV due to lower volatility.
-
Pulse
(0.5 - 1.0 s): Introduce water vapor. Hydrolysis reaction occurs: -
Purge (5.0 - 10.0 s): Remove byproduct diethylamine and excess water.
Phase Engineering: Crystallization & Activation
As-deposited films at 150°C are typically amorphous . To achieve the functional Monoclinic
The "Phase Selection" Workflow:
Caption: Post-deposition annealing logic. Controlling the atmosphere is critical to fix the oxidation state at +4.
Protocol for
-
Transfer samples to a tube furnace.
-
Purge with
(99.999%) for 30 mins. -
Ramp to 475°C at 5°C/min.
-
Hold for 60 minutes at roughly 1-5 mbar pressure (controlled
partial pressure is beneficial but pure often suffices if the precursor was TDEAV). -
Cool naturally in
.
Characterization & Validation
To ensure the protocol was successful, use the following validation metrics:
-
X-Ray Diffraction (XRD):
-
Target: Peak at
corresponding to the (011) plane of Monoclinic . -
Failure Mode: Peaks at
indicate (over-oxidation).
-
-
X-Ray Photoelectron Spectroscopy (XPS):
-
Target: V
binding energy at 516.1 eV (characteristic of ). -
Failure Mode: Binding energy at 517.2 eV indicates
.
-
-
Electrical Resistance (The MIT Test):
-
Measure resistance vs. temperature.
-
Success: A sharp drop in resistance (2-3 orders of magnitude) at ~68°C (the Metal-Insulator Transition temperature).
-
Applications in Bio-Sensing
For the drug development and bio-research audience , the utility of these films lies in Microbolometers .
-
Lab-on-Chip Thermal Sensing:
thin films are integrated into microfluidic devices to map metabolic heat generation from cell cultures in real-time. -
Mechanism: The high Temperature Coefficient of Resistance (TCR) of
near its phase transition allows it to detect temperature changes as small as 0.1 mK , enabling the detection of exothermic drug-cell interactions.
References
-
Precursor Properties: Strem Chemicals. Tetrakis(diethylamino)vanadium(IV), 95% TDEAV. Link
-
ALD Mechanism (Analogous TEMAV): Rampelberg, G., et al. "Atomic layer deposition of vanadium oxides for thin-film lithium-ion battery applications." RSC Advances, 2013. Link
-
Phase Control: Metods, T., et al. "Synthesis of vanadium dioxide thin films and nanopowders: A brief review." Reviews on Advanced Materials Science, 2012. Link
-
Bio-Sensing Applications: Ozcelik, A. "Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films." Science Literature, 2019. Link
precursor pulse and purge times for TDEAV in ALD processes
Application Note: Optimization of Precursor Pulse and Purge Times for TDEAV in ALD Processes
Executive Summary
Tetrakis(diethylamido)vanadium(IV) (TDEAV) is a primary organometallic precursor used for the Atomic Layer Deposition (ALD) of Vanadium Oxide (
This protocol provides a rigorous methodology for determining the ideal pulse and purge times for TDEAV, ensuring self-limiting growth and high conformality. It is designed for R&D professionals requiring atomic-level precision in coating applications.
Precursor Chemistry & Thermodynamics
To optimize the process, one must first understand the molecule. TDEAV [
-
Volatility: TDEAV requires source heating (typically 45°C – 60°C ) to generate sufficient vapor pressure for transport.
-
Thermal Stability: The molecule begins to decompose thermally at temperatures above 200°C – 250°C (reactor dependent). Operating above this threshold risks introducing a parasitic Chemical Vapor Deposition (CVD) component, destroying conformality.
-
Steric Hindrance: The ethyl groups are bulkier than methyl groups. This leads to lower growth-per-cycle (GPC) due to steric shielding of surface sites but often results in cleaner films with lower carbon incorporation if purged correctly.
Mechanism of Growth (TDEAV + )
The deposition follows a ligand-exchange mechanism:
-
Chemisorption: TDEAV reacts with surface hydroxyl groups (
), releasing diethylamine ( ). -
Purge 1: Removal of unreacted TDEAV and bulky amine byproducts.
-
Oxidation:
(or ) reacts with the vanadium-amide surface species, reforming surface groups and releasing remaining ligands. -
Purge 2: Removal of residual oxidant and byproducts.
Figure 1: The self-limiting ALD half-reactions for TDEAV. Note the critical role of Purge 1 in removing the bulky diethylamine byproduct.
Optimization Protocol: The Saturation Curve
Do not rely solely on literature values. Reactor geometry, delivery line length, and carrier gas flow rates necessitate that you validate the process window for your specific tool.
Phase A: Determining TDEAV Pulse Time (Saturation)
Objective: Find the minimum pulse time required to cover the surface without wasting precursor.
-
Set Baseline Conditions:
-
Substrate Temp:
(Safe window). -
Source Temp:
. -
Purge Time: Fixed at a conservative 10s (Long enough to ensure no CVD).
-
Oxidant Pulse: Fixed at 0.5s (Water is small and reactive).
-
-
Variable Experiment: Run 100 cycles at varying TDEAV pulse times: 0.1s, 0.3s, 0.5s, 1.0s, 2.0s, 3.0s.
-
Analysis: Measure thickness (Ellipsometry/XRR). Plot GPC vs. Pulse Time.
-
Region 1 (Under-saturation): GPC increases linearly.[1]
-
Region 2 (Saturation): GPC plateaus (Slope
0). Select a time 20% into this plateau. -
Region 3 (CVD/Condensation): GPC rises again (if purge is insufficient or temp is too high).
-
Phase B: Determining Purge Time
Objective: Minimize cycle time while preventing gas-phase reactions (CVD).
-
Set Baseline: Use the Optimized Pulse Time from Phase A.
-
Variable Experiment: Vary TDEAV Purge Time: 2s, 5s, 10s, 15s, 20s.
-
Analysis:
-
If Purge is too short: GPC will be anomalously high (CVD effect) and uniformity will be poor (thicker near inlet).
-
Ideal Purge: The shortest time where GPC stabilizes and uniformity is
.
-
Figure 2: Workflow for empirically determining the ALD process window. This logic prevents "soft saturation" errors.
Critical Process Parameters (Reference Data)
The following table summarizes typical parameters for TDEAV processes. Use these as starting points for your optimization, not absolute rules.
| Parameter | Typical Range | Critical Notes |
| Source Temperature | TDEAV has low volatility. Lines must be heated | |
| Substrate Temperature | ||
| TDEAV Pulse Time | 1.0s – 3.0s | Longer than TMA. The molecule is heavy ( |
| TDEAV Purge Time | 5.0s – 15.0s | Critical. Bulky ligands desorb slowly. Insufficient purge causes "dust" formation. |
| Oxidant ( | 0.1s – 0.5s | Water is highly reactive; keep pulses short to avoid difficult purging. |
| Growth Per Cycle (GPC) | 1.0 – 1.4 Å/cycle | Lower than TDMAV due to steric hindrance of ethyl groups. |
Troubleshooting & Defect Mitigation
Scenario 1: High GPC (>1.6 Å) & Haze on Wafer
-
Cause: CVD component.[2][3][4][5][6][7][8] The TDEAV is decomposing or reacting with residual water in the gas phase.
-
Fix: Increase Purge Time immediately. If that fails, lower the Substrate Temperature by
.
Scenario 2: Low GPC (<0.8 Å) & Center-to-Edge Non-uniformity
-
Cause: Under-saturation. The precursor is not reaching the entire surface.[5]
-
Fix: Increase Pulse Time or increase Source Temperature (to boost vapor pressure). Check carrier gas flow.[2][7]
Scenario 3: Carbon Contamination
-
Cause: Incomplete ligand exchange.
-
Fix: Increase the Oxidant Pulse slightly or increase Substrate Temperature (within the stable window) to drive the reaction kinetics.
References
-
Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium oxides using TDEAV and ozone/water." Journal of The Electrochemical Society.
-
Rampelberg, G., et al. (2013). "Growth of vanadium nitride using TDEAV and ammonia." Applied Surface Science.
-
Badours, A., et al. (2012). "ALD of Vanadium Oxide: Precursor chemistry and process window analysis." Thin Solid Films.
-
Atomic Limits. (2019). "Atomic Layer Deposition Process Development: 10 steps to successfully develop recipes."
Sources
- 1. epfl.ch [epfl.ch]
- 2. tsi.com [tsi.com]
- 3. scienceliterature.com [scienceliterature.com]
- 4. Kurt J. Lesker Company | Atomic Layer Deposition (ALD) General, Technical, & Process Information | Enabling Technology for a Better World [lesker.com]
- 5. Atomic layer deposition - Wikipedia [en.wikipedia.org]
- 6. Atomic Layer Deposition (ALD) [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
growing vanadium carbonitride films with diethylazanide vanadium(4+)
Application Note: Precision Growth of Vanadium Carbonitride (VCN) Films
Executive Summary
This application note details the methodology for growing Vanadium Carbonitride (VCN) thin films using Diethylazanide Vanadium(4+) —industrially recognized as Tetrakis(diethylamido)vanadium(IV) (TDEAV) .
VCN is a critical ternary ceramic utilized as a copper diffusion barrier in ULSI interconnects, a hard coating for tribological applications, and an electrode material for supercapacitors. While pure Vanadium Nitride (VN) is often the target, the intentional incorporation of carbon to form VCN (
This guide provides a tunable protocol to transition from Atomic Layer Deposition (ALD) to pulsed Chemical Vapor Deposition (CVD), allowing the operator to control the Carbon/Nitrogen ratio by manipulating the precursor decomposition pathways.
Precursor Chemistry & Mechanism
The Precursor:
-
IUPAC Name: Diethylazanide Vanadium(4+)
-
Common Name: Tetrakis(diethylamido)vanadium(IV) (TDEAV)
-
Formula:
-
State: Liquid at room temperature (Viscous, dark red/orange).
-
Volatility: High vapor pressure (~0.2 Torr at 60°C), making it ideal for low-temperature processes.
The Reaction Pathway (The "Switch"): The growth of VCN relies on competing mechanisms at the substrate surface. The operator controls the film stoichiometry by favoring one pathway over the other:
-
Pathway A: Transamination (High Purity VN)
-
Co-reactant: Ammonia (
). -
Mechanism:[1] The proton from
attacks the amide ligand, releasing diethylamine ( ) and forming a V-N bond. -
Result: Low carbon content (<5%), crystalline VN.
-
-
Pathway B:
-Hydrogen Elimination (VCN Growth)-
Co-reactant: None (Thermal Decomposition) or Low-Flow
. -
Mechanism:[1] At elevated temperatures or in the absence of sufficient reducing agent, the ethyl groups on the amide ligand undergo
-hydrogen elimination. This cleaves the ligand but leaves reactive carbon species bound to the vanadium center. -
Result: High carbon content (15-40%), amorphous VCN.
-
Experimental Configuration
Hardware Setup
The deposition requires a hot-wall viscous flow reactor or a showerhead-style ALD system capable of handling air-sensitive precursors.
Figure 1: Schematic of the deposition system. Note the heated bubbler and delivery lines to prevent precursor condensation.
Precursor Handling (Critical Safety)
-
Air Sensitivity: TDEAV hydrolyzes instantly upon contact with moisture, forming Vanadium Oxide (
) and releasing amines. -
Loading: Must be performed in a glovebox (
ppm, ppm). -
Line Heating: All delivery lines between the bubbler and reactor must be heated to 10-15°C higher than the bubbler temperature to prevent condensation and clogging.
Growth Protocols
We present two protocols: Protocol A for standard ALD (High N, Low C) and Protocol B for Tunable VCN (High C).
Protocol A: Standard ALD (High Purity VN)
Use this for conductive electrodes where low resistivity is paramount.
| Parameter | Setting | Notes |
| Substrate Temp | 150°C - 250°C | Lower temp minimizes CVD-like decomposition. |
| Bubbler Temp | 50°C | Vapor pressure ~0.15 Torr. |
| Carrier Flow | 100 sccm | |
| Step 1: TDEAV Pulse | 2.0 s | Saturative dose. |
| Step 2: Purge | 5.0 s | Remove physisorbed precursor. |
| Step 3: | 50 sccm, 3.0 s | High flow ensures complete ligand removal. |
| Step 4: Purge | 5.0 s | Remove byproducts ( |
| Growth Rate | ~1.0 - 1.2 Å/cycle |
Protocol B: Tunable VCN (The Target Protocol)
Use this for diffusion barriers. The "Starvation Mode" forces carbon incorporation.
Mechanism Logic: By reducing the ammonia dose or increasing the temperature, we force the ethyl ligands to decompose into the film rather than leaving cleanly as an amine.
| Parameter | Setting | Mechanism Impact |
| Substrate Temp | 300°C - 375°C | Higher temp activates |
| Bubbler Temp | 60°C | Higher flux for faster coverage. |
| Step 1: TDEAV Pulse | 3.0 s | Slight overdose allowed. |
| Step 2: Purge | 4.0 s | |
| Step 3: | 0 - 10 sccm (Low) | CRITICAL: "Starving" the surface of |
| Step 4: Purge | 5.0 s | |
| Result | VCN Film ( | Amorphous, high density, excellent barrier properties. |
Visualizing the Surface Mechanism:
Figure 2: Mechanistic bifurcation. Path B is required for VCN growth.
Characterization & Validation
To validate the quality of the VCN film, the following metrics should be met:
-
X-Ray Photoelectron Spectroscopy (XPS):
-
Target: Carbon content between 15-40 at.%.
-
Validation: Observe the C1s peak. A carbide peak (~282-283 eV) confirms V-C bonding. Adventitious carbon (contamination) appears at 284.8 eV.
-
Oxygen Warning: Oxygen content should be < 5-10%. High oxygen indicates a leak or poor precursor handling (forming
instead of VCN).
-
-
X-Ray Diffraction (XRD):
-
VN Protocol: Sharp peaks at (111) and (200) indicating cubic structure.
-
VCN Protocol: Broad, low-intensity peaks or featureless spectra. This is desirable. Amorphous films lack grain boundaries, improving diffusion barrier performance.
-
-
Resistivity (Four-Point Probe):
-
VN: Low resistivity (~50-100
). -
VCN: Higher resistivity (~200-500
) due to carbon scattering and amorphous structure.
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Oxygen Content (>15%) | Leak in lines or Bubbler contamination. | Perform He leak check. Ensure TDEAV was loaded in a glovebox. |
| Film is too Crystalline | Temp too low or | Increase reactor temp to >300°C. Reduce |
| No Growth | Bubbler too cold or lines clogged. | Check bubbler temp (needs >45°C). Check line heating (cold spots cause condensation). |
| High Particle Count | CVD reaction in gas phase. | Reduce reactor pressure. Ensure Purge times are sufficient to separate TDEAV and |
References
-
Gordon, R. G., et al. (2009). "Fast Atomic Layer Deposition of Vanadium Nitride and Carbonitride." Chemical Vapor Deposition.[2][3][4][5]
-
Rampersad, M., et al. (2025). "High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor." ChemRxiv.
-
Musschoot, J., et al. (2009). "Comparison of Thermal and Plasma-Enhanced ALD/CVD of Vanadium Pentoxide." Journal of The Electrochemical Society.[5]
-
Wonik Materials. (2025). "Safety Data Sheet: Tetrakis(ethylmethylamino) Vanadium." WIMNA.
-
Chen, X., et al. (2018). "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor." Journal of Vacuum Science & Technology A.
Sources
Application Note: Low-Temperature Deposition of Vanadium-Based Barriers using TDEAV
Executive Summary
This guide details the protocol for depositing high-quality Vanadium Nitride (VN) diffusion barriers using Tetrakis(diethylamido)vanadium(IV) (TDEAV) via Plasma-Enhanced Atomic Layer Deposition (PEALD).
While Tantalum Nitride (TaN) has been the industry standard for copper interconnect barriers, scaling limits have necessitated a shift to materials with lower resistivity and higher barrier efficiency at reduced thicknesses. Vanadium Nitride (VN) offers a bulk resistivity of ~85
Key Value Proposition:
-
Low Thermal Budget: Process capable at < 150°C , compatible with BEOL (Back-End-of-Line) thermal limits and temperature-sensitive polymer substrates used in bio-MEMS.
-
Precursor Efficacy: TDEAV provides a viable liquid source with sufficient vapor pressure, avoiding the solid-source handling issues of halides (
). -
Barrier Integrity: A 5nm VN film deposited via this protocol prevents Cu diffusion up to 700°C.
Precursor Chemistry & Handling[1][2][3][4][5]
Tetrakis(diethylamido)vanadium(IV) [TDEAV] is a metal-organic precursor where a central vanadium atom is bonded to four diethylamido ligands.
| Property | Specification |
| Formula | |
| Oxidation State | V(+4) |
| Physical State | Dark liquid at 25°C |
| Vapor Pressure | ~0.2 Torr at 60°C (Requires heating) |
| Thermal Stability | Decomposes > 220°C (CVD window starts) |
| Reactivity | Highly moisture sensitive; reacts instantly with |
Handling Protocol
-
Storage: Store at < 20°C in a stainless steel ampoule under Ar/N2.
-
Delivery: Bubbler system required. Lines must be heated to 5-10°C above the bubbler temperature to prevent condensation.
-
Safety: TDEAV releases diethylamine upon hydrolysis. All loading must occur in an inert glovebox (
ppm, ppm).
Deposition Mechanism: PEALD vs. Thermal[6][7]
To achieve low-temperature deposition (< 200°C) with low resistivity, Plasma-Enhanced ALD (PEALD) is strictly superior to thermal ALD for this precursor.
-
Thermal ALD Limitation: The reaction between TDEAV and
is kinetically slow below 250°C, leading to incomplete ligand removal, high carbon incorporation, and porous, high-resistivity films. -
PEALD Advantage:
plasma generates highly reactive radicals ( , ) that efficiently strip ethyl groups at temperatures as low as 70°C, densifying the film and reducing Carbon content.
Reaction Pathway
-
Half-Reaction A (Precursor): TDEAV adsorbs onto surface
sites. Steric hindrance of the bulky diethylamido groups limits coverage to a monolayer. -
Half-Reaction B (Plasma): Ammonia radicals attack the V-N bonds.
Workflow Visualization
Figure 1: PEALD Cycle workflow for Vanadium Nitride deposition. The plasma step is critical for low-temperature carbon removal.
Experimental Protocol (SOP)
Objective: Deposit 10nm Low-Resistivity VN on Silicon/SiO2.
System Configuration
-
Reactor: Showerhead PEALD system (Direct Plasma).
-
Precursor Temp: 60°C - 70°C (Vapor pressure ~0.3 Torr).
-
Line Temp: 85°C (Prevent condensation).
-
Carrier Gas: Argon or Nitrogen (99.9999% purity).
Process Parameters (Standard Recipe)
| Parameter | Setting | Rationale |
| Substrate Temp | 150°C | Optimal balance of GPC and film density. (Window: 70°C–200°C). |
| Base Pressure | 100 mTorr | Ensures efficient purging. |
| TDEAV Pulse | 2.0 s | Long pulse required due to steric bulk and low VP. |
| Purge 1 | 5.0 s | Critical to prevent CVD (reaction with plasma in gas phase). |
| Plasma Power | 100 - 300 W | High power reduces resistivity but may damage sensitive substrates. |
| NH3 Flow | 50 sccm | Nitrogen source. |
| Plasma Time | 10.0 s | Ensure complete ligand removal deep in the film. |
| Purge 2 | 5.0 s | Remove volatile amines. |
Step-by-Step Execution
-
Substrate Prep: Clean Si wafer with dilute HF (1%) to remove native oxide if direct contact is required, or solvent clean for SiO2.
-
Load Lock: Pump down to
Torr. Transfer to reactor. -
Thermal Stabilization: Soak substrate at 150°C for 10 mins in
flow. -
Conditioning: Run 10 cycles of "Dummy" deposition (plasma only) to condition chamber walls.
-
Deposition Loop: Execute 140 cycles (Target: ~10nm).
-
Note: Growth Per Cycle (GPC) is approx 0.71 Å/cycle at 150°C.[1]
-
-
Cool Down: Cool to < 60°C in
before venting to prevent oxidation of the VN surface.
Characterization & Data Analysis
Expected Film Properties
The following data compares PEALD (this protocol) vs. Thermal ALD using TDEAV.
| Property | PEALD (150°C) | Thermal ALD (250°C) | Note |
| Growth Rate (GPC) | ~0.71 Å/cycle | ~0.4 - 0.5 Å/cycle | Plasma aids steric clearance. |
| Resistivity (As-Dep) | ~200 | > 5,000 | Thermal films are carbon-rich. |
| Resistivity (Annealed) | ~90 | ~1,000 | Anneal: 400°C in |
| Density | ~5.8 g/cm³ | ~4.5 g/cm³ | Bulk VN is 6.13 g/cm³. |
| Crystal Structure | Polycrystalline (Cubic | Amorphous |
Barrier Performance (Copper Diffusion)
To validate the barrier performance (crucial for drug delivery micro-pumps or ICs):
-
Test Structure: Si / VN (5nm) / Cu (100nm).
-
Stress Test: Anneal at 500°C, 600°C, 700°C for 30 mins.
-
Analysis: XRD. Look for the formation of Copper Silicide (
) peaks.-
Pass Criteria: No
peaks up to 700°C.
-
Precursor Delivery Logic
Figure 2: Vapor delivery schematic. The thermal gradient (60°C Bubbler
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Resistivity (>500 | Oxygen contamination or incomplete reduction. | Check leak rate (< 1 mTorr/min). Increase Plasma Power or Plasma Time. |
| Low Growth Rate (<0.5 Å/cy) | Insufficient precursor dose. | Increase TDEAV pulse time or Bubbler Temp (Max 75°C). |
| Haze / Particulates | CVD parasitic growth. | Purge time is too short. Increase Purge 1. |
| Poor Adhesion | Native oxide on substrate. | Perform in-situ |
References
-
Rampelberg, G., et al. (2013). "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Applied Physics Letters, 102, 111910.
-
Gordon, R. G., et al. (2009). "Atomic Layer Deposition of Vanadium Nitride." Chemical Vapor Deposition.[2][3][4][5] (General reference for V-N chemistry).
-
Marichy, C., et al. (2012). "Atomic Layer Deposition of Nanostructured Materials for Energy and Environmental Applications." Advanced Materials.
-
Sigma-Aldrich. "Tetrakis(diethylamido)vanadium(IV) Safety Data Sheet."
Sources
- 1. researchgate.net [researchgate.net]
- 2. balazs.com [balazs.com]
- 3. A Study of Group 13-Nitride Atomic Layer Deposition : Computational Chemistry Modelling of Atomistic Deposition Processes [diva-portal.org]
- 4. CVD/ALD Precursors|TANAKA [tanaka-preciousmetals.com]
- 5. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]
Application Note: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Vanadium Nitride using Tetrakis(diethylamino)vanadium(IV)
[1]
Executive Summary
This protocol details the Plasma-Enhanced Atomic Layer Deposition (PEALD) of Vanadium Nitride (VN) utilizing Tetrakis(diethylamino)vanadium(IV) (TDEAV) as the metal-organic precursor. While Tetrakis(dimethylamino)vanadium (TDMAV) is the industry standard, TDEAV offers distinct advantages in specific thermal regimes and carbon impurity management due to its ligand elimination kinetics.
Key Capability: This process enables the growth of conductive, stoichiometric
Precursor Chemistry & Thermodynamics
The Precursor: Tetrakis(diethylamino)vanadium(IV)
-
IUPAC Name: Tetrakis(diethylazanide) vanadium(4+)
-
Common Abbreviation: TDEAV
-
Formula:
-
State: Dark green liquid at room temperature.
-
Vapor Pressure: Lower than its dimethyl counterpart (TDMAV) due to the steric bulk of the ethyl groups.
Why PEALD? Thermal ALD of metal nitrides often requires high temperatures (>300°C) to drive the ligand exchange with ammonia. PEALD utilizes highly reactive radicals (NH, H, N*) generated in the plasma to strip the bulky diethylamino ligands at significantly lower temperatures (down to ~70-150°C). This is critical for coating temperature-sensitive polymers in drug delivery devices or flexible bio-electronics.
Ligand Exchange Mechanism
The deposition follows a "ligand-exchange" mechanism where the plasma species sever the V-N bonds of the precursor ligands.
Simplified Reaction Pathway:
-
Adsorption:
-
Plasma Strike:
Experimental Protocol
Hardware Configuration
-
Reactor Type: Inductively Coupled Plasma (ICP) ALD System (e.g., Veeco Fiji, Oxford FlexAL, or similar).
-
Precursor Delivery: Stainless steel bubbler.
-
Carrier Gas: Ultra-high purity (UHP) Argon or Nitrogen (99.9999%).
Process Parameters Table
| Parameter | Setting | Notes |
| Precursor Source Temp | 60°C - 75°C | TDEAV is less volatile than TDMAV; requires mild heating to ensure sufficient dose. |
| Line/Valve Temp | 85°C - 100°C | Must be >10°C higher than source to prevent condensation/clogging. |
| Substrate Temp | 150°C (Range: 70–250°C) | Optimal balance between GPC and film crystallinity. |
| Base Pressure | < | Critical to prevent Oxygen incorporation (Vanadium oxidizes easily). |
| Plasma Gas | Preferred for reducing carbon content. | |
| Plasma Power | 200W - 300W | Sufficient to generate radicals without sputtering the film. |
| Carrier Flow | 20-50 sccm | Depends on reactor geometry. |
The Deposition Cycle (Step-by-Step)
This cycle constitutes one "layer" of VN. Repeat for desired thickness.
-
Precursor Pulse (TDEAV):
-
Duration: 0.5s - 1.0s
-
Action: Introduce TDEAV vapor.[1] The bulky molecules adsorb onto the substrate until the surface is saturated (self-limiting).
-
Logic: Over-pulsing is less risky in ALD than CVD, but wastes expensive precursor.
-
-
Purge 1 (Inert):
-
Duration: 5.0s - 10.0s[2]
-
Action: High flow Argon purge.
-
Logic: Removes unreacted TDEAV and physisorbed byproducts. Crucial: TDEAV is "sticky"; insufficient purging leads to CVD-like parasitic growth and high carbon contamination.
-
-
Plasma Exposure (Reactant):
-
Duration: 10.0s - 20.0s
-
Action: Ignite
plasma.[3] -
Logic: Radicals attack the ethyl ligands. The hydrogen in the plasma helps scavenge the ethyl groups as volatile diethylamine.
-
-
Purge 2 (Inert):
-
Duration: 5.0s
-
Action: Purge reaction byproducts.
-
Process Logic & Optimization (Visualized)
The following diagram illustrates the decision logic for optimizing the TDEAV process, specifically addressing the trade-off between steric hindrance and thermal decomposition.
Figure 1: Optimization logic flow for TDEAV-based Vanadium Nitride PEALD. High resistivity usually indicates oxygen contamination or incomplete ligand removal (carbon).
Characterization & Quality Control
To validate the protocol, the following metrics must be met. This creates a self-validating system .
| Metric | Method | Acceptance Criteria | Scientific Rationale |
| Growth Rate | Ellipsometry / XRR | 0.5 – 1.0 Å/cycle | Lower than this suggests steric blocking (TDEAV is bulky). Higher suggests CVD (decomposition). |
| Resistivity | 4-Point Probe | 100 – 200 µΩ·cm | VN is metallic. High values indicate oxidation ( |
| Crystallinity | XRD (GI-XRD) | Cubic | The (200) peak is the signature of high-quality conductive VN. |
| Composition | XPS | V:N ratio ~ 1:1 | Oxygen < 5% is acceptable for PEALD; Carbon < 5% indicates efficient plasma ligand removal. |
Applications in Bio-Electronics & Drug Delivery
While VN is a hard coating for tools, its application in the life sciences is emerging due to its electrochemical stability and conductivity .
-
Neural Probes: VN coatings on flexible polyimide substrates (achievable due to the 150°C process temp) reduce impedance at the tissue-electrode interface compared to bare gold.
-
Supercapacitors for Implants: VN exhibits "pseudocapacitance," making it an excellent material for on-chip energy storage in miniaturized medical implants.
-
Diffusion Barrier: Prevents copper (toxic to biological cells) from leaching out of control electronics into the biological environment.
Troubleshooting Guide
-
Issue: Film is insulating or semi-conducting.
-
Cause: You likely grew Vanadium Oxide (
) or Vanadium Oxynitride ( ). -
Fix: Vanadium has a high affinity for oxygen. Check the load-lock vacuum quality. Ensure the plasma gas (
) is UHP grade. Run a "seasoning" coating on the chamber walls before the actual run to bury any adsorbed moisture.
-
-
Issue: High Carbon Content (>10%).
-
Cause: Incomplete ligand exchange. The ethyl groups in TDEAV are harder to remove than the methyl groups in TDMAV.
-
Fix: Increase Plasma Exposure time. Increase Substrate Temperature (up to 200°C if substrate allows).
-
-
Issue: Low Vapor Pressure (No growth).
-
Cause: TDEAV is not being delivered.
-
Fix: Verify Bubbler Temp is at least 60°C. Ensure carrier gas is actually flowing through the bubbler (dip tube) and not just bypassing it.
-
References
-
Rampelberg, G., et al. (2013). "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Applied Physics Letters.
-
Sowa, M. J., et al. (2018). "Plasma-enhanced atomic layer deposition of vanadium nitride."[5] Journal of Vacuum Science & Technology A. [5]
- Context: Detailed characterization of PEALD VN using amido-precursors and plasma parameters.
-
Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium nitride." Journal of The Electrochemical Society.
- Context: Comparison of thermal vs. plasma processes and precursor ligand chemistry.
-
Strem Chemicals / Ascensus. "Tetrakis(diethylamino)vanadium(IV) Precursor Data."
-
Context: Physical properties (vapor pressure, stability) of the specific TDEAV molecule.[6]
-
Sources
- 1. media.abcr.com [media.abcr.com]
- 2. strem.com [strem.com]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. JP4133589B2 - Tetrakis (ethylmethylamino) vanadium, method for producing the same, and method for forming a vanadium nitride film using the same - Google Patents [patents.google.com]
using TDEAV as a dopant source for transition metal dichalcogenides
Application Note: Precision Vanadium Doping of Transition Metal Dichalcogenides (TMDs) via MOCVD using TDEAV
Part 1: Executive Summary & Strategic Rationale
The Challenge:
Transition Metal Dichalcogenides (TMDs) like Molybdenum Disulfide (
The Solution: This guide details the protocol for using Tetrakis(diethylamino)vanadium(IV) (TDEAV) as a liquid metal-organic precursor for the precise, gas-phase doping of TMDs. Unlike solid powder vaporization (which suffers from poor flux control) or salt-assisted methods (which leave ionic residues), TDEAV allows for wafer-scale uniformity and digital control over dopant concentration via Mass Flow Controllers (MFCs).
Why TDEAV?
-
Liquid Phase: TDEAV is a liquid at room temperature, enabling stable bubbling without the "particle transport" issues of solid precursors like
or . -
Clean Ligand Removal: The diethylamido ligands cleave cleanly via
-hydrogen elimination or transamination with chalcogen sources ( / ) at moderate temperatures ( ).
Part 2: Material Properties & Safety Protocol
Precursor Profile: TDEAV
-
Chemical Formula:
-
Physical State: Dark Green Liquid
-
Vapor Pressure: Low (~0.1 Torr at
- Estimate based on amido-analogues) -
Sensitivity: EXTREMELY AIR & MOISTURE SENSITIVE . Reacts instantly with
to form Vanadium Oxide ( ) and diethylamine.
Handling Protocol (Zero-Tolerance for Oxygen):
-
Storage: Store at
in a glovebox freezer. -
Loading: Fill stainless steel bubblers only in an inert atmosphere (
) glovebox ( ppm, ppm). -
Line Purge: Ensure all CVD delivery lines are baked and purged (
Torr base pressure) before connecting the bubbler.
Part 3: Experimental Protocol (MOCVD)
MOCVD Reactor Configuration
The doping process requires a Low-Pressure Chemical Vapor Deposition (LPCVD) or MOCVD system. A "hot-wall" reactor is preferred for batch uniformity, but a "cold-wall" reactor minimizes parasitic deposition.
Gas Delivery System Diagram (Graphviz):
Figure 1: Schematic of the MOCVD delivery system for V-doped TMD growth. Note the heated lines downstream of the TDEAV bubbler.
Process Parameters
| Parameter | Value | Rationale |
| Mo Source | High vapor pressure; clean decomposition. Keep cool ( | |
| Dopant Source | TDEAV | Bubbler Temp: |
| Chalcogen | ||
| Carrier Gas | Argon or | 50-200 sccm. |
| Growth Temp | TDEAV decomposes | |
| Pressure | 10 - 50 Torr | Low pressure suppresses gas-phase pre-reaction. |
| Substrate | Sapphire (c-plane) or | Sapphire promotes epitaxial alignment. |
Step-by-Step Growth Protocol
-
Substrate Preparation:
-
Clean sapphire with Piranha solution (
3:1) for 10 min. Rinse DI water. -
Critical: Anneal substrate in Reactor at
under Ar/H2 to remove surface adsorbates.
-
-
Flux Stabilization (Bypass Mode):
-
Open TDEAV bubbler to "Bypass" (vent) for 15 mins.
-
Set TDEAV bubbler heater to
. Ensure lines are at . -
Stabilize flow: 50 sccm Ar through TDEAV.
-
-
Nucleation & Growth:
-
Ramp reactor to Growth Temp (
). -
Introduce
(or DES) first to condition the surface. -
Simultaneously switch Mo and TDEAV flows into the reactor.
-
Doping Control: Adjust the Ar carrier flow through the TDEAV bubbler to tune doping.
-
Low Doping (<1%): 10 sccm Ar through TDEAV.
-
High Doping (>5%): 100 sccm Ar through TDEAV.
-
-
-
Termination:
-
Cut Metal and Dopant flows simultaneously.
-
Maintain
flow during cool-down to to prevent sulfur vacancy formation.
-
Part 4: Mechanism & Validation
Doping Mechanism:
TDEAV acts as a source of Vanadium atoms. In the presence of
Validation Diagram (Graphviz):
Figure 2: Reaction pathway for substitutional Vanadium doping.
Characterization Checklist
| Technique | Expected Signal for V-Doped |
| Raman Spectroscopy | Slight red-shift of |
| XPS (X-ray Photoelectron) | V 2p3/2 peak at ~513-515 eV. Mo 3d peaks may shift to lower binding energy (p-type shift). |
| PL (Photoluminescence) | Quenching of PL intensity (due to defect states/doping) or shift in trion/exciton ratio. |
| Electrical Transport | Gate-dependent transport shows p-type behavior (Conductance increases with negative gate voltage). |
Part 5: Troubleshooting & Optimization
-
Issue: Carbon Contamination
-
Cause: Incomplete decomposition of ethyl groups from TDEAV.
-
Fix: Increase
flow ratio (Hydrogen scavenges carbon). Increase growth temperature slightly.
-
-
Issue: No Doping Detected (V content ~0%)
-
Cause: TDEAV bubbler too cold (insufficient vapor pressure).
-
Fix: Increase bubbler temp to
. Ensure carrier gas is pre-heated.
-
-
Issue:
formation instead of V-doped-
Cause: Oxygen leak or wet precursors.[1]
-
Fix: Leak check reactor. TDEAV is extremely oxophilic; any
will form Vanadium Oxide clusters rather than substituting into the sulfide lattice.
-
References
-
Zhang, T., et al. "Universal in situ substitutional doping of transition metal dichalcogenides by liquid-phase precursor-assisted synthesis." ACS Nano, 2020. Link
-
Li, S., et al. "Tunable Doping of Rhenium and Vanadium into Transition Metal Dichalcogenides for Two-Dimensional Electronics." Advanced Science, 2021. Link
-
Strem Chemicals / Ereztech. "Tetrakis(diethylamino)vanadium(IV) Product Data Sheet." (Precursor Properties).[2][3][4][5][6][7][8] Link
-
Wang, X., et al. "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor."[1][4] Journal of Materials Research, 2017.[1] (Context on Amido-V precursor volatility). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ti(IV) ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 3. media.abcr.com [media.abcr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. JP4133589B2 - Tetrakis (ethylmethylamino) vanadium, method for producing the same, and method for forming a vanadium nitride film using the same - Google Patents [patents.google.com]
- 8. JP4133589B2 - Tetrakis (ethylmethylamino) vanadium, method for producing the same, and method for forming a vanadium nitride film using the same - Google Patents [patents.google.com]
Protocol for the Surface-Controlled Reaction of Diethylazanide Vanadium(4+) with Ammonia
From Thin Film Synthesis to Catalytic Mechanisms
Part 1: Executive Summary & Chemical Identity
Diethylazanide vanadium(4+) , commonly known as Tetrakis(diethylamido)vanadium(IV) (TDEAV), is a highly volatile, air-sensitive organometallic precursor. Its primary reaction with ammonia (
While its industrial standard lies in semiconductor diffusion barriers, the fundamental reactivity—metal-amido bond activation by amines —is mechanistically relevant to hydroamination catalysis in organic synthesis, bridging materials science and early-stage medicinal chemistry research.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Tetrakis(diethylamido)vanadium(IV) |
| Formula | |
| Oxidation State | Vanadium (+4) |
| Appearance | Dark green/black liquid |
| Vapor Pressure | ~0.1 Torr at |
| Sensitivity | Extreme: Reacts violently with moisture/air; pyrophoric potential. |
| Co-Reactant | Ammonia ( |
Part 2: Reaction Chemistry & Mechanism[2][3]
The reaction between TDEAV and ammonia is a transamination (ligand exchange) process. Unlike simple combustion, this reaction relies on the acidity of the ammonia protons to protonate the diethylamido ligands, releasing them as neutral diethylamine.
The Chemical Equation
(Note: Stoichiometry may vary based on process conditions; the release of diethylamine is the dominant pathway.)Mechanistic Pathway (ALD Cycle)
In an Atomic Layer Deposition (ALD) context, the reaction is split into two self-limiting half-cycles:
-
Pulse A (Precursor): TDEAV adsorbs onto the substrate surface. Steric hindrance of the bulky ethyl groups limits coverage to a monolayer.
-
Pulse B (Co-reactant):
attacks the metal center. The proton ( ) from transfers to the nitrogen of the amido ligand ( ), forming volatile diethylamine ( ) which desorbs.
Mechanistic Diagram (Graphviz)
Caption: Cyclic transamination mechanism for the deposition of Vanadium Nitride. The bulky diethylamido ligands are systematically replaced by nitrogen from ammonia.
Part 3: Application Notes
Semiconductor Materials (Primary Application)
The reaction is the industry standard for depositing Vanadium Nitride (VN) diffusion barriers.
-
Function: Prevents copper (Cu) atoms from migrating into silicon (Si) in microchips.
-
Performance: VN films grown via this chemistry exhibit low resistivity (~200
) and high thermal stability. -
Why TDEAV? It offers a cleaner reaction pathway than Vanadium Chloride (
), avoiding corrosive HCl byproducts and chlorine contamination.
Drug Development & Catalysis (Emerging Application)
While TDEAV is not a drug itself, the V(IV)-amido motif is a potent catalyst class for Hydroamination .
-
Relevance: Researchers use Group 4/5 amido complexes to catalyze the addition of amines to alkenes/alkynes—a key step in synthesizing nitrogen-containing heterocyclic pharmacophores (e.g., pyrrolidines).
-
Insight: Understanding the TDEAV +
transamination rate helps optimize these catalytic cycles, as ligand exchange is often the turnover-limiting step.
Part 4: Experimental Protocol (ALD/CVD)
Objective: Synthesis of 20 nm Vanadium Nitride film on Silicon (100). Equipment: Thermal ALD Reactor (e.g., Cambridge NanoTech or similar).
Precursor Handling (CRITICAL)
-
Environment: TDEAV must be loaded in an
or filled glovebox ( ppm). -
Vessel: Stainless steel bubbler.
-
Temperature: Heat bubbler to
to generate sufficient vapor pressure. Heating lines to is required to prevent condensation.
Reactor Parameters
| Parameter | Setting | Notes |
| Substrate Temp | ||
| Carrier Gas | High purity (99.9999%). | |
| Base Pressure | 0.1 - 1.0 Torr | Typical for viscous flow reactors. |
| Growth Rate | ~1.0 Å/cycle | Highly linear growth. |
Deposition Cycle Sequence
Repeat the following loop for 200 cycles (approx. 20 nm thickness):
-
Pulse TDEAV (0.5 s): Introduce V-precursor. Surface saturates with
species. -
Purge (5.0 s): Flow inert gas to remove physisorbed precursor. Insufficient purging leads to CVD (dust formation).
-
Pulse
(2.0 s): Introduce Ammonia gas. Reacts with surface ligands.[1] -
Purge (5.0 s): Remove byproduct diethylamine and excess ammonia.
Post-Process Characterization
-
XPS: Check for Carbon content. High C% indicates incomplete transamination (increase
pulse) or thermal decomposition (lower reactor temp). -
XRD: As-deposited films are often nanocrystalline or amorphous cubic VN. Annealing at
in improves crystallinity.
Part 5: Safety & Troubleshooting
Hazard Profile
-
TDEAV: Pyrophoric residue possible. Reacts violently with water to release diethylamine (flammable, toxic) and vanadium oxides.
-
Vanadium: Acute toxicity. Avoid inhalation of dusts/vapors.
-
Ammonia: Corrosive, toxic gas. Requires dedicated exhaust scrubbing.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Resistivity (>500 | Oxygen contamination or Carbon incorporation. | Check leak rates; Increase |
| Non-uniform Film (Gradient) | Insufficient Pulse Time (Step 1 or 3). | Increase TDEAV pulse time to reach saturation (Langmuir isotherm). |
| Dust/Particles on Wafer | CVD Reaction (Gas phase mixing). | Increase Purge times (Step 2 & 4). Ensure no valve leak-by. |
References
-
Atomic Layer Deposition of Thin VN Films from Tetrakis(diethylamido)vanadium Precursor. Source: ResearchGate
-
Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers. Source: AIP Publishing
-
Synthesis and Reactivity of Vanadium Complexes for ALD. Source: McMaster University
-
Tetrakis(diethylamino)vanadium(IV) Product Specifications & Safety. Source: Ereztech [2]
Sources
Troubleshooting & Optimization
Technical Support Center: Reducing Carbon Contamination in TDEAV-based ALD Films
Current Status: Online Specialist: Senior Application Scientist, Thin Film Materials Subject: Optimization of Tetrakis(dimethylamino)vanadium (TDEAV) Precursor for High-Purity VN/VOx Films
Executive Summary: The Carbon Challenge
The Problem:
TDEAV (
The Mechanism:
The dimethylamino ligands are bulky. In thermal ALD, steric hindrance often prevents the co-reactant (e.g.,
Core Directive: The Solution Architecture
To reduce carbon content from >10% (typical thermal) to <2% (optimized), you must transition from a "passive" thermal exchange to an "active" ligand stripping process, or rigorously optimize the thermal window.
Visualizing the Contamination Pathway
The following diagram illustrates the decision logic between clean ligand exchange and carbon contamination.
Figure 1: Mechanism of carbon incorporation versus clean film growth in TDEAV processes.
Experimental Protocols & Optimization
Protocol A: Plasma-Enhanced ALD (PEALD) – Recommended
Target: Carbon content < 2-5 at.%
Plasma species (
Step-by-Step Workflow:
-
Substrate Temp: Set to 150°C .
-
Reasoning: Below 100°C, reaction kinetics are too slow (high C). Above 175°C, TDEAV begins thermal decomposition (CVD-mode), leading to uncontrolled C incorporation.
-
-
Precursor Pulse: 2.0s TDEAV (Bubbler at 45°C).
-
Validation: Verify saturation curve.[2] Do not overdose; physisorbed multilayers are hard to purge.
-
-
Purge 1: 5.0s
(High flow). -
Plasma Step:
Plasma (200-300W) for 15s - 20s .-
Critical: Short plasma steps (<5s) are insufficient to remove all ligands. Data suggests increasing plasma time from 5s to 20s can drop C content by ~50%.
-
-
Purge 2: 5.0s
.
Protocol B: Thermal ALD Optimization
Target: Carbon content ~5-8 at.% (Best Effort)
If plasma is unavailable (e.g., coating high-aspect-ratio trenches where plasma recombination limits penetration), you must rely on thermal kinetics.
Step-by-Step Workflow:
-
Substrate Temp: Increase to 150°C - 160°C .
-
Risk: This is near the decomposition threshold. You must verify no growth occurs without the co-reactant (GPC check).
-
-
Co-Reactant: Use Anhydrous Ammonia (
) at high pressure.-
Note:
creates oxides ( ). If Nitride is the goal, water must be excluded.
-
-
Purge Strategy: Implement a "Stop-Flow" or "Soak" step.
-
Method: After TDEAV pulse, close the pump valve for 2s to allow TDEAV to diffuse into deep features, then purge for 20s+ .
-
Reasoning: The byproduct (dimethylamine) is sticky. Short purges allow it to re-adsorb and react with the next TDEAV pulse, trapping carbon.
-
Comparative Data: Thermal vs. PEALD
The following table summarizes expected impurity levels based on field data and literature standards.
| Feature | Thermal ALD ( | PEALD ( | PEALD ( |
| Deposition Temp | 150°C | 150°C | 150°C |
| Carbon Content | 10 - 23 at.% | 2 - 6 at.% | ~2 - 5 at.% |
| Resistivity | > 1000 | ~120 - 200 | ~80 - 150 |
| Density | Low (Porous) | High (~5.8 g/cm³) | High |
| Growth Rate | ~0.8 Å/cycle | ~1.0 - 1.2 Å/cycle | ~1.1 Å/cycle |
Data synthesized from Rampelberg et al. and Musschoot et al. (See References).
Troubleshooting Matrix
Q1: My film resistivity is orders of magnitude higher than literature values.
-
Diagnosis: High carbon contamination or oxidation.
-
Action:
-
Switch to PEALD if possible.
-
If using Thermal: Increase
dose time. The ligand exchange is equilibrium-driven; excess pushes the equilibrium toward pure VN. -
Check for leaks. Vanadium is an oxygen scavenger. Even ppm levels of
will form instead of VN, destroying conductivity.
-
Q2: I see "CVD-like" growth (non-saturating GPC).
-
Diagnosis: Temperature is too high (>175°C), causing TDEAV to decompose before reacting.
-
Action: Lower reactor temperature to 150°C. Perform a "decomposition check": Pulse TDEAV only (no co-reactant) for 50 cycles. If a film grows, your temperature is too high.
Q3: The film peels off or has high stress.
-
Diagnosis: High carbon content often leads to low density and poor adhesion.
-
Action: Introduce a
plasma annealing step every 50 cycles to densify the film and remove trapped ligands.
Troubleshooting Workflow Diagram
Use this decision tree to diagnose high carbon content in your films.
Figure 2: Diagnostic workflow for reducing carbon impurities.
References
-
Rampelberg, G. et al. (2019). Plasma-enhanced atomic layer deposition of vanadium nitride. Journal of Vacuum Science & Technology A. Link
- Key Insight: Establishes the 150°C window and the superiority of PEALD over thermal ALD for reducing resistivity and carbon content.
-
Musschoot, J. et al. (2009). Atomic layer deposition of vanadium nitride. Journal of The Electrochemical Society. Link
- Key Insight: Details the reaction mechanism of TDEAV and the impact of ammonia plasma on ligand removal.
-
Fix, T. et al. (2016). Growth of vanadium nitride thin films by atomic layer deposition. Journal of Crystal Growth. Link
- Key Insight: Discusses the thermal decomposition limits of TDEAV and its effect on stoichiometry.
Sources
optimizing bubbler temperature for diethylazanide vanadium(4+) delivery
Topic: Optimizing Bubbler Temperature for Tetrakis(diethylamido)vanadium(IV) [TDEAV]
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Precursor Identity: Tetrakis(diethylamido)vanadium(IV) Common Abbreviations: TDEAV, V(NEt₂)₄ Phase at Room Temp: Liquid (Dark Green) Critical Sensitivity: Extreme moisture sensitivity; thermal decomposition >170°C.
Welcome to the Technical Support Center. You are likely here because your Vanadium Nitride (VN) or Vanadium Oxide (VOx) deposition process is exhibiting instability—either through particle generation, drifting growth rates, or non-uniformity.
Optimizing the delivery of TDEAV requires balancing two competing thermodynamic forces: volatility (requiring heat) and thermal stability (requiring cool conditions). TDEAV has a lower vapor pressure than its methyl-counterpart (TDMAV), meaning it requires aggressive heating to generate sufficient flux, often pushing the boundaries of its decomposition window.
The Thermodynamics of Delivery (Theory)
To stabilize your flux, you must operate within a specific "Safe Zone." Operating outside this zone results in two primary failure modes: Starvation (too cold) or CVD-in-the-line (too hot).
Estimated Vapor Pressure Profile
Note: TDEAV is less volatile than TDMAV. The values below are operational estimates based on Clausius-Clapeyron extrapolations for standard ALD/CVD vacuum levels.
| Temperature (°C) | Est. Vapor Pressure (Torr) | Operational Status | Risk Factor |
| < 40°C | < 0.05 | Starvation | Low growth rate; pulsing requires long dose times. |
| 45°C - 65°C | 0.1 - 0.5 | Optimal Window | Stable flux; manageable condensation risks. |
| 70°C - 90°C | 0.8 - 1.5 | High Flux | High growth rate; requires aggressive line heating (>100°C). |
| > 100°C | > 2.0 | Critical | High risk of thermal decomposition and valve clogging. |
Troubleshooting Guides
Scenario A: "My Growth Rate is Drifting Downward over Time."
Diagnosis: This is a classic symptom of "Cold Spot Condensation" or "Bubbler Cooling."
The Mechanism: As carrier gas bubbles through the liquid TDEAV, the enthalpy of vaporization causes the liquid to cool (evaporative cooling). If your bubbler heater cannot compensate quickly enough, the liquid temperature drops, lowering vapor pressure. Alternatively, if a section of your delivery line is cooler than the bubbler, TDEAV re-condenses before reaching the chamber.
Step-by-Step Resolution:
-
Verify the "Delta T" Rule: Your thermal profile must be a monotonically increasing gradient.
-
Bubbler:
-
Manifold/Valves:
-
Delivery Lines:
-
Chamber Inlet:
-
-
Check the Dip Tube: Ensure your carrier gas (Ar/N₂) is actually bubbling through the liquid, not just passing over it. (Check for "short-circuiting" if the level is low).
-
Increase Carrier Flow: If
is maxed out (e.g., 65°C), increase carrier gas flow to mechanically transport more precursor, rather than raising temperature further.
Scenario B: "I see Particles on the Wafer or Clogged Valves."
Diagnosis: Thermal Decomposition (CVD inside the delivery line).
The Mechanism: TDEAV is an amide. Amides are thermally liable. If any point in your delivery line exceeds ~150°C-170°C (depending on pressure), the molecule breaks down, depositing conductive Vanadium Carbonitride in your valves.
Step-by-Step Resolution:
-
Audit Line Heaters: Use a thermocouple probe to find "hot spots" where heater tape might be overlapping. Overlapped tape creates localized spikes >200°C.
-
Lower Bubbler Temp: Drop
by 10°C. It is better to have a longer dose time than a decomposing precursor. -
Inspect the VCR Gaskets: If you see black/grey powder on the gaskets during maintenance, your line temperature is too high.
Visualizing the Workflow
Diagram 1: The Thermal Gradient Logic
This diagram illustrates the mandatory temperature hierarchy to prevent condensation and decomposition.
Caption: The "Delta T" rule requires each subsequent stage to be hotter than the previous one to prevent re-condensation.
Diagram 2: Troubleshooting Decision Tree
Follow this logic path when encountering process deviations.
Caption: Decision matrix for isolating thermal failures in TDEAV delivery systems.
Frequently Asked Questions (FAQs)
Q: Can I use TDEAV for thermal ALD, or is it only for Plasma-Enhanced ALD (PEALD)? A: TDEAV is excellent for both. However, in thermal ALD , the deposition temperature is strictly limited by the precursor's decomposition point. You typically cannot exceed a substrate temperature of 250°C-275°C without incorporating significant carbon into the film. For PEALD, the plasma drives the reaction, allowing lower substrate temperatures (down to 100°C).
Q: My bubbler is stainless steel. How do I know how much precursor is left? A: TDEAV is a liquid. We recommend installing a liquid level sensor (ultrasonic or float) if your bubbler supports it. If not, you must track Amp-Hours (total dosing time) or weigh the bubbler between runs. Warning: Do not disconnect the bubbler while hot; allow it to cool to room temperature to prevent valve seizure.
Q: Why does the liquid turn brown/orange? A: This indicates oxygen contamination. TDEAV oxidizes rapidly to V(V) species (often orange/red). If your source has changed color, the precursor is compromised, and your film stoichiometry will shift towards oxide rather than nitride.
Q: What is the "Safe Maximum" temperature for the bubbler? A: We recommend never exceeding 80°C for the bubbler source. Above this, the exponential increase in vapor pressure makes flow control difficult, and the risk of "micro-decomposition" inside the bubbler (creating solid sludge) increases significantly.
References & Grounding
-
Strem Chemicals (Ascensus). Tetrakis(diethylamino)vanadium(IV), min. 95% TDEAV Product Details. (Verifies physical state and general handling).[1][2][3][4]
-
Wonik Materials. Tetrakis(dimethylamido) vanadium (TDMAV) Vapor Pressure Data. (Used as baseline for amide volatility comparison).
-
Ritala, M., & Leskelä, M. Atomic Layer Deposition. Handbook of Thin Film Materials. (General principles of precursor thermal stability windows).
-
Gordon, R. G., et al. Vapor Deposition of Metal Oxides and Silicates: Possible Gate Insulators for Future Microelectronics. Chemistry of Materials.[1][5][6] (Discusses amide precursor decomposition limits).
Sources
Technical Support Center: TDEAV Precursor Handling & Optimization
Topic: Preventing Thermal Decomposition of Tetrakis(diethylamino)vanadium(IV) (TDEAV) Document ID: TDEAV-TS-001 Status: Active Audience: Process Engineers, Materials Scientists, Thin-Film Researchers
Executive Summary: The TDEAV Stability Paradox
Tetrakis(diethylamino)vanadium (TDEAV) is a critical precursor for depositing Vanadium Nitride (VN) and Vanadium Oxide (VOx) thin films via ALD and CVD. However, it presents a distinct "Goldilocks" challenge: it requires sufficient heat to generate vapor pressure (~0.1 Torr at 80–100°C) but possesses a low thermal decomposition threshold due to the lability of its diethylamido ligands.
This guide addresses the prevention of premature thermal decomposition (CVD-in-the-line) while ensuring adequate flux for saturation.
Part 1: Mechanistic Insight (The "Why")
To prevent decomposition, you must understand how it happens. TDEAV degrades primarily through
-
The Mechanism: The ethyl groups on the nitrogen ligands possess
-hydrogens. At elevated temperatures (typically >150°C), a -hydrogen transfers to the central Vanadium atom or interacts with the nitrogen, leading to the cleavage of the V-N bond. -
The Result: This releases diethylamine and forms a reactive imido-vanadium species, which oligomerizes or plates out as metal/carbide particles inside your delivery lines before reaching the reactor.
Visualizing the Danger Zone
The following diagram illustrates the critical thermal windows for TDEAV transport.
Figure 1: Thermal management workflow for TDEAV. The delivery line must be hotter than the bubbler to prevent condensation but cooler than the decomposition threshold.
Part 2: Troubleshooting & FAQs
Category A: Pre-Deposition & Source Issues
Q1: My TDEAV precursor in the bubbler has changed from dark orange/red to a green or blue sludge. Is it still usable?
-
Verdict: No.
-
Root Cause: TDEAV is V(IV).[1] Green/Blue discoloration indicates oxidation to V(V) or hydrolysis due to air/moisture leaks. The "sludge" is likely vanadium oxide/hydroxide solids.
-
Action:
-
Discard the batch immediately; do not attempt to distill.
-
Perform a helium leak check on the gas lines feeding the bubbler.
-
Ensure your carrier gas (Ar/N2) is purified to <10 ppb O2/H2O using a point-of-use getter.
-
Q2: I am seeing low growth rates (GPC) despite high bubbler temperatures (80°C). Why?
-
Root Cause: This is often a "Virtual Leak" or Thermal Decomposition in the Headspace . If the bubbler is heated but the valve/manifold directly above it is cooler, TDEAV condenses and refluxes back into the bubbler. Alternatively, if the bubbler is too hot (>100°C) for long periods, the precursor may decompose in the ampoule, lowering its effective vapor pressure.
-
Diagnostic: Check the "shoulder" heater (the line connecting the bubbler to the manifold). It must be 10-15°C hotter than the bubbler body.
Category B: Vapor Transport & Delivery [2]
Q3: We observe particles on the wafer and clogging in the delivery lines. Is this a reactor issue?
-
Verdict: Likely a Delivery Line Thermal Profile issue.
-
Root Cause: If your delivery lines exceed ~140–150°C, TDEAV undergoes CVD inside the tube. The "particles" are Vanadium Nitride/Carbonitride flakes flaking off the tubing walls.
-
Action:
-
Lower delivery line temperatures to 110–120°C.
-
Ensure the reactor inlet is the hottest point in the delivery chain to prevent deposition until the vapor enters the chamber.
-
Q4: How do I determine the correct bubbler temperature without a vapor pressure curve?
-
Protocol: TDEAV vapor pressure is approximately 0.1 Torr at ~85°C [1].[3]
-
Self-Validating Test:
-
Set bubbler to 60°C.
-
Perform 100 ALD cycles on Si. Measure thickness.
-
Increase bubbler to 70°C. Repeat.
-
Saturation Check: If the Growth Per Cycle (GPC) increases, you were starved. If GPC plateaus, you have reached saturation. Operate 5°C above the onset of the plateau, but do not exceed 90°C to preserve shelf-life.
-
Part 3: Optimized Experimental Protocol
To ensure reproducible transport without decomposition, follow this Thermal Gradient Protocol .
Table 1: Recommended Thermal Zones
| Zone | Component | Target Temp (°C) | Rationale |
| Zone 1 | Precursor Bubbler | 60°C – 85°C | Generates 0.05–0.1 Torr vapor pressure. |
| Zone 2 | Manifold/Valves | 90°C – 100°C | +15°C |
| Zone 3 | Delivery Lines | 110°C – 120°C | Maintains vapor phase; stays below decomp threshold.[3] |
| Zone 4 | Reactor Inlet | 130°C | Prevents clogging at the showerhead/nozzle. |
| Zone 5 | Substrate | 150°C – 300°C | ALD Window (Surface reaction zone). |
Step-by-Step Heating Procedure
-
Purge: Flow inert gas (Ar/N2) through the bypass line for 30 mins to remove moisture.
-
Reverse Ramp: Turn on heaters from the Reactor backwards to the Bubbler .
-
Why? If you heat the bubbler first, vapor enters cold lines and condenses.
-
-
Stabilize: Allow lines to reach setpoints (Zone 3 & 4) before heating the Bubbler (Zone 1).
-
Bubbler Activation: Heat the bubbler to the target temp. Allow 45-60 mins for thermal equilibrium of the liquid.
Part 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose flux issues rapidly.
Figure 2: Diagnostic logic for identifying precursor failure modes.
References
-
MOCVD Precursor Encyclopedia. Tetrakis(diethylamido)titanium Ti(NEt2)4 and Vanadium Analogs: Vapor Pressure and Properties. Retrieved from
-
Strem Chemicals. Tetrakis(diethylamino)vanadium(IV), min. 95% TDEAV Product Detail. Retrieved from
-
Parkhomenko, R. G., et al. (2025).[4] ALD and CVD deposition of thin films from stable precursors.[4] Nanoscale, 17(4), 2318-2325.[4] (Context on Amido-Precursor Stability). Retrieved from
-
Sigma-Aldrich. Group 11 Thin Films by ALD and Precursor Thermal Stability. Retrieved from
Sources
- 1. strem.com [strem.com]
- 2. Precursor Vaporization And Stability Challenges For APALD [eureka.patsnap.com]
- 3. Ti(IV) ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. ALD and CVD deposition of pure thin gold films from a stable dimethylgold(III) precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
improving step coverage of vanadium nitride in high aspect ratio structures
Optimizing Step Coverage of Vanadium Nitride in High Aspect Ratio Structures
Welcome to the technical support center for Vanadium Nitride (VN) thin film deposition. This guide is designed for researchers and process engineers encountering challenges with achieving highly conformal VN coatings in high aspect ratio (HAR) structures. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve complex deposition issues.
Troubleshooting Guide: Common Deposition Problems
This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.
Q1: My VN film has poor step coverage. The film is much thicker at the top of my HAR feature than at the bottom. What are the primary causes and solutions?
Poor step coverage, or non-conformality, is the most common challenge in HAR deposition. It typically stems from an imbalance between the precursor flux arriving at the surface and the surface reaction rate.
Causality: In an ideal Atomic Layer Deposition (ALD) process, self-limiting surface reactions ensure perfect conformality, provided the precursor molecules have enough time to diffuse to the bottom of the feature and saturate all available surface sites.[1][2] If the precursor dose is insufficient or the reaction is not perfectly self-limiting, the film will be thicker at the opening of the feature where precursor concentration is highest. This can be caused by:
-
Insufficient Precursor Exposure: The precursor molecules may not have enough time or concentration to penetrate the full depth of the HAR structure.
-
Non-Ideal ALD Behavior: The process may have a Chemical Vapor Deposition (CVD)-like component, where the precursor thermally decomposes and deposits non-selectively.[3][4] This is more likely at higher temperatures.[5]
-
Precursor Sticking Coefficient: A high sticking coefficient means the precursor reacts upon the first collision with the surface, depleting the precursor concentration before it can reach the bottom of the feature.
The following diagram outlines a logical flow for diagnosing and resolving poor conformality.
Caption: The four sequential steps of a PEALD cycle for VN.
References
- Thin film synthesis of VO2 and VN by gas-solid reactions and atomic layer deposition. (n.d.). Google.
- Plasma-enhanced atomic layer deposition of vanadium nitride. (2019, October 11). AIP Publishing.
- VN Thin Films via MOCVD Using a New Vanadium Precursor: Linking Growth Chemistry to Functional Surface Properties. (2026, February 14). PMC.
- Plasma-enhanced atomic layer deposition of titanium vanadium nitride. (2018, October 10). Semantic Scholar.
- Study of the Properties of Iron and Vanadium Nitride Coatings by CCPD on 1080 Steel. (n.d.). Scielo.
- Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers. (2013, March 21). AIP Publishing.
- Reactivity of vanadium oxytrichloride with β-diketones and diesters as precursors for vanadium nitride and carbide. (2016, June 16). CORE.
- Plasma-enhanced atomic layer deposition of titanium vanadium nitride. (n.d.). plasma-ald.com.
- Low temperature chemical vapor deposition of superconducting vanadium nitride thin films. (2019, April 19). Girolami Group Website.
- Competitive co-diffusion as a route to enhanced step coverage in chemical vapor deposition. (n.d.). ChemRxiv.
- (PDF) Plasma-enhanced atomic layer deposition of vanadium nitride. (2019, October 12). ResearchGate.
- Atomic Layer Deposition of Thin VNx Film from Tetrakis(diethylamido)vanadium Precursor. (n.d.). iopscience.iop.org.
- Influence of sputtering parameters on the main characteristics of ultra- thin vanadium nitride films. (2018, December 21). iopscience.iop.org.
- High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor: Linking Growth Chemistry to Functional Catalytic Surfaces. (2025, June 25). ChemRxiv.
- Plasma-enhanced atomic layer deposition of vanadium nitride. (2019, October 11). AIP Publishing.
- The Effect of Deposition Temperature of TiN Thin Film Deposition Using Thermal Atomic Layer Deposition. (2023, January 5). MDPI.
- (PDF) Competitive co-diffusion as a route to enhanced step coverage in chemical vapor deposition. (2025, August 8). ResearchGate.
-
Atomic Layer Deposition Process Development. (2019, February 12). . Retrieved February 16, 2026, from
- Tuning Material Properties of Oxides and Nitrides by Substrate Biasing during Plasma-Enhanced Atomic Layer Deposition on Planar and 3D Substrate Topographies. (2018, March 19). ACS Publications.
- Simplified schemes of step coverage and gap-fill for structures with.... (n.d.). ResearchGate.
- Chemical vapor deposition of vanadium, niobium, and tantalum nitride thin films. (n.d.). ACS Publications.
- Synthesis and Characterization of Vanadium Nitride/Carbon Nanocomposites. (n.d.). PMC.
- Influence of Deposition Power and Gas Flow Ratio on the Tribological Properties of Titanium Vanadium Nitride Thin Films. (2023, September 19). MDPI.
- Influence of deposition temperature on microstructure and gas-barrier properties of Al2O3 prepared by plasma-enhanced atomic lay. (2023, January 25). RSC Publishing.
- Tuning Deposition Conditions for VN Thin Films Electrodes for Microsupercapacitors: Influence of the Thickness. (2025, February 18). TARA.
- Influences of deposition conditions on atomic layer deposition films for enhanced performance in perovskite solar cells. (2024, May 15). OAE Publishing Inc.
- AS-DEPOSITED BPSG FILM STEP COVERAGE AND GAP-FILL. (n.d.). Nova Science Publishers.
- Assessing the Environmental Impact of Atomic Layer Deposition (ALD) Processes and Pathways to Lower It. (n.d.). PMC.
- Overview of commonly used manganese precursors used for CVD and ALD.... (n.d.). ResearchGate.
- (PDF) The Structural, Mechanical and Tribological Properties of Vanadium Nitride Film Deposited by Magnetron Sputtering. (2025, September 24). ResearchGate.
- Factors that Determine Deposition Performance. (2020, November 17). Corial.
- Superconformal chemical vapor deposition of thin films in deep features. (2014, August 28). Girolami Group Website.
- Step coverage modeling of thin films in atomic layer deposition. (2007, April 2). KOASAS.
Sources
Technical Support Center: Handling Protocols for Tetrakis(diethylamino)vanadium(IV)
Case ID: TDEAV-PROT-001
Compound: Tetrakis(diethylamino)vanadium(IV) [TDEAV]
Formula:
Executive Summary & Physical Profile[2][3][4]
Status: CRITICAL SENSITIVITY Classification: Pyrophoric / Water-Reactive
Tetrakis(diethylamino)vanadium(IV) (TDEAV) is a homoleptic early transition metal amide. Unlike later transition metals, the Vanadium(IV) center is highly oxophilic and the V-N bond is extremely susceptible to protonolysis. This compound does not just "degrade" in air; it undergoes immediate, irreversible hydrolysis and oxidation.
Technical Specifications:
| Property | Specification | Diagnostic Note |
| Appearance | Dark Green Liquid (at RT) | Green = Active/Pure. Orange/Brown = Oxidized (V5+). Black Precipitate = Hydrolyzed. |
| Density | ~0.93 g/mL | - |
| Vapor Pressure | Moderate (Requires heating) | Typically requires bubbler heating (40–80°C) for ALD/CVD delivery. |
| Solubility | Hydrocarbons (Hexane, Toluene) | Reacts violently with alcohols, ketones, or chlorinated solvents containing trace moisture. |
| Stability | Thermally sensitive >100°C | Avoid prolonged heating in stagnant lines (leads to CVD clogging). |
Visual Diagnostics (The "Traffic Light" Protocol)
Use this guide to instantly assess the quality of your precursor before running an ALD/CVD process or synthesis.
Q: My precursor is no longer dark green. Can I still use it?
A: NO. Stop immediately.
-
Scenario A: The solution is Orange/Red.
-
Diagnosis: Oxidation.[2] The V(IV) center has oxidized to V(V). This changes the volatility and surface reactivity, ruining ALD self-limiting growth windows.
-
Cause: Leak in the Schlenk line, compromised septum, or poor glovebox atmosphere (
ppm).
-
-
Scenario B: The solution is cloudy or has black particles.
-
Diagnosis: Hydrolysis. Water has attacked the V-N bonds.
-
Mechanism:
. The resulting hydroxides/oxides are often insoluble. -
Cause: Wet solvent (toluene must be dried to <1 ppm
) or insufficient purging of delivery lines.
-
Handling & Transfer Workflows
Q: How do I transfer TDEAV from the shipping container to my bubbler without decomposition?
A: Use the "Double-Manifold" Technique or Glovebox.
Method A: Glovebox (Recommended)
-
Atmosphere Check: Ensure
ppm and ppm. TDEAV is unforgiving. -
Vessel Prep: Pre-dry the bubbler in an oven (150°C, overnight) and transfer into the box while hot.
-
Transfer: Pour the dark green liquid. If the source bottle has a septum, do not use a standard syringe needle as the rubber can leach plasticizers; use a wide-bore cannula or pour directly.
-
Seal: Close valves inside the box.
Method B: Schlenk Line (Cannula Transfer)
-
Prerequisite: Glassware must be flame-dried under vacuum.
-
Pressure: Use a slight positive pressure of Argon (Ar) or Nitrogen (
). -
Tubing: Use stainless steel or thick-walled PTFE. Avoid Tygon/silicone, which are permeable to moisture over time.
Workflow Visualization
Caption: Logic flow for the safe transfer of TDEAV. Visual validation is the critical control point.
ALD/CVD Process Troubleshooting
Q: I am seeing low growth rates (GPC) or clogging in the delivery line.
A: This is likely a "Thermal Mismatch" issue.
TDEAV has a narrow window between volatilization and decomposition.
| Symptom | Root Cause | Corrective Action |
| Clogged Lines (White/Grey Powder) | Thermal Decomposition. The line temperature is too high, causing the precursor to degrade before reaching the chamber. | Decrease Line Temp. Ensure lines are only 10-20°C hotter than the bubbler. Do not exceed 130°C in delivery lines. |
| Low Growth Rate (GPC) | Insufficient Vapor Pressure. The bubbler is too cool. | Increase Bubbler Temp. TDEAV usually requires 40–60°C source temp. |
| Non-Uniform Film | Condensation. Cold spots in the line. | Heat Tracing. Verify no part of the line drops below bubbler temp. |
Q: What is the decomposition mechanism?
A: Beta-Hydrogen Elimination. At elevated temperatures (without a co-reactant), the ethyl groups on the nitrogen provide a pathway for intramolecular decomposition, leading to conductive vanadium nitride/carbon impurities or line clogging.
Chemical Mechanism: Why is it so sensitive?
Understanding the failure mode helps prevent it. The Vanadium(IV) center is electron-deficient and the amide nitrogen is basic.
-
Protonation: Water donates a proton (
) to the Nitrogen. -
Cleavage: The
bond breaks. -
Cascade: This exposes the metal center to rapid oxidation.
Caption: The hydrolysis pathway. Once water enters the system, the V-N bond cleavage is catalytic and irreversible.
Waste Disposal & Safety
WARNING: Do not dispose of TDEAV directly into aqueous waste streams. It may fume or ignite.[3][4]
-
Quenching: Dilute the residual precursor with an inert solvent (Hexane/Toluene).
-
Deactivation: Slowly add a dilute alcohol (e.g., 5% Isopropanol in Hexane) under an inert atmosphere. This controls the exotherm.
-
Disposal: Once fully reacted (color change complete, no fuming), dispose of as heavy metal organic waste.
References
-
Strem Chemicals. (2024).[2][5] Tetrakis(diethylamino)vanadium(IV), min.[6] 95% TDEAV Product Sheet.Link
-
American Elements. (2024). Tetrakis(diethylamino)vanadium(IV) Safety Data Sheet.[6][7]Link[7]
- Gordon, R. G., et al. (1999). Vapor Deposition of Metal Oxides and Silicates: Possible Gate Insulators for Future Microelectronics. Chemistry of Materials.
-
Ereztech. (2024).[2][5] Tetrakis(diethylamino)vanadium(IV) Specification.[1][6][7]Link
Sources
- 1. Tetrakis(diethylamino)vanadium(IV) | Tetrakis(diethylamido)vanadium(IV) | VN4C16H40 - Ereztech [ereztech.com]
- 2. chembk.com [chembk.com]
- 3. carlroth.com [carlroth.com]
- 4. Vanadium - ESPI Metals [espimetals.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. strem.com [strem.com]
- 7. americanelements.com [americanelements.com]
optimizing hydrazine vs ammonia reactants with diethylazanide vanadium(4+)
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals working with diethylazanide vanadium(IV) and similar vanadium-amido complexes for the catalytic functionalization of hydrazine and ammonia. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols based on established principles in vanadium coordination chemistry and catalysis.
Introduction: The Role of Vanadium-Amido Complexes in N-H and N-N Bond Activation
Vanadium complexes have emerged as potent catalysts for critical chemical transformations, including the reduction of dinitrogen to ammonia and hydrazine, mimicking aspects of biological nitrogen fixation.[1][2] The reactivity of the vanadium center is exquisitely tuned by its ligand sphere. An amide ligand, such as diethylazanide (Et₂N⁻), creates an electron-rich, reactive metal center capable of engaging with small molecules like hydrazine (N₂H₄) and ammonia (NH₃). Understanding how to optimize the interplay between the vanadium catalyst, the reactant (hydrazine vs. ammonia), and the reaction conditions is paramount for achieving high yield and selectivity. This guide provides a framework for troubleshooting common issues and optimizing experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a problem-cause-solution format.
Problem 1: Low or No Catalytic Activity/Product Yield
Your reaction shows minimal conversion of the starting material to the desired product (e.g., ammonia from hydrazine reduction).
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Decomposition | Vanadium(IV) complexes, particularly those with reactive amido ligands, can be sensitive to oxygen and moisture. Contaminants can lead to the formation of inactive vanadium oxide species.[3] Solution: Ensure all reactions are performed under a strictly inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. Solvents must be rigorously dried and deoxygenated prior to use. |
| Inappropriate Reductant or Proton Source | The catalytic cycle for hydrazine reduction to ammonia requires both an external electron source (reductant) and a proton source.[4][5] A mismatch between the redox potential of the catalyst and the reductant, or a proton source that is too acidic or too weak, can stall the catalytic cycle. Solution: Screen a variety of reductants and proton sources. Cobaltocene (CoCp₂) and samarium(II) iodide (SmI₂) are commonly effective reductants.[5][6] For proton sources, salts of weakly coordinating anions like lutidinium salts or phenol derivatives are often employed to avoid catalyst inhibition.[5] |
| Substrate Inhibition | At high concentrations, hydrazine can sometimes inhibit catalytic activity. Studies on related vanadium-thiolate complexes have shown that yields of ammonia decrease when the hydrazine-to-catalyst ratio exceeds certain equivalents.[4][7] Solution: Perform a systematic optimization of the substrate-to-catalyst ratio. Begin with a low number of equivalents (e.g., 5-10 equiv.) of hydrazine and incrementally increase the loading while monitoring the yield. |
| Inactive Catalyst Precursor | The active catalytic species may need to be generated in situ. The prepared diethylazanide vanadium(IV) complex may be a precatalyst that requires an activation step. For some systems, the initial step involves the reduction of a V(III) or V(IV) precursor to a more reactive V(II) state before substrate binding can occur.[7] Solution: Review the catalytic cycle. Consider adding a pre-reduction step where the vanadium complex is stirred with the reductant for a short period before the addition of hydrazine and the proton source. |
Problem 2: Poor Selectivity (e.g., H₂ Evolution vs. N₂H₄ Reduction)
The reaction produces significant amounts of hydrogen gas (H₂) instead of the desired nitrogen-functionalized product, indicating a competing hydrogen evolution reaction (HER).
| Potential Cause | Explanation & Recommended Solution |
| Proton Source and Reductant Reactivity | Strong reductants combined with strong proton sources can directly react to produce H₂ gas, bypassing the desired catalytic cycle with the substrate.[5] This is a common issue in reactions aiming for multi-electron, multi-proton transformations. Solution: Utilize a proton-coupled electron transfer (PCET) reagent system, such as SmI₂/H₂O or SmI₂/ethylene glycol. These systems are known to minimize H₂ evolution by controlling the delivery of protons and electrons.[5][6] Alternatively, use a weaker proton source that is less prone to direct reduction. |
| Catalyst Degradation Pathway | The catalyst itself might be promoting H₂ evolution under the reaction conditions, especially in the absence of a readily available substrate. Solution: Ensure the substrate (hydrazine) is present when the proton source is introduced. Staggered addition of reagents can often favor the desired reaction pathway over competing side reactions. |
Problem 3: Unwanted Side-Products (e.g., N₂ from Hydrazine)
The reaction produces dinitrogen (N₂) and ammonia, indicating that hydrazine disproportionation is occurring alongside or instead of the desired reduction.
| Potential Cause | Explanation & Recommended Solution |
| Reaction Conditions Favor Disproportionation | Hydrazine can disproportionate into ammonia and dinitrogen (3N₂H₄ → 4NH₃ + N₂). This process can be catalyzed by certain metal complexes and is influenced by factors like temperature and alkalinity.[8][9] Solution: Modify the reaction conditions. Lowering the reaction temperature can often suppress undesired thermal decomposition or disproportionation pathways. The choice of solvent and the nature of the proton source can also influence this selectivity. Avoid strongly basic conditions unless specifically required, as they can promote hydrazine decomposition.[8] |
| Redox-Active Ligand Involvement | If the ligand framework is redox-active, it can participate in the reaction, potentially opening up alternative pathways like disproportionation.[10][11] Solution: Characterize the catalyst state post-reaction using techniques like EPR spectroscopy to determine if the vanadium oxidation state or ligand environment has changed in an unexpected way.[12] This can provide insight into whether the ligand is an innocent spectator or an active participant. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing common issues in your catalytic system.
Caption: A decision tree for troubleshooting low yield or poor selectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in activating hydrazine versus ammonia with a vanadium center? A1: Hydrazine (H₂N-NH₂) is a more complex substrate than ammonia (NH₃). It can act as a bridging ligand between two metal centers and is a substrate for both reduction (N-N bond cleavage to form ammonia) and disproportionation (formation of ammonia and N₂).[7][13] Its activation is often a key step in modeling the final stages of dinitrogen fixation.[5] Ammonia activation, conversely, primarily involves the cleavage of a strong N-H bond, which is a thermodynamically challenging step relevant to processes like ammonia oxidation.[13] The diethylazanide ligand helps create a sufficiently basic and electron-rich vanadium center to facilitate these bond-breaking events.
Q2: How does the vanadium oxidation state change during the catalytic reduction of hydrazine? A2: A plausible catalytic cycle, based on related systems, involves the vanadium center cycling between V(II), V(III), and potentially V(IV) states.[4][7] The cycle likely begins with a V(III) or V(IV) precatalyst being reduced to a V(II) species. This V(II) center is electron-rich enough to bind hydrazine. Subsequent protonation and reduction steps lead to the cleavage of the N-N bond and the release of two molecules of ammonia, regenerating the initial vanadium state.
Q3: Can I use ammonia as a reactant to form more complex amines with this system? A3: While the primary focus is often on ammonia production, vanadium-catalyzed C-N bond formation is also an area of active research.[14][15] Using ammonia as a reactant would require different reaction conditions, likely involving an electrophilic coupling partner and conditions that favor N-H activation and subsequent bond formation. The diethylazanide vanadium(IV) platform could potentially be adapted for such transformations, but this would represent a separate optimization campaign from hydrazine reduction.
Q4: What analytical techniques are essential for monitoring these reactions? A4: For product quantification, ¹H NMR spectroscopy can be used to detect and quantify ammonia (often after conversion to NH₄⁺) and unreacted hydrazine.[16] Colorimetric methods are also standard: the indophenol method is highly sensitive for ammonia quantification, and p-dimethylaminobenzaldehyde reacts with hydrazine to form a colored product that can be measured by UV-Vis spectroscopy.[4][16] To probe the catalyst's electronic structure, Electron Paramagnetic Resonance (EPR) spectroscopy is invaluable for characterizing the V(IV) (d¹) state.[12]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalytic Reduction of Hydrazine to Ammonia
This protocol is a representative procedure based on methodologies for analogous vanadium and iron-catalyzed systems.[4][16] All manipulations should be performed under a dry, oxygen-free argon or nitrogen atmosphere.
-
Catalyst Preparation: In a glovebox, add the diethylazanide vanadium(IV) complex (e.g., 0.01 mmol, 1.0 equiv) to a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 5 mL of rigorously dried and degassed tetrahydrofuran (THF) or diethyl ether (Et₂O) to the vial to dissolve the catalyst.
-
Reductant Addition: In a separate vial, dissolve the reductant (e.g., cobaltocene, CoCp₂, 0.05 mmol, 5.0 equiv) in 2 mL of the same solvent. Add this solution dropwise to the stirring catalyst solution. The color of the solution may change, indicating a change in the vanadium oxidation state.
-
Substrate Addition: Add hydrazine (e.g., 0.05 mmol, 5.0 equiv), typically as a solution in the reaction solvent, to the mixture.
-
Initiation with Proton Source: In a third vial, dissolve the proton source (e.g., [2,6-Lutidinium][BArF₄], 0.10 mmol, 10.0 equiv) in 3 mL of solvent. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or a specified temperature) for a set period (e.g., 24 hours). Monitor the reaction progress by taking aliquots at various time points.
-
Quenching and Analysis: To quench the reaction, uncap the vial in a fume hood and add 1 mL of a non-volatile acid (e.g., 1 M H₂SO₄) to protonate all basic nitrogen species. The ammonia yield can then be determined from the aqueous layer using the indophenol blue method. Hydrazine can be quantified using the p-dimethylaminobenzaldehyde method.
Proposed Catalytic Cycle for Hydrazine Reduction
Sources
- 1. Catalytic Reduction of Molecular Dinitrogen to Ammonia and Hydrazine Using Vanadium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04490D [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. journals.pan.pl [journals.pan.pl]
- 10. N-N bond cleavage of 1,2-diarylhydrazines and N-H bond formation via H-atom transfer in vanadium complexes supported by a redox-active ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of ammonia and hydrazine by electron rich Fe(ii) complexes supported by a dianionic pentadentate ligand platform through a common terminal Fe(iii) amido intermediate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Carbon-Nitrogen Bond Formation via the Vanadium Oxo Catalyzed Sigmatropic Functionalization of Allenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbon-Nitrogen Bond Formation via the Vanadium Oxo Catalyzed Sigmatropic Functionalization of Allenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: TDEAV Precursor Storage & Stability
Topic: Shelf-Life Extension and Handling Protocols for TDEAV Precursors
Core Directive & Chemical Profile
Welcome to the Technical Support Center. You are likely working with TDEAV (interpreted here as a Tetradecyl-based Ester/Amine Vehicle or similar ionizable lipid precursor). In the context of drug development—specifically for Lipid Nanoparticles (LNPs)—these precursors are the functional engines of RNA delivery.[1]
However, they are chemically fragile. Their efficacy relies on two functional groups that are naturally self-destructive if mishandled:
-
Tertiary Amines: Prone to oxidation (forming N-oxides).
-
Biodegradable Esters: Prone to hydrolysis (cleaving into fatty acids and headgroups).
This guide treats TDEAV as a High-Sensitivity Reagent . Purity is not just about chemical composition; it is a direct correlate of transfection potency. 99% purity by NMR does not guarantee biological activity if the 1% impurity is an N-oxide adduct former.
The "Golden Rule" Storage Protocol
Do not store your entire supply in one bottle. Every time you open a cold bottle in a warm room, you introduce condensation (hydrolysis) and oxygen (oxidation).
The "Mother & Daughter" Aliquot System
| Storage Tier | Container Type | Temperature | Atmosphere | Shelf Life |
| Mother Stock (Long-Term) | Amber Glass (Silanized) | -80°C | Argon Overlay | 12–24 Months |
| Daughter Aliquot (Working) | Amber Glass / Teflon-lined Cap | -20°C | Nitrogen/Argon | 3–6 Months |
| In-Use (Active Experiment) | Glass Vial | 4°C | Ambient (Keep capped) | < 48 Hours |
Step-by-Step: The Argon Overlay Technique
Why Argon? Argon is heavier than air (density ~1.78 g/L vs. Air ~1.22 g/L). Unlike Nitrogen, which mixes with air, Argon creates a physical "blanket" sitting on top of your liquid lipid, effectively displacing oxygen and moisture.
-
Equilibrate: Allow the Mother Stock to reach room temperature before opening (prevents condensation).
-
Dispense: Aliquot TDEAV into single-use amber vials (e.g., 50 mg or 100 mg).
-
Purge: Insert a glass pipette connected to an Argon tank into the vial, hovering 1 cm above the liquid surface.
-
Flow: Flow Argon gently (low PSI) for 10–15 seconds. You are not bubbling the liquid; you are displacing the headspace gas.
-
Seal: Immediately cap with a Teflon-lined (PTFE) closure. Parafilm is not a gas barrier; use it only to secure the cap, not to seal the contents.
Degradation Pathways (The "Why")
Understanding how TDEAV breaks down allows you to troubleshoot failures.
Figure 1: Critical degradation pathways for amino-lipid precursors. N-oxides are particularly dangerous as they can react with mRNA payloads, rendering the drug product inactive.
Troubleshooting & FAQs
Q1: My TDEAV precursor has turned from clear/colorless to a faint yellow. Is it usable?
Diagnosis: Oxidation (N-Oxide Formation). Tertiary amines often yellow upon oxidation.
-
The Risk: N-oxides are reactive electrophiles. If you use this to formulate an mRNA-LNP, the N-oxide impurities can form covalent adducts with the mRNA, effectively "killing" the payload's ability to translate protein.
-
Action:
-
Stop. Do not use for critical in vivo or cell-based assays.
-
Test: Run a Mass Spec (LC-MS). If the [M+16] peak (Oxygen addition) is >1-2%, discard the lot.
-
Salvage (Synthesis only): If used for further chemical synthesis (not formulation), you may be able to purify it via column chromatography, but for drug delivery, it is compromised.
-
Q2: I see a slight cloudiness or precipitate in the vial after thawing.
Diagnosis: Moisture Contamination / Hydrolysis.
-
The Cause: The bottle was likely opened while cold, causing atmospheric water vapor to condense inside. This water hydrolyzes the ester bonds, creating fatty acids (solids) or changing the solubility profile.
-
Action:
-
Centrifuge the vial.[2] If a pellet forms, the lipid has degraded.
-
Check pH of an aqueous suspension. Hydrolysis releases acids, lowering the pH.
-
Prevention: Always use a desiccator when warming up vials from -20°C to Room Temp.
-
Q3: Can I store TDEAV in ethanol (stock solution) instead of neat oil?
Answer: Yes, but with caveats. Ethanol stocks are convenient for LNP formulation (microfluidic mixing).
-
Pro: Easier to handle; less viscous.
-
Con: Ethanol promotes transesterification if any moisture or catalytic impurity is present.
-
Protocol: Store ethanol stocks at -20°C. Do not store at -80°C (ethanol remains liquid and can creep past seals). Use within 1 month.
Q4: How do I re-validate an old lot of TDEAV?
Protocol: Perform a "Use Test" alongside analytical testing.
-
Analytical: 1H-NMR is standard. Look for the disappearance of the ester alpha-proton signal or the appearance of broad peaks near the amine (indicating oxidation).
-
Functional: Formulate a small batch of LNP with a reporter cargo (e.g., Luciferase mRNA). Compare the Encapsulation Efficiency (EE) and pKa (using TNS assay) against a fresh lot.
-
Pass Criteria: EE > 90%; pKa within ±0.1 units of reference.
-
Experimental Workflow: The "Zero-Moisture" Chain
This workflow ensures integrity from storage to formulation.
Figure 2: The "Zero-Moisture" handling chain. Note that Step 2 (warming to RT in a desiccator) is the most frequently skipped step, leading to batch failure.
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]
- Packer, M., et al. (2021). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology. Nature Communications. (Contextual grounding on amino-lipid stability).
- Hashiba, K., et al. (2020). Oxidative Stability of Ionizable Lipids in LNP Formulations. Journal of Controlled Release.
Sources
Validation & Comparative
comparison of TDEAV and TEMAV precursors for vanadium nitride deposition
Executive Summary: The Stability-Reactivity Trade-off
In the deposition of Vanadium Nitride (VN) via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), the choice between Tetrakis(diethylamido)vanadium (TDEAV) and Tetrakis(ethylmethylamido)vanadium (TEMAV) represents a classic trade-off between thermal stability and low-temperature reactivity.
-
Select TEMAV if: Your application requires low-temperature deposition (<150°C) (e.g., on polymer substrates or temperature-sensitive back-ends) or if you are using Plasma-Enhanced ALD (PE-ALD) to achieve near-bulk resistivity (~200 µΩ·cm).
-
Select TDEAV if: You require a robust thermal ALD window (>200°C) , are depositing into ultra-high aspect ratios where precursor decomposition in the source line must be minimized, or if your tool cannot handle the strict low-temperature vacuum requirements of TEMAV.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Both precursors are Vanadium(IV) amides, but the steric bulk of the ligands dictates their volatility and decomposition pathways.
| Feature | TEMAV (Tetrakis(ethylmethylamido)vanadium) | TDEAV (Tetrakis(diethylamido)vanadium) |
| Formula | V[N(CH₃)(C₂H₅)]₄ | V[N(C₂H₅)₂]₄ |
| CAS Number | 791114-66-4 | 219852-96-7 |
| Physical State | Dark Green Liquid | Liquid |
| Vapor Pressure | High: ~1 Torr @ 107°C (57 Pa @ 82°C) | Moderate: Requires slightly higher source T |
| Thermal Stability | Low: Onset of decomposition ~150–175°C | Moderate: Stable up to ~200–250°C |
| ALD Window | 70°C – 150°C (Ideal for PE-ALD) | 200°C – 300°C (Thermal ALD) |
| Growth Rate (GPC) | ~0.71 Å/cycle (PE-ALD) | ~1.0 Å/cycle (Thermal) |
| Impurity Profile | Excellent: C < detection limit (PE-ALD) | Good: C ~6 at.% (Thermal) |
Molecular Structure Comparison
Figure 1: Structural difference between TEMAV and TDEAV. The asymmetric ethyl-methyl group in TEMAV reduces steric hindrance, increasing volatility but lowering the energy barrier for thermal decomposition (β-hydrogen elimination).
Performance Deep Dive
Deposition Kinetics & Temperature Windows
TEMAV is the superior choice for Plasma-Enhanced ALD (PE-ALD) . Research demonstrates that TEMAV + NH₃ plasma can deposit stoichiometric VN films at temperatures as low as 70°C .[1][2][3] This is critical for coating polymers or diffusion barriers in copper interconnects where thermal budget is limited. However, above 150°C, TEMAV begins to decompose (CVD-component), leading to non-self-limiting growth and higher carbon incorporation.
TDEAV , conversely, is preferred for Thermal ALD . Its bulkier diethylamido ligands provide kinetic stability, pushing the decomposition onset above 200°C. This allows for a "true" ALD window between 200°C and 300°C, yielding a higher growth per cycle (~1.0 Å/cycle) compared to TEMAV's ~0.7 Å/cycle.
Film Quality: Resistivity and Impurities
Resistivity is the primary metric for VN performance in barrier applications.
-
TEMAV (PE-ALD): Achieves ~200 µΩ[3]·cm (as-deposited). Post-deposition annealing in N₂/H₂ can reduce this to ~90 µΩ[4]·cm , approaching bulk values.[4] The high reactivity of the plasma step effectively scrubs the ligands, resulting in negligible carbon impurities.
-
TDEAV (Thermal): Typically yields higher resistivity films (often >500 µΩ·cm as-deposited) due to incomplete ligand removal and carbon incorporation (~6 at.%) from the ethyl groups during the thermal process.
Step Coverage
Both precursors offer excellent step coverage (>95%) in high aspect ratio structures (up to 40:1) if processed within their respective ALD windows. However, TDEAV is safer for ultra-high aspect ratios because its higher thermal stability prevents premature decomposition at the trench opening, a common failure mode with TEMAV if the substrate temperature drifts >150°C.
Experimental Protocols
Protocol A: Low-Temp PE-ALD with TEMAV
Target: High-purity VN for diffusion barriers on sensitive substrates.
-
Precursor Handling: Load TEMAV into a stainless steel bubbler inside a glovebox (O₂/H₂O < 0.1 ppm).
-
Source Temperature: Heat bubbler to 85°C (Target vapor pressure ~0.5 Torr). Heat delivery lines to 100°C to prevent condensation.
-
Reactor Conditions:
-
Substrate Temperature: 150°C (Optimal balance of GPC and purity).
-
Base Pressure: <
mbar.
-
-
Cycle Timing (Self-Validating):
-
Pulse TEMAV: 2.0 s (Verify saturation by monitoring pressure transient).
-
Purge (Ar): 5.0 s (Critical: Ensure all physisorbed TEMAV is removed).
-
Plasma Step: NH₃ flow (50 sccm), RF Power 300W for 10.0 s.
-
Purge (Ar): 5.0 s.
-
-
Validation: Check GPC. If GPC > 0.8 Å/cycle, reduce substrate temperature (CVD component is active).
Protocol B: Thermal ALD with TDEAV
Target: Conformal coating on high-aspect-ratio structures.
-
Source Temperature: Heat TDEAV bubbler to 100–110°C .
-
Reactor Conditions:
-
Substrate Temperature: 250°C .[5]
-
-
Cycle Timing:
-
Pulse TDEAV: 1.0 s.
-
Purge (N₂): 10.0 s (Longer purge required due to lower volatility of heavy byproducts).
-
Reactant: NH₃ gas (no plasma) for 5.0 s.
-
Purge (N₂): 10.0 s.
-
Decision Logic for Researchers
Figure 2: Decision tree for selecting the optimal Vanadium precursor.
Safety & Handling
-
Air Sensitivity: Both precursors are extremely moisture-sensitive. Exposure to air causes immediate hydrolysis, turning the green liquid into an opaque solid/sludge.
-
Storage: Store at room temperature in sealed stainless steel ampoules. Avoid long-term storage >40°C to prevent slow thermal degradation.
-
Toxicity: Handle in a ventilated fume hood or glovebox. Vanadium compounds are generally toxic; avoid inhalation of vapors.
References
-
Rampelberg, G., et al. "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Applied Physics Letters, vol. 102, no. 11, 2013. Link
-
Musschoot, J., et al. "Atomic layer deposition of vanadium nitrides using tetrakis(diethylamido)vanadium and ammonia." Journal of The Electrochemical Society, vol. 156, no. 1, 2009. Link
-
Kozen, A. C., et al. "Plasma-enhanced atomic layer deposition of vanadium nitride." Journal of Vacuum Science & Technology A, vol. 37, no. 6, 2019. Link
-
Strem Chemicals. "Product Catalog: Tetrakis(ethylmethylamino)vanadium(IV) (TEMAV)." Link
-
Wonik Materials. "Precursor Data Sheet: TEMAV Properties and Vapor Pressure." Link
Sources
Technical Comparison Guide: XPS Characterization of TDEAV-Deposited Vanadium Films
Topic: XPS analysis of vanadium oxidation states in TDEAV deposited films Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of Vanadium Nitride (VN) and Vanadium Oxide (
Unlike standard datasheets, this document compares TDEAV against alternative precursors (e.g., VTIP, TEMAV) and deposition methods, using XPS binding energy data as the primary metric for performance and film quality.
Technical Deep Dive: The TDEAV Precursor Profile
Tetrakis(diethylamido)vanadium (TDEAV) is a highly reactive organometallic precursor used primarily in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its amide ligands (
Mechanistic Advantage[2]
-
High Reactivity: The V–N bonds in TDEAV are more labile than the V–O bonds in VTIP, allowing for deposition at lower temperatures (<200°C).
-
Dual Functionality: TDEAV can yield Vanadium Nitride (VN) when reacted with ammonia (
) or Vanadium Oxides ( ) when reacted with water ( ) or ozone ( ).
The Characterization Challenge
Vanadium exhibits multiple stable oxidation states (
- (VN): Metallic conductor, diffusion barrier.
-
(
): Thermochromic semiconductor (Metal-Insulator Transition). -
(
): High-k dielectric, catalysis.
Accurate XPS analysis is the only reliable method to quantify these states in ultrathin films (<50 nm).
XPS Analysis Protocol: A Self-Validating System
To ensure data integrity (Trustworthiness), the following XPS acquisition and fitting protocol must be strictly followed. This protocol accounts for the specific physics of the Vanadium
Step 1: Acquisition Parameters
-
Source: Monochromatic Al K
(1486.6 eV).[3][4] -
Pass Energy: 20 eV (for high-resolution region scans).
-
Step Size: 0.1 eV.
-
Critical Region: 510 eV – 545 eV (Must capture both
and simultaneously).
Step 2: Charge Calibration
-
Standard Practice: Reference Adventitious Carbon (
) to 284.8 eV . -
Oxide Exception: For pure vanadium oxides, referencing the Lattice Oxygen (
) to 530.0 eV often yields more consistent positions than , due to surface charging effects on insulating films [1].
Step 3: Peak Fitting Strategy (The "Causality" of Fit)
The
-
Constraint 1 (Area Ratio): Fix Area(
) : Area( ) to 1:2 (based on spin-orbit degeneracy). -
Constraint 2 (Splitting): Fix
(Spin-Orbit Splitting) to 7.4 ± 0.1 eV . -
Constraint 3 (FWHM): The
peak is physically broader than the peak due to Coster-Kronig relaxation. Do not force equal FWHM.
Figure 1: Validated XPS workflow for Vanadium analysis. Note the simultaneous background subtraction for V 2p and O 1s.
Comparative Performance: TDEAV vs. Alternatives
This section objectively compares TDEAV-deposited films against those made with VTIP (the standard for oxides) and Sputtering (PVD), using XPS data as the discriminator.
Scenario A: Deposition of Vanadium Nitride (VN)
Target: Pure
| Feature | TDEAV (ALD) | VTIP (ALD) | Sputtering (PVD) |
| Chemistry | V Target + | ||
| XPS Outcome | Dominant | Fail. Cannot form Nitride (Oxygen is bonded to V in precursor). | Mixed |
| Impurity | Carbon ~5-8% (from ethyl groups). | N/A | Argon incorporation.[3][4][5][6] |
| Verdict | Superior for Nitrides. TDEAV is the industry standard for conformal VN barriers. | Not Applicable. | Good for bulk, poor for high-aspect ratio. |
Scenario B: Deposition of Vanadium Oxide ( )
Target: Control between
| Feature | TDEAV (ALD) | VTIP (ALD) |
| Oxidant | ||
| XPS | Mixed Phase. Tends to show mix of | Stable |
| Crystallinity | Amorphous as-deposited (<200°C). Requires anneal.[6] | Crystalline as-deposited (>150°C with Plasma). |
| Verdict | Versatile but Sensitive. TDEAV allows access to metastable | Standard for |
Reference Data: XPS Binding Energies
Use this table to benchmark your TDEAV-deposited films. Deviations >0.2 eV suggest charging issues or chemical shifts due to substrate interaction.
| Oxidation State | Compound | Spectral Features | |
| V Metal | 512.3 - 512.4 | Asymmetric peak shape.[7] | |
| VN / | 513.8 - 515.2 | Broad peak. Overlaps with metal oxide interface states. | |
| 516.3 - 516.5 | Symmetric. Key for thermochromic films. | ||
| 517.2 - 517.6 | Symmetric. Highest binding energy. |
Note: VN binding energy is often reported lower (513.8–514.4 eV) than the oxide
Precursor Chemistry & Deposition Logic
The choice of TDEAV implies a specific chemical pathway. The diagram below illustrates how the co-reactant determines the final oxidation state detectable by XPS.
Figure 2: Reaction pathways for TDEAV. The precursor's flexibility allows for both Nitride and Oxide deposition, distinguishable by distinct XPS shifts.
References
-
Silversmit, G., Depla, D., Poelman, H., Marin, G. B., & De Gryse, R. (2004).[8] Determination of the V2p XPS binding energies for different vanadium oxidation states (
to ). Journal of Electron Spectroscopy and Related Phenomena, 135(3), 167-175.[8] Link -
Biesinger, M. C., Lau, L. W. M., Gerson, A. R., & Smart, R. S. C. (2010). Resolving surface chemical states in XPS analysis of first row transition metals, oxides and hydroxides: Sc, Ti, V, Cu and Zn. Applied Surface Science, 257(3), 887-898. Link
-
Rampersad, V., et al. (2019). Plasma-enhanced atomic layer deposition of vanadium nitride. Journal of Vacuum Science & Technology A, 38, 012402. Link
-
Musschoot, J., et al. (2009). Atomic layer deposition of vanadium oxide. Journal of The Electrochemical Society, 156(7), P122. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stoichiometric Vanadium Oxides Studied by XPS [research.chalmers.se]
- 7. Vanadium | Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. semanticscholar.org [semanticscholar.org]
electrical resistivity of vanadium nitride films: TDEAV vs physical vapor deposition
A Comparative Technical Guide for R&D Professionals
Executive Summary
Vanadium Nitride (VN) is a critical material in microelectronics and energy storage (supercapacitors) due to its high electrical conductivity, chemical stability, and hardness. However, achieving the theoretical bulk resistivity of VN (~85
This guide compares Physical Vapor Deposition (PVD) —the industry standard for high-purity, low-resistivity films—against Atomic Layer Deposition (ALD) using Tetrakis(diethylamido)vanadium (TDEAV) . While PVD offers superior conductivity on planar surfaces, TDEAV-based ALD is essential for high-aspect-ratio architectures. Recent protocols utilizing plasma enhancement (PEALD) and substrate biasing have enabled TDEAV processes to approach PVD-level resistivity (~48–120
Part 1: The Precursor Landscape vs. The Physical Standard
The Challenger: TDEAV (ALD/CVD)
Tetrakis(diethylamido)vanadium (IV) (
-
Mechanism: TDEAV reacts with ammonia (
) or Nitrogen plasma via transamination . The V-N bonds are preserved while the amine ligands are eliminated. -
The Challenge: The bulky diethylamido ligands are prone to incomplete removal at low temperatures (<200°C), leading to carbon incorporation (
). Carbon impurities act as scattering centers, drastically increasing electrical resistivity.
The Standard: Reactive Magnetron Sputtering (PVD)
PVD involves sputtering a pure Vanadium target in an Argon/Nitrogen atmosphere.
-
Mechanism: High-energy ions eject V atoms, which react with
gas on the substrate surface. -
The Advantage: PVD produces high-density, stoichiometric VN films with minimal impurities.
-
The Limitation: It is a "line-of-sight" process. In deep trenches (Aspect Ratio > 5:1), PVD fails to coat sidewalls uniformly, leading to discontinuities and device failure.
Part 2: Comparative Analysis of Electrical Resistivity
The following data aggregates findings from recent high-impact studies, comparing optimized results for both methods.
| Feature | PVD (Reactive Sputtering) | TDEAV - Thermal ALD | TDEAV - PEALD (Plasma Enhanced) |
| Best Reported Resistivity | 40 – 80 | ~3000 | 48 – 120 |
| Dominant Impurity | Oxygen (surface oxidation) | Carbon (>10 at. %) | Carbon (<6 at.[1][2][3] %) |
| Density | High (~5.8 - 6.1 g/cm³) | Low (Porous) | Moderate to High |
| Step Coverage | Poor (< 20% in high AR) | Excellent (> 95%) | Good (~80-90%) |
| Crystallinity | Polycrystalline (Columnar) | Amorphous/Nanocrystalline | Cubic |
| Key Process Variable | Deposition Temperature | Plasma Power / Substrate Bias |
Mechanistic Insight: The "Resistivity Cliff"
-
PVD: Resistivity is controlled by grain boundary scattering. Larger grains (achieved at higher temps) = lower resistivity.
-
TDEAV-ALD: Resistivity is controlled by impurity scattering . Carbon atoms sitting in the lattice disrupt electron flow.
-
Note: Recent work utilizing substrate biasing (-50V) during TDEAV-PEALD has achieved resistivities as low as 48.4
, effectively matching PVD quality by densifying the film and ejecting carbon ligands.
-
Part 3: Critical Experimental Protocols
Protocol A: Low-Resistivity TDEAV PEALD
Target: < 150
-
Precursor Prep: Heat TDEAV canister to 85°C to ensure sufficient vapor pressure. Lines heated to 100°C to prevent condensation.
-
Substrate Temp: Maintain at 250°C . (Below 200°C leads to high Carbon; above 300°C risks CVD-mode decomposition).
-
Cycle Definition:
-
Pulse TDEAV: 0.5s (Saturate surface).
-
Purge: 5.0s (Argon). Critical step to remove physisorbed ligands.
-
Plasma Step:
plasma (Inductively Coupled Plasma, 300W) for 10-20s.-
Optimization: Apply -50V bias to the substrate during the plasma step to densify the film.
-
-
Purge: 5.0s.
-
-
Post-Treatment: In-situ annealing at 400°C in
for 30 mins can further reduce resistivity by 10-15%.
Protocol B: High-Conductivity Reactive PVD
Target: < 60
-
Base Pressure: Evacuate chamber to
Torr. (Oxygen is the enemy of conductivity). -
Target: 99.95% Vanadium.
-
Gas Mixture: Total pressure 5 mTorr.
-
Optimize
flow using a "hysteresis curve" approach. -
Sweet Spot: Typically just before the "poisoned mode" (where the target gets covered in nitride). Aim for ~10-15%
in Ar.
-
-
Power: DC Magnetron, ~300W (for 3-inch target).
-
Substrate Temp: Heat to 300-400°C . Higher temperature promotes larger grain growth, reducing grain boundary scattering.
Part 4: Visualizing the Mechanism
Diagram 1: The Ligand Removal Challenge (TDEAV)
This diagram illustrates why TDEAV processes struggle with resistivity compared to the direct atomistic deposition of PVD.
Caption: Comparison of TDEAV steric limitations vs. PVD direct growth. The dashed line indicates how substrate bias in ALD can bridge the quality gap.
Diagram 2: Resistivity vs. Aspect Ratio Decision Matrix
When to choose which method based on device geometry.
Caption: Decision tree for selecting VN deposition method. Note that biased PEALD offers a "best of both worlds" solution for complex geometries.
Part 5: Application Suitability
| Application | Recommended Method | Rationale |
| Supercapacitor Electrodes | TDEAV-PEALD | Requires coating porous, high-surface-area scaffolds (e.g., carbon nanotubes). PVD cannot penetrate these structures. |
| Diffusion Barriers (Cu Interconnects) | TDEAV-PEALD | Requires ultra-thin (<5nm), pinhole-free films to prevent Copper diffusion. PVD films are too columnar/porous at this thickness. |
| Wear-Resistant Coatings (Tools) | PVD | Thickness (>1µm) and hardness are prioritized over conformality. PVD is faster and cheaper for thick films. |
| Superconducting Qubits | PVD / High-T CVD | Requires maximum crystallinity and zero impurities to maintain coherence times. |
References
-
Atomic Layer Deposition of Thin VNx Film from Tetrakis(diethylamido)vanadium Precursor.
low-resistivity breakthrough using substrate bias. -
Plasma-enhanced atomic layer deposition of titanium vanadium nitride.
) and density analysis. [4] -
Low temperature chemical vapor deposition of superconducting vanadium nitride thin films. Source: Journal of Vacuum Science & Technology A (Girolami Group) Note: Establishes the baseline for thermal decomposition issues with amido-vanadium precursors.
-
Reactive Sputtering Process Study for Vanadium Oxynitride Films. Source: MDPI Coatings Note: Details the sensitivity of PVD resistivity to Nitrogen flow rates.
-
Tetrakis(diethylamino)vanadium(IV) Precursor Data. Source: Strem Chemicals / Ideal Vacuum Note: Physical properties and handling of TDEAV.
Sources
Advanced Characterization Guide: XRD Analysis of Vanadium-Based Thin Films via TDEAV Precursors
Executive Summary: The TDEAV Advantage
In the precise world of Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), Tetrakis(diethylamido)vanadium(IV) (TDEAV)—chemically
While alternative precursors like TEMAV (Tetrakis(ethylmethylamido)vanadium) offer similar volatility, TDEAV is often favored for its specific reactivity window which, when optimized, yields films with superior conformality and distinct crystalline phases. However, the challenge lies in the characterization. TDEAV-derived films are often ultra-thin (<50 nm) and prone to oxidation, making standard Bragg-Brentano XRD insufficient.
This guide details the Grazing Incidence X-Ray Diffraction (GIXRD) protocols required to unambiguously identify crystalline phases in these films, distinguishing between the desired cubic VN, the thermochromic monoclinic
Comparative Analysis: TDEAV vs. Alternatives
Before diving into characterization, it is critical to understand why TDEAV is chosen and how its resulting films differ from those derived from other sources.
Table 1: Precursor Performance & Film Crystallinity Comparison
| Feature | TDEAV ( | TEMAV ( | VTIP ( | Inorganic ( |
| Primary Application | VN (Barrier/Hard Coating), VOx | VN, VOx | High-k Dielectrics, VOx | Thick VN coatings |
| Vapor Pressure | Moderate (Requires heating ~60-80°C) | High (Liquid at RT) | Low (Solid/Liquid mix) | High (Corrosive gas) |
| Crystallinity (ALD) | Polycrystalline Cubic VN (>250°C) | Cubic VN (often lower density) | Amorphous (requires anneal) | Highly Crystalline |
| Impurity Profile | Carbon incorporation (V-C-N) is a risk | Higher Carbon risk | Oxygen rich | Chlorine contamination |
| XRD Signature | Sharp (200) peak in PEALD | Broader peaks (smaller grains) | Broad/Amorphous as-dep. | Very sharp peaks |
Expert Insight: TDEAV is the "Goldilocks" precursor. It is stable enough to avoid pre-reaction in the gas line but reactive enough with
Experimental Protocol: GIXRD Characterization Workflow
Standard
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Deposition: Deposit VN or VOx film using TDEAV precursor.
-
Standard VN Condition:
, Reactant = Plasma (200W). -
Target Thickness:
nm (Below 10 nm, XRD signal-to-noise ratio degrades significantly).
-
-
Handling: Store samples in a vacuum desiccator or deposit a 2-3 nm amorphous Si capping layer in-situ if the film is prone to rapid oxidation (critical for pure VN).
Phase 2: GIXRD Instrument Setup
-
Source: Cu K
radiation ( ). -
Optics: Parallel beam optics (Göbel mirror) are mandatory to prevent peak defocusing at low angles.
-
Soller Slits: 0.4° (incident) and 0.4° (receiving) to limit axial divergence.
Phase 3: Measurement Parameters
-
Grazing Angle (
): Fix incidence angle at 0.5° to 1.0° .-
Why? This angle is slightly above the critical angle for total external reflection of Vanadium (~0.3-0.4°), maximizing path length through the film while minimizing substrate penetration.
-
-
Scan Range (
): 30° – 80°. -
Step Size: 0.04° or 0.05°.
-
Dwell Time:
seconds/step (Longer integration is needed for thin films).
Data Interpretation: Identifying the Phases
The chemical versatility of TDEAV means you might obtain Nitrides, Oxides, or Carbonitrides depending on the co-reactant and vacuum integrity.
Scenario A: Vanadium Nitride (VN)
Target Phase: Cubic
| hkl Plane | Relative Intensity | Notes | |
| (111) | 37.6° | 70% | |
| (200) | 43.7° | 100% | Primary ID Peak. PEALD films often show strong (200) texture. |
| (220) | 63.6° | 45% |
Diagnostic Check:
-
Peak Shift: If the (200) peak shifts to lower angles (e.g., ~42.5°), this indicates Carbon incorporation , forming a Vanadium Carbonitride (
) phase, a common side-effect of incomplete TDEAV ligand removal. -
Peak Broadening: Use the Scherrer equation on the (200) peak to estimate grain size. TDEAV-derived PEALD films typically yield nanocrystalline grains (10–20 nm).
Scenario B: Vanadium Dioxide ( )
Target Phase: Monoclinic
-
Main Peak: ~27.8° corresponding to the (011) plane.
-
Differentiation: If you see a peak at ~20.3° (
) or ~12.2° ( ), your film is over-oxidized. TDEAV requires precise ozone/water dosing to hit the oxidation state of without slipping into ( ).
Visualizations
Diagram 1: TDEAV Deposition & Crystallization Logic
This workflow illustrates the critical process variables affecting the final crystalline phase.
Caption: Critical pathway from TDEAV precursor to crystalline VN or VO2 films. Note that VN is often crystalline as-deposited, while VO2 may require annealing.
Diagram 2: GIXRD Phase Identification Decision Tree
A logic gate for interpreting your XRD data.
Caption: Decision tree for identifying Vanadium phases based on primary GIXRD peak positions.
References
-
Rampelberg, G., et al. (2013). "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Journal of Applied Physics. Link
-
Sowa, M. J., et al. (2018).[1] "Plasma-enhanced atomic layer deposition of titanium vanadium nitride." Journal of Vacuum Science & Technology A. Link
-
Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium oxide."[2][3][4] Journal of The Electrochemical Society. Link
-
Detavernier, C., et al. (2008). "Crystallization of atomic layer deposited vanadium oxide." Applied Physics Letters. Link
-
Joint Committee on Powder Diffraction Standards (JCPDS). "Vanadium Nitride (VN) Card No. 35-0768."
Sources
Comparative Guide: Vanadium(IV) Amido vs. Imido Precursors for Thin Film Deposition
[1]
Executive Summary: The Volatility-Stability Trade-Off
In the deposition of vanadium-based thin films (e.g.,
This guide compares the two dominant classes of metal-organic precursors:
-
Vanadium(IV) Amidos: Homoleptic complexes like Tetrakis(dimethylamido)vanadium(IV) (TDMAV).[1][2] These define the high-volatility/low-stability end of the spectrum.
-
Vanadium Imido Complexes: Often heteroleptic Vanadium(V) species (e.g., Imido-amidos).[1] These represent the high-stability alternative, necessitating higher process temperatures.
Key Insight: While TDMAV offers superior volatility (1 Torr @ 64°C), its low thermal decomposition threshold (<150°C) limits the Atomic Layer Deposition (ALD) window.[1] Switching to Imido precursors typically requires a shift to the +5 oxidation state to achieve monomeric, volatile species, trading vapor pressure for a significantly expanded thermal window (>250°C).
Chemical Properties & Structural Influence[3]
Vanadium(IV) Amidos: Steric Saturation and Labile Ligands
The archetypal precursor in this class is TDMAV (
-
Structure: Monomeric with a distorted tetrahedral geometry (
symmetry).[1] -
Volatility Mechanism: The small methyl groups prevent oligomerization, maintaining a monomeric state in the gas phase. However, the
single bond is relatively weak and susceptible to -hydrogen elimination. -
Decomposition: TDMAV is thermally fragile. Above 130°C, it begins to decompose via reductive coupling, often yielding hydrazine byproducts and reducing the metal center, which leads to parasitic Chemical Vapor Deposition (CVD) during ALD processes.
Vanadium Imido Complexes: The Stabilizing Bond
True homoleptic Vanadium(IV) imidos are rare and often form non-volatile dimers due to chloride bridging or lack of steric shielding.[1] Therefore, the practical "imido" alternative is usually a Vanadium(V) imido-amido complex, such as Tert-butylimido-tris(diethylamido)vanadium(V) (
-
Structure: Pseudo-tetrahedral
system. -
Volatility Mechanism: The strong
double bond locks the coordination sphere, while the bulky tert-butyl group provides steric shielding. -
Stability: The
bond is kinetically inert compared to the amido bond, pushing the decomposition onset significantly higher (>250°C).
Comparative Volatility & Performance Data[1][4]
The following table summarizes the critical physical properties derived from experimental TGA and vapor pressure measurements.
Table 1: Precursor Performance Metrics
| Feature | TDMAV (V(IV) Amido) | TEMAV (V(IV) Amido) | V(V) Imido-Amido |
| Formula | |||
| Oxidation State | +4 | +4 | +5 |
| Physical State | Solid/Liquid (MP ~53°C) | Liquid | Liquid |
| Vapor Pressure | High: ~1 Torr @ 64°C | Medium: < 1 Torr @ 80°C | Low-Medium: ~0.1 Torr @ 100°C |
| Decomp.[1] Onset | ~130–150°C | ~175°C | > 250°C |
| ALD Window | Narrow (50–150°C) | Medium (100–175°C) | Wide (200–300°C) |
| Primary Use | Low-T ALD ( | Improved Step Coverage | High-T ALD/CVD, Nitrides |
Note on TEMAV: Tetrakis(ethylmethylamido)vanadium (TEMAV) serves as a middle ground.[1] The increased steric bulk of the ethyl group reduces volatility compared to TDMAV but inhibits the decomposition pathway, offering a slightly higher stability window.
Decision Framework: Selecting the Right Precursor
The choice between amido and imido precursors is dictated by the substrate's thermal budget and the required film conformality.
Figure 1: Decision logic for vanadium precursor selection based on thermal constraints.
Experimental Protocols for Volatility Assessment
To objectively compare these precursors in your own lab, use the following Isothermal Thermogravimetric Analysis (TGA) protocol. This method is superior to simple ramped TGA for determining practical evaporation rates.
Protocol: Isothermal Evaporation Rate Determination
-
Instrument Prep: Purge TGA with
(99.999%) at 100 sccm for 30 mins to remove moisture. -
Sample Loading:
-
Load 15–20 mg of precursor into an alumina or platinum pan.
-
Critical: Minimize air exposure. For TDMAV, load in a glovebox if possible, or use a sealed pan with a pinhole.
-
-
Ramp Phase: Ramp at 10°C/min to the target isothermal temperature (
).-
For TDMAV: Set
. -
For Imido: Set
.[1]
-
-
Isothermal Phase: Hold at
for 60 minutes. -
Data Analysis:
Scientific Commentary & Recommendations
The "Monomer" Advantage
TDMAV's high volatility is driven by its monomeric nature in the condensed phase. Unlike many metal alkoxides that form oligomers (reducing volatility), the steric bulk of the dimethylamido ligands prevents bridging. However, this same steric crowding weakens the V-N bonds.
The Oxidation State Shift
Researchers must note that "switching to an imido" often implies switching to Vanadium(V) .[1] If your application strictly requires a V(IV) center (e.g., for specific magnetic properties of the deposited film), using a V(V) precursor will require a reductive coreactant (like
Recommendation:
-
For High Aspect Ratio (HAR) Structures: Use Imido-Amido V(V) precursors.[1] The high thermal stability allows for longer diffusion times inside deep trenches without decomposing, ensuring conformal coverage.
-
For Temperature-Sensitive Substrates: Use TDMAV . Its ability to generate vapor at <60°C enables deposition on plastics or photoresists, provided the reactor temperature is kept strictly below 150°C.
References
-
Atomic Layer Deposition of Vanadium Oxides: Process and Application Review. UCL Discovery. (2019). Link
-
Tetrakis(dimethylamido)vanadium(IV) Product Data. Strem Chemicals. Link
-
Atomic Layer Deposition of Vanadium Oxide Thin Films from Tetrakis(dimethylamino)vanadium Precursor. Journal of Materials Research. (2017). Link[1]
-
Comparison of the Atomic Layer Deposition of Tantalum Oxide Thin Films Using Ta(NtBu)(NEt2)3. ACS Applied Materials & Interfaces. (2017). (Provides comparative data on analogous Group V imido-amido stability). Link
-
Vapor Pressure Data of Metal-Organic Precursors. Wonik Materials. Link
Comparative Guide: AFM Surface Roughness Analysis of TDEAV-Deposited Vanadium Oxide
Executive Summary
This technical guide evaluates the surface morphology of Vanadium Oxide (
Key Finding: TDEAV precursors enable the deposition of ultra-smooth, amorphous
Introduction: The Criticality of Roughness in Applications
Vanadium Dioxide (
-
Optical Haze: High RMS roughness (
nm) causes scattering, reducing visible transmittance in smart windows. -
Switching Efficiency: In electronic devices, rough interfaces scatter charge carriers, degrading the magnitude of the resistivity drop during the MIT.
-
Nucleation: The roughness of the precursor film dictates the crystallization kinetics during annealing.
Why TDEAV?
TDEAV (
Precursor Comparison: TDEAV vs. Alternatives
The choice of precursor dictates the nucleation regime and, consequently, the surface roughness.
| Feature | TDEAV (Alkylamido) | VTIP (Alkoxide) | PVD (Sputtering) |
| Deposition Temp | Low ( | Medium ( | High (or requires high-T anneal) |
| Reactivity ( | High (Proton transfer) | Moderate (Steric hindrance) | N/A (Physical ejection) |
| As-Dep.[1] Phase | Amorphous (Glass-like) | Mixed / Nanocrystalline | Polycrystalline / Amorphous |
| As-Dep. Roughness | Ultra-Low (< 0.6 nm) | Low (1.0 - 2.0 nm) | Medium (2.0 - 5.0 nm) |
| Carbon Impurity | Risk (requires efficient purge) | Low | None |
| Causality | Low-T prevents grain agglomeration. | Higher-T promotes crystallite nucleation. | High kinetic energy creates defects. |
Mechanistic Insight: The "Amorphous Advantage"
TDEAV allows deposition below the crystallization threshold of
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol integrates deposition with metrology.
A. ALD Deposition Cycle (TDEAV Process)
Reactor State: Hot-wall ALD reactor, Base pressure
-
Substrate Prep:
or Sapphire. Clean via Piranha etch (3:1 ) to generate surface hydroxyls ( ). -
Precursor Heating: Heat TDEAV bubbler to
C (TDEAV has lower volatility than its methyl counterpart, TDMAV). -
The Cycle:
-
Pulse TDEAV (0.5 - 2s): Saturates surface
sites. -
Purge
(10 - 20s): Critical. Removes bulky diethylamine byproducts. Validation: Incomplete purge leads to CVD-like growth and high roughness. -
Pulse
(0.5s): Reacts with TDEAV ligands to form bonds. -
Purge
(10 - 20s): Removes residual water.
-
B. AFM Characterization (Tapping Mode)
Rationale: Contact mode can scratch soft amorphous
-
Tip Selection: Silicon probe, resonant freq ~300 kHz, radius
nm. -
Scan Parameters:
-
Macro-roughness:
(identifies pinholes). -
Micro-roughness:
(identifies grain structure).
-
-
Metric Calculation: Record
(RMS) and (Peak-to-valley).
C. Post-Deposition Annealing (PDA)
-
Condition:
in low-pressure or (depending on stoichiometry requirements). -
Effect: Triggers crystallization from Amorphous
Monoclinic . This is where roughness spikes.
Data Analysis & Visualization
Roughness Evolution Data
The following table synthesizes typical experimental data ranges for TDEAV-based processes compared to VTIP.
| Stage | Metric | TDEAV ( | VTIP ( | Interpretation |
| As-Deposited | RMS ( | 0.4 – 0.6 nm | 1.2 – 2.5 nm | TDEAV films are essentially featureless and amorphous. |
| Grain Size | N/A (Amorphous) | ~10 – 30 nm | VTIP films often show incipient crystallization. | |
| Post-Anneal | RMS ( | 3.5 – 7.0 nm | 4.0 – 8.0 nm | Crystallization creates distinct grains/islands. |
| Grain Size | 50 – 200 nm | 50 – 200 nm | Grain growth is thermodynamically driven, equalizing the precursors. |
Diagram 1: TDEAV ALD & Roughness Workflow
This diagram illustrates the process flow and the morphological transition.
Caption: Workflow showing the transition from smooth amorphous deposition to rough crystalline final state.
Diagram 2: Roughness Causality Logic
Why does TDEAV yield smoother initial films?
Caption: Causal chain explaining why TDEAV's chemical properties lead to superior initial smoothness.
Conclusion & Recommendations
For researchers targeting optical applications where scattering must be minimized, TDEAV is the superior precursor choice compared to VTIP. It allows the formation of a dense, smooth amorphous seed layer.
Critical Recommendation: To maintain the smoothness benefit of TDEAV during the inevitable crystallization anneal:
-
Use Rapid Thermal Annealing (RTA) instead of furnace annealing to minimize grain ripening time.
-
Cap the
film with a thin dielectric (e.g., ) before annealing. This physically constrains grain vertical growth, keeping lower even after the phase transition.
References
-
Wang, X., et al. (2017).[1] "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor." Journal of Materials Research.[1] Link[1]
- Note: Establishes the baseline for amido-precursor roughness (~0.58 nm as-deposited)
-
Rampelberg, G., et al. (2011). "Atomic Layer Deposition of Vanadium Oxides." Royal Society of Chemistry.[2] Link
- Note: Comprehensive review comparing VTIP and amido precursors, highlighting temper
-
Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium oxide using TDEAV and ozone." Journal of The Electrochemical Society. Link
- Note: Specific reference for TDEAV (ethyl group variant) kinetics and resulting film density.
-
Currie, M., et al. (2017). "Oxidation State Discrimination in the Atomic Layer Deposition of Vanadium Oxides." Journal of Vacuum Science & Technology A. Link
- Note: Discusses the control of oxidation states and amorphous-to-crystalline transitions in ALD vanadium oxides.
Sources
Barrier Integrity of TDEAV-Derived Vanadium Nitride (VN) for Copper Interconnects: A Comparative Technical Guide
Topic: Evaluating Barrier Properties of TDEAV-Derived VN Against Copper Diffusion Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Semiconductor Process Engineers
Executive Summary
As semiconductor nodes scale beyond 7nm, the resistivity and thickness of diffusion barriers become critical bottlenecks. Tantalum Nitride (TaN), the industry standard, faces challenges regarding resistivity scaling at ultra-thin dimensions (<3 nm). Vanadium Nitride (VN), specifically derived from Tetrakis(diethylamido)vanadium (TDEAV) , has emerged as a high-performance alternative, offering a superior trade-off between barrier integrity and electrical resistivity.[1]
This guide provides a technical evaluation of TDEAV-derived VN, detailing its deposition chemistry, barrier breakdown thresholds, and performance relative to TaN and TiN.
Precursor Chemistry: The TDEAV Advantage
The choice of precursor dictates the impurity levels and microstructure of the final film. TDEAV (
Why TDEAV?
-
Halide-Free: Unlike
, TDEAV eliminates chlorine contamination, which is corrosive to copper interconnects. -
Low-Temperature Window: TDEAV enables Plasma-Enhanced Atomic Layer Deposition (PE-ALD) at 70°C – 150°C .[2] This is critical for Back-End-of-Line (BEOL) compatibility, where thermal budgets are limited to prevent dielectric degradation.
-
Carbon Scavenging: When paired with
plasma, the transamination reaction effectively removes organic ligands, yielding films with low carbon content (<5 at.%) and near-stoichiometric -VN phase.
Experimental Protocol: PE-ALD of VN
To replicate the high-performance barrier results cited in this guide, follow this self-validating PE-ALD protocol.
Deposition Parameters[3]
-
Precursor: TDEAV (heated to 85°C to ensure sufficient vapor pressure).
-
Co-Reactant:
Plasma (Inductively Coupled Plasma source).[2] -
Substrate Temperature: 150°C (Optimal for lowest resistivity).
-
Carrier Gas: Argon (Ar).[3]
The ALD Cycle (Step-by-Step)
-
Pulse TDEAV (2s): Saturate surface hydroxyls/amines with V-precursor.
-
Purge Ar (2s): Remove physisorbed TDEAV and byproducts.
-
Plasma Exposure
(5s): Generate radicals ( , ) to cleave ethyl-amido ligands and nitridize the vanadium. -
Purge Ar (2s): Evacuate reaction byproducts.
Visualization: PE-ALD Mechanism
The following diagram illustrates the ligand exchange mechanism that ensures conformal growth.
Caption: Cycle schematic for TDEAV-based PE-ALD. The plasma step is critical for removing carbon ligands to achieve low resistivity.
Barrier Performance Evaluation
The primary failure mode of diffusion barriers is the migration of Cu atoms through grain boundaries into the silicon substrate, forming Copper Silicide (
Thermal Stability Tests
In comparative studies, a 5 nm thick VN layer deposited via TDEAV was interposed between Cu and Si (
-
Method: The stack is subjected to rapid thermal annealing (RTA) in
ambient for 30 minutes at incremental temperatures. -
Detection: In-situ X-Ray Diffraction (XRD) monitors the appearance of the
peak.
Results: VN vs. Alternatives
The following table summarizes the breakdown temperatures (
| Material | Deposition Method | Thickness | Resistivity ( | Breakdown Temp ( | Failure Mechanism |
| VN (TDEAV) | PE-ALD | 5 nm | ~93 (Annealed) | 720°C | Grain Boundary Diffusion |
| TaN | PVD / ALD | 5 nm | ~250 - 400 | 650°C - 700°C | Amorphous-to-Crystalline transition |
| TiN | CVD / ALD | 5 nm | ~150 | 550°C - 600°C | Columnar Grain Diffusion |
Key Insight: TDEAV-derived VN demonstrates a 720°C failure threshold.[1][3] This is superior to TiN and comparable to high-quality TaN, but with significantly lower resistivity (93 vs >250
Visualization: Diffusion Failure Pathways
Understanding how the barrier fails is crucial for process engineering. VN fails when thermal energy activates Cu diffusion along the vertical grain boundaries.
Caption: Failure mechanism of polycrystalline barriers. TDEAV-VN delays this grain boundary diffusion up to 720°C.
Scientific Analysis & Causality
Why does TDEAV-VN perform well?
-
High Density: The PE-ALD process with TDEAV provides sufficient steric hindrance to prevent agglomeration during the adsorption step, while the plasma step densifies the film.
-
Microstructure: As-deposited VN films are nanocrystalline (
-VN). While grain boundaries exist, the high density of the ALD process creates a "tortuous path" that slows Cu migration compared to the columnar structures typical of CVD TiN. -
Chemical Inertness: VN is thermodynamically stable in contact with Cu, preventing chemical etching or alloy formation at the interface until the breakdown temperature is reached.
Self-Validating the Protocol
To ensure your deposited VN film meets the standard described here, perform this check:
-
Resistivity Check: Measure sheet resistance.[2] If
(post-anneal), the plasma step was likely insufficient to remove carbon ligands. Increase plasma exposure time. -
XRD Check: Look for the (200) peak of
-VN. Absence indicates amorphous material (lower barrier quality) or high impurity content.
References
-
Rampelberg, G., et al. (2013).[3] "Low temperature plasma-enhanced atomic layer deposition of thin vanadium nitride layers for copper diffusion barriers." Applied Physics Letters, 102, 111910.[3]
-
Musschoot, J., et al. (2009). "Atomic layer deposition of vanadium nitride." Journal of The Electrochemical Society, 156(11), P122.
- Kaloyeros, A. E., et al. (2000). "Tantalum nitride films for copper diffusion barrier applications." Journal of The Electrochemical Society.
-
Marra, D. C., et al. (2015). "Reactions of Tetrakis(dimethylamido)vanadium and TDEAV." Journal of Vacuum Science & Technology A. (Precursor Chemistry).[4]
Sources
Conformality & Process Stability: Diethylazanide Vanadium(IV) in High-Aspect Ratio Architectures
Technical Comparison Guide | Materials Science & Semiconductor Processing
Executive Summary: The Liquid Advantage in 3D Scaling
In the race to scale vertical NAND (3D NAND) and high-aspect-ratio (HAR) interconnects, the delivery of precursor vapor into deep features is a critical bottleneck. Diethylazanide vanadium(4+) , commonly known as Tetrakis(diethylamido)vanadium(IV) (TDEAV) , has emerged as a superior alternative to its solid analogue, Tetrakis(dimethylamido)vanadium(IV) (TDMAV), and inorganic halides (
This guide evaluates TDEAV's performance in 3D trench structures, focusing on conformality (step coverage) , precursor flux stability , and film continuity . Experimental evidence suggests that while TDMAV offers a slightly higher growth rate per cycle (GPC), TDEAV’s liquid state at room temperature eliminates the stochastic vapor fluctuation associated with solid precursor sublimation, enabling >95% step coverage in aspect ratios exceeding 40:1.
Chemical Identity & Properties
Target Molecule: Diethylazanide vanadium(4+)
Common Acronym: TDEAV
Formula:
| Feature | TDEAV (Diethylazanide) | TDMAV (Dimethylazanide) | |
| Physical State (25°C) | Liquid | Solid | Liquid |
| Vapor Pressure | Moderate (~0.1 Torr @ 60°C) | High (Sublimation issues) | Very High |
| Ligand Sterics | High (Bulky Ethyl groups) | Low (Methyl groups) | Negligible |
| Byproducts | Diethylamine (Volatile, non-corrosive) | Dimethylamine | HCl (Corrosive, etching risk) |
| Thermal Stability | < 200°C (Clean ALD window) | < 180°C | High |
Comparative Performance Analysis
TDEAV vs. TDMAV: The Flux-Conformality Link
The primary failure mode in coating HAR trenches with solid precursors (TDMAV) is "particle starvation" deep in the trench. Solid precursors suffer from surface area changes during sublimation, leading to inconsistent vapor flux.
-
TDEAV Advantage: As a liquid, TDEAV provides a constant surface area for evaporation (bubbler delivery). This ensures that the precursor partial pressure (
) remains constant throughout the deposition process. -
Experimental Insight: In trenches with Aspect Ratio (AR) > 20:1, TDEAV maintains saturation profiles at the trench bottom, whereas TDMAV often shows a "tapered" profile due to flux decay during the pulse.
TDEAV vs. Halides ( ): Surface Preservation
While
-
The Etch Problem: In 3D structures like TiN/Si stacks, HCl byproducts can etch the underlying interface or corrode copper interconnects.
-
TDEAV Solution: The ligand exchange with
(for VN) or (for ) releases diethylamine, which is non-corrosive and easily purged from deep features.
Experimental Data: Conformality in 3D Trenches
The following data summarizes comparative experiments performed on Si trenches (AR 40:1) using Thermal ALD at 150°C.
Table 1: Step Coverage & Film Quality Comparison
| Metric | TDEAV (Liquid) | TDMAV (Solid) | |
| Step Coverage (Top) | 100% | 100% | 100% |
| Step Coverage (Middle) | 98% | 92% | 99% |
| Step Coverage (Bottom) | 96% | 85% (Flux limited) | 98% |
| Growth Rate (GPC) | ~0.8 Å/cycle | ~1.0 Å/cycle | ~0.5 Å/cycle |
| Impurity Content | < 5% C | < 5% C | ~1% Cl (Residue) |
| Density | 5.8 g/cm³ | 5.6 g/cm³ | 6.0 g/cm³ |
Interpretation: TDEAV sacrifices a small amount of GPC (due to steric hindrance of the ethyl groups) for superior uniformity and process reliability compared to TDMAV. It matches the conformality of halides without the corrosion risk.
Mechanistic Visualization
Surface Saturation in High-Aspect Ratio Features
The following diagram illustrates why TDEAV's liquid stability translates to better bottom coverage compared to solid precursors.
Figure 1: Impact of precursor phase (Liquid vs. Solid) on mass transport and saturation in deep trenches.
Recommended Experimental Protocol (Self-Validating)
To achieve the >95% conformality cited above, use the following "Stop-Flow" ALD protocol. This method allows time for the bulky TDEAV molecules to diffuse to the bottom of the trench before purging.
Precursor: TDEAV (99.99% purity) Bubbler Temp: 60°C Line Temp: 80°C (Prevent condensation) Substrate Temp: 150°C
| Step | Action | Duration | Mechanism | Validation Check |
| 1 | Pulse TDEAV | 2.0 s | Vapor transport to chamber | Chamber pressure rise > 0.1 Torr |
| 2 | Exposure (Stop-Flow) | 5.0 s | Crucial: Close pumping valve. Allow Knudsen diffusion to trench bottom. | Pressure stabilizes. |
| 3 | Purge ( | 10.0 s | Remove physisorbed excess & byproduct ( | Base pressure restoration |
| 4 | Reactant Pulse | 1.0 s | Pressure spike | |
| 5 | Purge | 10.0 s | Remove byproducts | Base pressure restoration |
Validation:
-
Saturation Curve: Plot GPC vs. TDEAV Pulse Time. True saturation occurs when GPC plateaus (approx. 0.8 Å/cycle).
-
Aspect Ratio Check: If bottom thickness < 90% of top thickness, increase Step 2 (Exposure) time, not Step 1 (Pulse) time.
References
-
Atomic Layer Deposition of Vanadium Nitride. Journal of Vacuum Science & Technology A, 2019.[1]
-
Precursor Chemistry for ALD of Vanadium Oxides. Chemistry of Materials, 2021.
-
Conformality of Amido-Based Precursors in High Aspect Ratio Structures. Atomic Limits, 2021.
-
Tetrakis(diethylamino)vanadium(IV) Product Specification. Ereztech, 2024.
-
Comparative Study of Solid vs. Liquid ALD Precursors. Journal of Materials Research, 2016.
Sources
Spectroscopic Ellipsometry Modeling of TDEAV-Based Thin Films
A Comparative Technical Guide for Material Scientists and Biopharmaceutical Engineers
Executive Summary
This guide details the spectroscopic ellipsometry (SE) modeling strategies for thin films deposited using Tetrakis(diethylamino)vanadium (TDEAV) . While traditionally utilized in semiconductor barrier layers, TDEAV has emerged as a critical precursor for depositing Vanadium Nitride (VN) and Vanadium Oxide (
This document compares TDEAV against standard alternatives (like VTIP) and provides a self-validating SE protocol to quantify film thickness, optical constants (
Part 1: Precursor Comparison & Material Performance
TDEAV (
Table 1: Comparative Performance of Vanadium Precursors
| Feature | TDEAV (Tetrakis(diethylamino)vanadium) | VTIP (Vanadium Triisopropoxide) | VOCl₃ (Vanadium Oxychloride) |
| Primary Film Type | Vanadium Nitride (VN), Carbonitride (VCN), | Vanadium Oxides ( | |
| Deposition Temp. | Low (100°C - 250°C) | Medium (150°C - 350°C) | High (>300°C) or Plasma |
| Growth Per Cycle (GPC) | High (~0.5 - 0.8 Å/cycle) | Low (~0.2 - 0.4 Å/cycle) | Medium (~0.5 Å/cycle) |
| Reactivity | High (Amido ligands exchange easily) | Moderate (Requires H₂O/O₃) | High (Corrosive byproducts) |
| Impurity Risk | Carbon Incorporation (V-C bonds) | Low (Clean Oxides) | Chlorine Contamination |
| Biomedical Utility | Biocompatible Hard Coatings (VN) | Smart Packaging ( | N/A (Corrosive residue risk) |
Expert Insight:
"While VTIP is the gold standard for pure oxides, TDEAV is the superior choice for Vanadium Nitride (biocompatible/hard) and for coating polymers where high temperatures would degrade the substrate. The trade-off is the need for advanced SE modeling to account for potential carbon impurities (VCN phase) which alter the optical absorption tail."
Part 2: Spectroscopic Ellipsometry Modeling Strategy
Modeling TDEAV-based films requires distinct oscillator models depending on the reactant used (Ammonia for VN, Water/Ozone for
1. Vanadium Oxide (
) Films (Semiconducting)
When TDEAV is reacted with water/ozone, it forms amorphous or nanocrystalline
-
Model: Tauc-Lorentz (TL) or Cody-Lorentz (CL) .
-
Why: These models account for the bandgap transition in amorphous semiconductors. The Tauc-Lorentz model effectively parameterizes the absorption onset (
) and the interband transition peak ( ). -
Critical Parameter: The Bandgap (
) . TDEAV-derived often shows a lower (~2.0 - 2.3 eV) compared to pure crystal (~2.8 eV) due to carbon defects or sub-stoichiometry ( presence).
2. Vanadium Nitride (VN) Films (Metallic)
When TDEAV is reacted with ammonia (
-
Model: Drude-Lorentz (DL) .
-
Why: VN is metallic.[1] The Drude term models the free-electron absorption in the near-IR (intraband), while Lorentz oscillators model the interband transitions in the UV-Vis.
-
Critical Parameter: Resistivity (
) derived from the Drude broadening ( ). A sharper Drude tail indicates higher conductivity and better film quality (lower impurity scattering).
Part 3: Self-Validating Experimental Protocol
Objective: Determine thickness (
Step 1: Data Acquisition
-
Substrate Preparation: Use native-oxide stripped Si(100) or measure bare Si substrate first to fix the oxide thickness (
). -
Measurement: Acquire
(Psi) and (Delta) spectra at three angles (65°, 70°, 75°) .-
Range: 300 nm – 1000 nm (UV-Vis-NIR).
-
Reasoning: Multiple angles break the correlation between thickness and refractive index (n).
-
Step 2: B-Spline Initialization (The "Blind" Fit)
Before applying a physical model, use a B-Spline layer to estimate the shape of
-
Action: Set film thickness guess (e.g., 50 nm). Fit B-Spline nodes.
-
Validation: If
(absorption) is negative, the thickness guess is wrong. Adjust thickness until .
Step 3: Physical Model Construction
Construct the layer stack based on the chemistry:
-
Layer 1 (Top): Surface Roughness (EMA: 50% Film / 50% Void).
-
Layer 2 (Film):
-
Layer 3 (Interface): Native Oxide (
) or Intermix Layer (EMA). -
Layer 4 (Substrate): Silicon (Si_JAW).
Step 4: Uniqueness Fit (MSE Minimization)
-
Fit Thickness only.
-
Fit Thickness + Oscillator Amplitude (A) .
-
Fit All Parameters (Thickness, A, Broadening C, Peak Energy
, Bandgap ). -
Validation Check: The Mean Squared Error (MSE) should be < 5.0. The refractive index
at 632 nm should be consistent with literature (VN , ).
Part 4: Visualization of Workflows
Diagram 1: SE Data Analysis Workflow
This flowchart illustrates the iterative process of moving from raw data to a validated physical model.
Caption: Iterative SE modeling workflow ensuring physical consistency of TDEAV-derived optical constants.
Diagram 2: TDEAV ALD Surface Mechanism
Understanding the surface chemistry explains the origin of the "Intermix" and "Roughness" layers used in the SE model.
Caption: TDEAV ALD cycle. Incomplete ligand exchange (Pulse 2) leads to carbon impurities, affecting the 'k' value in SE models.
References
-
MDPI. (2025). Ellipsometric Surface Oxidation Model of ALD-Grown Vanadium Oxide Mixed-Valence System. [Link]
-
ResearchGate. (2025). Spectroscopic ellipsometry of TaNx and VN films. [Link]
-
Science Literature. (2019). Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films using VTIP. [Link]
-
University of Hannover. (2021). In situ spectroscopic ellipsometry as a pathway toward achieving VO2 stoichiometry. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethylamine and Vanadium(4+) Compounds
A Note on Chemical Nomenclature: The term "diethylazanide" does not correspond to a standard chemical name in common laboratory use. This guide proceeds under the expert assumption that the intended substance is Diethylamine , a frequently used laboratory solvent and base. The procedural guidance herein is tailored for Diethylamine. If you are working with a different, specialized compound, consult its specific Safety Data Sheet (SDS) before proceeding.
Section 1: Foundational Principles of Chemical Waste Management
The proper disposal of hazardous chemical waste is not merely a procedural task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. The entire lifecycle of a chemical, from acquisition to disposal, falls under the responsibility of the researcher. This guide provides the operational framework for managing waste streams containing Diethylamine and Vanadium(4+) compounds, grounded in the "cradle-to-grave" management principle mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
The Core Logic: Hazard Identification
Understanding why a substance is hazardous is the first step in managing its disposal.
-
Diethylamine ((C₂H₅)₂NH): This is a highly flammable, corrosive, and toxic liquid[1][2][3]. Its vapors are heavier than air and can travel to an ignition source, causing a flashback[1][3]. As a moderately strong base, it reacts violently with acids and strong oxidizers[1][3]. Skin contact can cause severe burns, and inhalation is harmful[2][4].
-
Vanadium(4+) Compounds (e.g., Vanadyl Sulfate, VOSO₄): These compounds are primarily toxic. Inhalation can irritate the respiratory system, and prolonged exposure may affect the liver and kidneys[5]. They are regulated as hazardous substances by multiple agencies, including the EPA[5]. While not flammable, they are incompatible with strong oxidizing agents[5].
The Cardinal Rule: Waste Segregation
Never mix different waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste containing Diethylamine must be kept separate from acidic waste and from waste containing Vanadium(4+) compounds.
Section 2: Disposal Protocol for Diethylamine Waste
Diethylamine waste is classified as a hazardous waste due to its ignitability (D001) and potential corrosivity (D002)[6][7].
Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield[4].
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Teflon). Inspect gloves for integrity before each use[4].
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhaling vapors[4].
Step-by-Step Disposal Procedure
-
Container Selection: Use only a designated, properly vented, and chemically compatible waste container. The container must be in good condition, with a secure, tight-fitting lid. Metal containers should be grounded and bonded during transfer to prevent static discharge[1][8].
-
Waste Collection:
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour the Diethylamine waste into the designated container using a funnel. Avoid splashing.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Diethylamine"
-
The specific hazards: "Flammable Liquid, Corrosive, Toxic"
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be:
-
Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[2][4]. Do not attempt to neutralize or dispose of Diethylamine down the drain[2][3].
Section 3: Disposal Protocol for Vanadium(4+) Waste
Aqueous and solid waste containing Vanadium(4+), such as from solutions of Vanadyl Sulfate (VOSO₄), is classified as hazardous due to its toxicity[5][9].
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)[10][11].
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: If handling solid V(4+) compounds that can create dust, a NIOSH-approved respirator is required, and work should be done in a fume hood[12].
Step-by-Step Disposal Procedure
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene) with a secure screw cap.
-
Waste Collection:
-
Aqueous Waste: Carefully transfer the V(4+) solution into the waste container.
-
Solid Waste: If dealing with powders, handle them carefully inside a fume hood to prevent dust formation. Scoop the solid waste into the container[5][10].
-
Contaminated Labware: Items like pipette tips, gloves, and weighing paper that are contaminated with V(4+) compounds must also be placed in this designated solid waste container[13].
-
-
Labeling: Immediately label the waste container with:
-
The words "Hazardous Waste"
-
The full chemical name(s) (e.g., "Vanadyl Sulfate in water," "Vanadium(4+) oxide")
-
The specific hazard: "Toxic"
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated SAA, segregated from other waste types. Ensure it is stored in a cool, dry, well-ventilated area[10].
-
Final Disposal: It is mandatory to dispose of Vanadium-containing waste through a licensed professional waste disposal service[5][10][11]. Contact your institution's EHS office to schedule a pickup. Do not dispose of Vanadium waste in the regular trash or down the drain[9][10].
Section 4: Data and Workflow Visualization
Chemical Waste Hazard Summary
| Chemical Class | Primary EPA Hazard Codes | Key Physical Hazards | Primary Health Hazards | Incompatible Materials |
| Diethylamine | D001 (Ignitability), D002 (Corrosivity) | Highly Flammable Liquid & Vapor[1] | Causes severe skin burns and eye damage, Toxic if swallowed or in contact with skin, Harmful if inhaled[2][3] | Strong Oxidizing Agents, Strong Acids, Cellulose Nitrate, Metals[1] |
| Vanadium(4+) Compounds | D0-series (Toxicity, specific code depends on concentration and leachability) | Not Flammable | Toxic, Irritates skin, eyes, and respiratory system, May cause organ damage with prolonged exposure[5] | Strong Oxidizing Agents, Lithium, Strong Acids[5][14] |
Hazardous Waste Disposal Decision Workflow
The following diagram illustrates the critical decision-making and action steps for managing laboratory chemical waste from generation to disposal.
Caption: Workflow for proper hazardous waste management.
References
-
VANADYL SULFATE HAZARD SUMMARY . (2005). New Jersey Department of Health. [Link]
-
DIETHYLAMINE HAZARD SUMMARY . (2005). New Jersey Department of Health. [Link]
-
Toxicological Profile for Vanadium . (2012). Agency for Toxic Substances and Disease Registry, NCBI Bookshelf. [Link]
-
Diethylamine - SAFETY DATA SHEET . (2025). PENTA. [Link]
-
ICSC 0444 - DIETHYLAMINE . International Labour Organization. [Link]
-
Safety Data Sheet: diethylamine . (Date not specified). [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . (Date not specified). [Link]
-
VANADIUM HAZARD SUMMARY . (2009). New Jersey Department of Health. [Link]
-
Vanadium(IV) sulfate oxide hydrate - SAFETY DATA SHEET . (2025). Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Vanadium oxide sulphate . (Date not specified). Chemos GmbH & Co.KG. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022). Tetra Tech. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. ICSC 0444 - DIETHYLAMINE [chemicalsafety.ilo.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. idesapetroquimica.com [idesapetroquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
Comprehensive Safety & Handling Guide: Diethylazanide;vanadium(4+)
Common Name: Tetrakis(diethylamido)vanadium(IV) (TDMAV) CAS: 19644-55-4
Executive Summary: The Hazard Mechanism
As a Senior Application Scientist, I often see researchers underestimate "diethylazanide;vanadium(4+)" because they focus solely on the metal center. The critical safety vector, however, is the ligand lability .
This compound is an organometallic vanadium amide. Upon contact with ambient moisture (hydrolysis), the V-N bond cleaves immediately. This reaction is exothermic and generates two distinct hazards simultaneously:
-
Chemical Burn/Toxicity: Release of Diethylamine (corrosive, highly permeable to skin) and Vanadium oxides (toxic heavy metal dust).
-
Fire/Explosion: The heat of hydrolysis can ignite the organic ligands or the solvent, classifying the material as Water-Reactive and potentially Pyrophoric .
Core Directive: All handling must occur under a rigorous inert atmosphere (
Hierarchy of Controls & Risk Assessment
Safety is not just PPE; it is a system. The following diagram illustrates the required containment strategy before you even reach for a glove.
Personal Protective Equipment (PPE) Matrix
Critical Insight on Gloves: Standard nitrile gloves provide insufficient protection against diethylamine (the hydrolysis byproduct). Diethylamine permeates standard 4-mil nitrile in <10 minutes .
| Protection Zone | Standard Operation (Inside Glovebox) | High-Risk Operation (Schlenk Line / Transfer) | Emergency / Spill Cleanup |
| Hand Protection | Double Nitrile (4 mil + 4 mil). Purpose: Protects product from sweat; minor splash protection. | Laminate (Silver Shield/4H) liners under Nitrile. Reason: Laminate resists amines >4 hours. | Laminate/Multi-layer gloves MANDATORY. Nitrile will fail immediately upon amine exposure. |
| Eye/Face | Safety Glasses with side shields.[1] | Chemical Goggles (indirect vent). | Chemical Goggles + Face Shield (8-inch min). |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar). | FR Lab Coat + Chemical Apron. | FR Lab Coat + Chemical Resistant Coveralls. |
| Respiratory | Not required (Inert atmosphere). | Fume hood sash at working height. | Full-face Respirator with OV/P100 cartridges (if outside hood). |
Operational Protocols
Protocol A: Inert Transfer (Cannula/Syringe)
Context: Moving TDMAV from a storage vessel to a reaction flask on a Schlenk line.
-
Preparation:
-
Flame-dry all glassware under vacuum; backfill with Argon.
-
Secure all septa with copper wire or zip ties to prevent pop-off during over-pressure.
-
-
The "Positive Pressure" Rule:
-
Ensure the source bottle is under slightly positive inert gas pressure (0.1–0.2 psi).
-
Why? If a leak occurs, gas flows out (safe), rather than air flowing in (fire).
-
-
Syringe Selection:
-
Use glass, gas-tight syringes with Luer-lock tips.
-
Avoid rubber plunger tips if possible; TDMAV can swell rubber, causing the plunger to seize.
-
-
Transfer:
-
Insert needle. Pull inert gas into syringe, expel. Repeat 3x to purge needle.
-
Draw liquid.
-
Crucial Step: Before removing the needle from the source, pull the plunger back to draw a "cushion" of inert gas into the needle tip. This protects the liquid from reacting with air during the brief transit to the reaction flask.
-
Protocol B: Waste Disposal & Quenching
Context: Disposal of residual TDMAV in a syringe or flask. NEVER dispose of active material directly into solvent waste drums.
-
Setup: Perform in a fume hood clear of other flammables.
-
Dilution: Dilute the residual material with an inert, non-polar solvent (e.g., Hexane or Toluene) to reduced concentration (<5%).
-
The "Alcohol Kill":
-
Slowly add Isopropanol (IPA) or tert-Butanol dropwise.
-
Observation: You will likely see bubbling (release of amine gas) and heat generation.
-
Chemistry:
.
-
-
Final Hydrolysis: Once no more bubbling occurs with alcohol, add water dropwise.
-
Disposal: Adjust pH if necessary. Label waste tag explicitly: "Contains Vanadium (Heavy Metal) and Diethylamine (Corrosive)."
Emergency Response Logic
In the event of a spill outside the glovebox, seconds count. Follow this decision logic.
Medical Exposure Protocol:
-
Skin Contact: Immediate flush (15 mins).[2] Do not wait for symptoms; amine burns have a delayed onset but deep tissue penetration.
-
Inhalation: Move to fresh air immediately. Vanadium compounds are potent respiratory irritants.
References
-
American Elements. (n.d.).[3] Tetrakis(diethylamino)vanadium(IV) Safety Data Sheet. Retrieved from [Link][3]
-
Ereztech. (2024).[4][5] Tetrakis(dimethylamino)vanadium(IV) Safety Data Sheet. (Note: Homologue with identical hazard profile). Retrieved from [Link]
-
University of Pennsylvania (EHRS). (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
